molecular formula C11H17BrN+ B1223015 Bretylium CAS No. 59-41-6

Bretylium

カタログ番号: B1223015
CAS番号: 59-41-6
分子量: 243.16 g/mol
InChIキー: AAQOQKQBGPPFNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bretylium is a bromobenzyl quaternary ammonium compound recognized for its antiarrhythmic properties and its ability to inhibit the peripheral sympathetic nervous system . Its primary research value lies in its function as an adrenergic neuronal blocking agent. This compound is selectively taken up by peripheral adrenergic nerve terminals, where it initially induces a release of norepinephrine, followed by a lasting inhibition of its release . This mechanism makes it a valuable pharmacological tool for investigating sympathetic neurotransmission, noradrenaline release, and the regulation of physiological processes like eccrine sweating . From a cardiac research perspective, this compound is classified as a Class III antiarrhythmic agent. It exerts direct effects on the myocardium by prolonging the action potential duration and effective refractory period without significantly depressing conduction velocity or automaticity . It is also known to increase the ventricular fibrillation threshold . Historically used in clinical settings for ventricular arrhythmias, its use in medicine has declined, increasing its relevance as a compound for historical comparison and specific experimental models in cardiovascular and autonomic neuroscience research . Researchers should note that this product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOQKQBGPPFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate)
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046958
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 1.54e-04 g/L
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59-41-6
Record name Bretylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETYLIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bretylium mechanism of action in sympathetic neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Bretylium in Sympathetic Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a quaternary ammonium compound initially developed as an antihypertensive agent and later repurposed as a class III antiarrhythmic drug. Its mechanism of action is complex, primarily targeting peripheral sympathetic neurons to modulate the release of norepinephrine (NE). This document provides a comprehensive technical overview of this compound's core mechanism of action at the sympathetic nerve terminal, intended for researchers, scientists, and professionals in drug development. It details the molecular interactions, physiological consequences, and key experimental methodologies used to elucidate its effects.

Core Mechanism of Action in Sympathetic Neurons

This compound's action on sympathetic neurons is characterized by a distinct biphasic effect: an initial, transient release of norepinephrine, followed by a prolonged inhibition of neurotransmitter release. This dual action is a direct consequence of its selective uptake and accumulation within the sympathetic nerve terminal.

Selective Uptake and Accumulation

This compound is a substrate for the norepinephrine transporter (NET), also known as uptake-1.[1][2] This active transport mechanism allows for its selective accumulation within the cytoplasm of sympathetic neurons, reaching high concentrations at its site of action.[3][4] The specificity for sympathetic nerves is conferred by their high expression of NET.[2]

Biphasic Effect on Norepinephrine Release

Initial Norepinephrine Release: Upon initial administration, this compound displaces norepinephrine from vesicular stores within the nerve terminal, leading to a transient increase in NE release into the synaptic cleft.[4][5] This sympathomimetic effect is responsible for the initial increase in blood pressure and heart rate observed clinically.[1][6] The mechanism for this displacement is thought to involve this compound's ability to interfere with the vesicular monoamine transporter (VMAT), although this is not fully elucidated. Another proposed mechanism involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine which then acts on nicotinic receptors on adrenergic nerve terminals to trigger norepinephrine release.[7]

Inhibition of Norepinephrine Release: Following the initial release phase, the primary and therapeutically relevant action of this compound is the profound and long-lasting inhibition of norepinephrine release in response to nerve stimulation.[4][8] This adrenergic neuron blockade is the basis for its antiarrhythmic and antihypertensive effects. The precise mechanism of this blockade is multifaceted and is believed to involve:

  • Local Anesthetic-like Effect: this compound exhibits local anesthetic properties, impairing the propagation of action potentials along the sympathetic nerve terminals.[3] This effect is thought to be due to the blockade of voltage-gated sodium channels within the nerve terminal membrane, although direct evidence in sympathetic neurons is less clear than its effects on other ion channels.

  • Prolongation of Action Potential Duration and Refractory Period: this compound has been shown to increase the action potential duration and the absolute refractory period in sympathetic nerve terminals.[8] This effect, characteristic of class III antiarrhythmic agents, is likely due to the blockade of voltage-gated potassium channels.[9] By prolonging the refractory period, this compound reduces the ability of the neuron to fire at high frequencies.[3]

  • Inhibition Downstream of Calcium Entry: Recent evidence suggests that this compound can inhibit neurotransmitter release at a step downstream of calcium influx, meaning that even if an action potential arrives and calcium channels open, the fusion of synaptic vesicles with the presynaptic membrane is still impaired.[8]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound from various experimental studies.

Table 1: Effects of this compound on Sympathetic Nerve Terminal Electrophysiology
ParameterSpecies/TissueThis compound ConcentrationEffectCitation
Action Potential DelayMouse Vas Deferens10 µMIncrease of 2 ± 0.4 ms[8]
Absolute Refractory PeriodMouse Vas Deferens10 µMIncrease of 4 ± 2 ms[8]
Table 2: this compound Affinity and Inhibition Constants
ParameterTargetSpecies/TissueValueCitation
K_m (Uptake)This compound UptakeRat Heart Atrium3 x 10⁻⁶ M[10]
K_i (NE Uptake Inhibition)Norepinephrine TransporterRat Heart Atrium7 x 10⁻⁶ M[10]
K_i (AChE Inhibition)AcetylcholinesteraseElectric Eel (Purified)6 x 10⁻⁵ M[7]
K_i (AChE Inhibition)AcetylcholinesteraseRat Ventricular Homogenate3 x 10⁻⁵ M[7]
K_i (AChE Inhibition)AcetylcholinesteraseRat Cortical Homogenate8 x 10⁻⁵ M[7]
Table 3: Effects of this compound on Ventricular Fibrillation Threshold (VFT)
SpeciesThis compound DoseTime After AdministrationVFT IncreaseCitation
Dog5 mg/kg IV15 minFrom 6.9 ± 1.6 mA to 31.0 ± 0.5 mA[11]
Dog5 mg/kg IV90 minTo 45.1 ± 4.8 mA[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action. These protocols are synthesized from descriptions in the referenced literature.

Protocol for Norepinephrine Uptake Inhibition Assay Using Synaptosomes

Objective: To determine the inhibitory potency (IC₅₀ or K_i) of this compound on the reuptake of norepinephrine into sympathetic nerve terminals.

Materials:

  • Synaptosome preparation from rat brain cortex or heart tissue.

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]-Norepinephrine (radiolabeled)

  • This compound tosylate solutions of varying concentrations

  • Desipramine (as a positive control for NET inhibition)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired tissue (e.g., rat cerebral cortex) using differential centrifugation methods. Resuspend the final synaptosome pellet in ice-cold Krebs-Ringer buffer.

  • Assay Setup: In microcentrifuge tubes, pre-incubate aliquots of the synaptosome suspension for 5-10 minutes at 37°C.

  • Inhibition: Add varying concentrations of this compound tosylate or control compounds (desipramine for maximal inhibition, buffer for baseline) to the pre-incubated synaptosomes.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (typically in the low nanomolar range).

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Immediately wash the filters with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [³H]-Norepinephrine uptake at each this compound concentration compared to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Intracellular Recording of Action Potentials from Cultured Sympathetic Neurons

Objective: To measure the effects of this compound on the action potential duration and refractory period of sympathetic neurons.

Materials:

  • Primary culture of sympathetic neurons (e.g., from neonatal rat superior cervical ganglia).

  • Recording chamber for microscopy.

  • Extracellular (bath) solution (e.g., Tyrode's solution).

  • Intracellular (pipette) solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Borosilicate glass capillaries for pulling micropipettes.

  • This compound tosylate solution.

Procedure:

  • Cell Culture: Culture sympathetic neurons on coverslips suitable for electrophysiological recording.

  • Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with extracellular solution at a constant rate.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Using a micromanipulator, approach a neuron with the micropipette and establish a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Baseline Recording: In current-clamp mode, inject depolarizing current steps to elicit action potentials. Record baseline action potential characteristics, including duration at 50% and 90% of repolarization (APD₅₀ and APD₉₀) and the refractory period.

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound tosylate.

  • Post-Drug Recording: After a period of equilibration with the drug, repeat the current injection protocol to elicit and record action potentials.

  • Data Analysis: Compare the action potential parameters (APD₅₀, APD₉₀, refractory period) before and after the application of this compound.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Bretylium_Mechanism cluster_uptake 1. Neuronal Uptake cluster_biphasic 2. Biphasic Action cluster_initial Initial Effect (Transient) cluster_prolonged Prolonged Effect (Blockade) Bretylium_ext This compound (Extracellular) NET Norepinephrine Transporter (NET) Bretylium_ext->NET Active Transport Bretylium_int This compound (Intracellular) NET->Bretylium_int Vesicle Synaptic Vesicle (contains NE) Bretylium_int->Vesicle Displaces NE AP Action Potential Propagation Bretylium_int->AP Inhibits (Local Anesthetic Effect) NE_release_inhib Inhibition of NE Release Bretylium_int->NE_release_inhib Blocks Release (Downstream of Ca2+ entry) cluster_initial cluster_initial cluster_prolonged cluster_prolonged NE_release Norepinephrine Release Vesicle->NE_release AP->NE_release_inhib Normally triggers

Caption: Biphasic mechanism of this compound action in sympathetic neurons.

Experimental Workflow: Norepinephrine Uptake Inhibition Assay

NE_Uptake_Workflow start Start prep_synap Prepare Synaptosomes from Brain/Heart Tissue start->prep_synap pre_incubate Pre-incubate Synaptosomes (37°C) prep_synap->pre_incubate add_this compound Add this compound (Varying Concentrations) pre_incubate->add_this compound add_radiolabel Add [3H]-Norepinephrine add_this compound->add_radiolabel incubate Incubate for Uptake (37°C) add_radiolabel->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analyze Analyze Data (Calculate IC50) scintillation->analyze end End analyze->end

Caption: Workflow for assessing norepinephrine uptake inhibition by this compound.

Logical Relationship of this compound's Dual Effects

Bretylium_Dual_Effects cluster_effects This compound This compound Administration Initial_Effect Initial Sympathomimetic Effect (NE Release) This compound->Initial_Effect minutes to ~1 hour Prolonged_Effect Prolonged Adrenergic Blockade (Inhibition of NE Release) This compound->Prolonged_Effect develops over 1-2 hours Therapeutic_Window Therapeutic Window (Antiarrhythmic/Antihypertensive) Initial_Effect->Therapeutic_Window transient side effects Prolonged_Effect->Therapeutic_Window

Caption: Temporal relationship of this compound's dual pharmacological effects.

References

Bretylium Tosylate vs. Bretylium Bromide in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium, a quaternary ammonium compound, has been a subject of significant interest in cardiovascular research primarily for its antiarrhythmic properties. It exerts its effects through a dual mechanism: initially causing a transient release of norepinephrine from sympathetic nerve terminals, followed by a prolonged blockade of norepinephrine release, and also by acting as a class III antiarrhythmic agent through the blockade of potassium channels.[1][2][3] In the realm of scientific investigation, the choice of the salt form of a compound can have implications for its physicochemical properties and, consequently, its handling and application in experimental settings. This guide provides a detailed comparison of the two common salt forms of this compound: tosylate and bromide, with a focus on their application in research.

While both this compound tosylate and this compound bromide provide the same active this compound cation, the vast majority of published research and clinical use has centered on this compound tosylate.[4][5][6][7][8] Consequently, this guide will primarily focus on this compound tosylate, while providing available comparative data for this compound bromide.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of each salt is crucial for accurate and reproducible experimental design. The following table summarizes the key quantitative data for this compound tosylate and this compound bromide.

PropertyThis compound TosylateThis compound BromideReference(s)
Molecular Formula C₁₈H₂₄BrNO₃SC₁₁H₁₇Br₂N[9][10]
Molecular Weight 414.36 g/mol 323.07 g/mol [9][10]
Active Moiety This compound (C₁₁H₁₇BrN⁺)This compound (C₁₁H₁₇BrN⁺)[11][12]
Melting Point 97-99 °CNot available[9]
Solubility Freely soluble in water, methanol, and ethanol. Practically insoluble in ether, ethyl acetate, and hexane.Not available[9]

Note: The difference in molecular weight is a critical consideration for researchers. To achieve the same molar concentration of the active this compound cation, a smaller mass of this compound bromide would be required compared to this compound tosylate.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving this compound, synthesized from established research practices.

In Vitro Electrophysiology: Patch-Clamp Analysis of Cardiac Ion Channels

This protocol describes the investigation of this compound's effects on specific ion channels in isolated cardiomyocytes.

1.1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., rat, mouse, or rabbit) using a Langendorff-free method or retrograde perfusion with enzymatic digestion (e.g., collagenase and protease).[4][10][13]

  • After digestion, gently triturate the heart tissue to release individual cardiomyocytes.

  • Allow the myocytes to settle by gravity and resuspend them in a calcium-containing solution.[13]

1.2. Patch-Clamp Recording:

  • Use the whole-cell patch-clamp technique to record ionic currents from single cardiomyocytes.[14][15][16][17]

  • Prepare a bath solution (e.g., Tyrode's solution) and a pipette solution with appropriate ionic compositions to isolate the current of interest (e.g., the delayed rectifier potassium current, IKr).

  • Establish a high-resistance "giga-seal" between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit and measure the target ion channel currents.

  • After obtaining a stable baseline recording, perfuse the bath with a solution containing a known concentration of this compound tosylate (e.g., 1-100 µM).

  • Record the changes in the ion channel currents in the presence of the drug.

1.3. Data Analysis:

  • Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response characteristics of the ion channel in the presence and absence of this compound.

Ex Vivo Model: Langendorff Perfused Heart

This protocol allows for the study of this compound's effects on the electrophysiology and mechanics of an intact heart in a controlled ex vivo environment.

2.1. Heart Preparation:

  • Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.[18][19][20][21][22]

  • Initiate retrograde perfusion with a warm, oxygenated Krebs-Henseleit solution.

  • Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

2.2. Experimental Procedure:

  • Allow the heart to stabilize for a baseline period.

  • Introduce this compound tosylate into the perfusate at a desired concentration.

  • Record changes in heart rate, contractile force, and ECG parameters (e.g., QT interval, action potential duration).

  • To study antiarrhythmic effects, induce arrhythmias (e.g., by programmed electrical stimulation or administration of an arrhythmogenic agent) before and after this compound administration.

In Vivo Electrophysiology in an Animal Model of Arrhythmia

This protocol outlines the investigation of this compound's antiarrhythmic efficacy in a living animal model.

3.1. Animal Preparation:

  • Anesthetize a suitable animal model (e.g., dog or pig).[5][23][24]

  • Introduce catheter electrodes into the heart via a peripheral artery or vein for recording intracardiac electrograms and for programmed electrical stimulation.

  • Monitor surface ECG and arterial blood pressure continuously.

3.2. Arrhythmia Induction and Drug Administration:

  • Induce ventricular arrhythmias (e.g., ventricular tachycardia or fibrillation) using programmed electrical stimulation protocols.

  • Administer a bolus of this compound tosylate intravenously at a clinically relevant dose (e.g., 5-10 mg/kg).[25][26]

  • After a specified time, repeat the arrhythmia induction protocol to assess the antiarrhythmic effect of this compound.

3.3. Data Analysis:

  • Compare the inducibility and duration of arrhythmias before and after drug administration.

  • Analyze changes in electrophysiological parameters such as refractory periods and conduction velocity.

Norepinephrine Release Assay from Sympathetic Neurons

This protocol is designed to measure the effect of this compound on the release of norepinephrine from cultured sympathetic neurons or isolated tissues.

4.1. Preparation:

  • Culture sympathetic neurons (e.g., from superior cervical ganglia) or prepare isolated tissues innervated by sympathetic nerves (e.g., vas deferens or arterial strips).[27][28][29][30]

  • Load the neurons or tissue with radiolabeled norepinephrine (e.g., ³H-norepinephrine).

4.2. Stimulation and Superfusion:

  • Place the preparation in a superfusion chamber and perfuse with a physiological salt solution.

  • Collect fractions of the superfusate at regular intervals.

  • Stimulate the neurons electrically to evoke norepinephrine release.

  • After establishing a stable baseline of stimulated release, add this compound tosylate to the perfusion solution.

  • Continue to stimulate and collect fractions to measure the effect of this compound on norepinephrine release.

4.3. Measurement:

  • Determine the amount of radioactivity in each collected fraction using liquid scintillation counting as a measure of norepinephrine release.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental application.

Bretylium_Mechanism_of_Action cluster_0 Sympathetic Nerve Terminal cluster_1 Cardiomyocyte Bretylium_ext This compound (extracellular) NET Norepinephrine Transporter (NET) Bretylium_ext->NET uptake K_channel Delayed Rectifier K+ Channel (IKr) Bretylium_ext->K_channel Blockade Bretylium_int This compound (accumulated) NET->Bretylium_int Vesicle Norepinephrine Vesicle Bretylium_int->Vesicle Initial transient NE release NE_release Norepinephrine Release Bretylium_int->NE_release Inhibition Action_Potential Action Potential Propagation Bretylium_int->Action_Potential Inhibition K_efflux K+ Efflux AP_prolongation Action Potential Prolongation K_efflux->AP_prolongation leads to

Caption: Dual mechanism of action of this compound.

Langendorff_Perfusion_Workflow A Heart Excision & Aortic Cannulation B Retrograde Perfusion with Krebs-Henseleit Solution A->B C Baseline Stabilization (ECG & Pressure Recording) B->C D This compound Tosylate Administration into Perfusate C->D E Record Electrophysiological & Mechanical Effects D->E F Induce Arrhythmia (Optional) E->F G Assess Antiarrhythmic Efficacy F->G

Caption: Ex vivo Langendorff heart perfusion experimental workflow.

In_Vivo_Electrophysiology_Workflow A Animal Anesthesia & Catheter Placement B Baseline Electrophysiological Study (EPS) A->B C Arrhythmia Induction (Programmed Electrical Stimulation) B->C D Intravenous Administration of this compound Tosylate C->D E Post-Drug EPS & Arrhythmia Re-induction D->E F Data Analysis: Compare Pre- and Post-Drug E->F

Caption: In vivo electrophysiology study workflow for arrhythmia assessment.

Conclusion

The selection of a salt form in pharmacological research is a fundamental decision that can influence experimental outcomes. In the case of this compound, the tosylate salt is the overwhelmingly prevalent form used in both preclinical and clinical research, making it the de facto standard for investigators. While this compound bromide is chemically identifiable, its use in research is not well-documented, and direct comparative studies with the tosylate salt are lacking. Researchers utilizing this compound should be mindful of the specific salt form they are using, accurately report it in their methodologies, and make necessary molecular weight-based adjustments to ensure molar concentration consistency. The detailed protocols and conceptual diagrams provided in this guide offer a framework for the rigorous and reproducible investigation of this compound's complex pharmacological effects.

References

In-Depth Technical Guide: The Pharmacological Profile of Bretylium as a Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bretylium is a unique antiarrhythmic agent with a dual mechanism of action that historically held a significant place in the management of life-threatening ventricular arrhythmias. Classified as a Class III antiarrhythmic, its primary electrophysiological effect is to prolong the cardiac action potential duration, thereby increasing the effective refractory period. This is achieved through the blockade of potassium channels. Concurrently, this compound exhibits a complex interaction with the sympathetic nervous system, initially causing a transient release of norepinephrine followed by a prolonged blockade of its release from adrenergic nerve terminals. This technical guide provides a comprehensive overview of the pharmacological profile of Bretyliam, detailing its mechanism of action, electrophysiological effects, pharmacokinetic properties, and clinical efficacy, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound's antiarrhythmic effects stem from two primary mechanisms: direct electrophysiological actions on cardiac myocytes and indirect actions via modulation of the adrenergic nervous system.

Class III Antiarrhythmic Action: Potassium Channel Blockade
Adrenergic Neuron Blockade

This compound is actively transported into postganglionic sympathetic nerve terminals by the norepinephrine transporter (NET).[4] This uptake is a key feature of its selective action on the sympathetic nervous system.[4] Following its accumulation in the nerve terminal, this compound exerts a biphasic effect:

  • Initial Norepinephrine Release: An initial, transient release of norepinephrine from the nerve terminals occurs, which can lead to a temporary increase in heart rate and blood pressure.[5]

  • Prolonged Blockade of Norepinephrine Release: Subsequently, this compound prevents the release of norepinephrine in response to nerve stimulation.[2] This "chemical sympathectomy" reduces the influence of the sympathetic nervous system on the heart, which can be beneficial in arrhythmic states exacerbated by adrenergic stimulation.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's pharmacological profile.

Table 1: Pharmacokinetic Properties of Intravenous this compound in Humans
ParameterValueReference
Elimination Half-life (t½) ~13 hours[5]
Metabolism None[2]
Excretion Primarily renal (unchanged drug)[5]
Plasma Protein Binding <5%

Note: Pharmacokinetic parameters can vary based on patient-specific factors such as renal function.

Table 2: Adrenergic Neuron Uptake Kinetics
ParameterValueSpecies/TissueReference
Apparent Km for this compound Uptake 3 x 10-6 MRat heart atrium
Ki of this compound for Norepinephrine Uptake 7 x 10-6 MRat heart atrium
Ki of Norepinephrine for this compound Uptake 4 x 10-7 MRat heart atrium

Electrophysiological Effects

This compound's primary electrophysiological effect is the prolongation of the action potential duration and the effective refractory period in ventricular and Purkinje fibers.[4] Unlike many other antiarrhythmic agents, it does not significantly affect conduction velocity.[4] Studies in patients with acute myocardial infarction have shown that this compound can stabilize the duration of the electrical systole (QTc interval).[6]

Clinical Efficacy in Ventricular Arrhythmias

Clinical studies have demonstrated this compound's efficacy in the treatment of life-threatening ventricular arrhythmias, particularly ventricular fibrillation (VF) and ventricular tachycardia (VT), that are refractory to other therapies.

Table 3: Summary of Clinical Efficacy Data
IndicationStudy DesignNumber of PatientsKey FindingReference
Refractory Ventricular Fibrillation Retrospective analysis27VF terminated in 20 patients (74%) after administration of this compound.
Recurrent, Hemodynamically Destabilizing VT/VF Randomized, double-blind302Comparable efficacy to high-dose amiodarone.

Experimental Protocols

Measurement of Action Potential Duration in Isolated Ventricular Myocytes

This protocol outlines a general procedure for assessing the effect of this compound on the action potential duration (APD) of isolated cardiac ventricular myocytes using the whole-cell patch-clamp technique.

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., rabbit, guinea pig).

2. Electrophysiological Recording:

  • Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with a physiological saline solution (e.g., Tyrode's solution).
  • The whole-cell patch-clamp configuration is established using a borosilicate glass micropipette filled with an appropriate internal solution.
  • Action potentials are elicited by brief suprathreshold current injections (e.g., 2-5 ms pulses) at a fixed frequency (e.g., 1 Hz).

3. Drug Application:

  • After obtaining a stable baseline recording of the action potential, the superfusion solution is switched to one containing the desired concentration of this compound tosylate.
  • Action potentials are recorded at steady-state in the presence of the drug.

4. Data Analysis:

  • The APD is measured at different levels of repolarization (e.g., APD50 and APD90, representing 50% and 90% repolarization, respectively).
  • The percentage change in APD in the presence of this compound compared to the baseline is calculated.

Voltage-Clamp Protocol for Studying this compound's Effect on Potassium Channels

This protocol describes a generalized voltage-clamp experiment to investigate the inhibitory effects of this compound on the rapid component of the delayed rectifier potassium current (IKr), often studied using cells heterologously expressing hERG channels.

1. Cell Preparation:

  • A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed. The external solution is designed to isolate the potassium currents, and the internal solution contains potassium as the primary cation.
  • A specific voltage-clamp protocol is applied to elicit IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the deactivating tail current, which is a measure of the current magnitude. For example, a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV.

3. Drug Application and Data Acquisition:

  • A baseline recording of IKr is obtained.
  • The cells are then superfused with solutions containing increasing concentrations of this compound tosylate.
  • The steady-state block of IKr is measured at each concentration.

4. Data Analysis:

  • The magnitude of the tail current in the presence of the drug is compared to the control to determine the percentage of inhibition.
  • A concentration-response curve is constructed by plotting the percentage of inhibition against the drug concentration.
  • The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.

Signaling Pathways and Workflows

Signaling Pathway of this compound's Adrenergic Neuron Blockade

Bretylium_Adrenergic_Blockade cluster_extracellular Extracellular Space cluster_neuron Sympathetic Nerve Terminal Bretylium_ext This compound NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake Bretylium_int Intraneuronal This compound NET->Bretylium_int Vesicles Norepinephrine Vesicles Bretylium_int->Vesicles Initial transient displacement NE_block Blockade of Norepinephrine Release Bretylium_int->NE_block Prolonged effect NE_release Norepinephrine Release Vesicles->NE_release

Caption: this compound's action on adrenergic neurons.

Experimental Workflow for Evaluating Class III Antiarrhythmic Drugs

ClassIII_Workflow start Start cell_prep Prepare Isolated Ventricular Myocytes or hERG-expressing Cells start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline Action Potential or Potassium Current patch_clamp->baseline drug_app Apply Test Compound (e.g., this compound) baseline->drug_app record_effect Record Steady-State Electrophysiological Effect drug_app->record_effect apd_analysis Analyze Change in Action Potential Duration record_effect->apd_analysis ic50_analysis Determine IC50 for Potassium Channel Blockade record_effect->ic50_analysis end End apd_analysis->end ic50_analysis->end

Caption: Workflow for Class III drug evaluation.

Conclusion

This compound is a potent antiarrhythmic agent with a well-defined dual mechanism of action encompassing both direct cardiac electrophysiological effects and indirect sympatholytic properties. Its ability to prolong the action potential duration through potassium channel blockade firmly places it within the Class III category of antiarrhythmic drugs. While its clinical use has waned due to the availability of other agents and historical supply issues, a thorough understanding of its pharmacological profile remains crucial for researchers in the fields of cardiac electrophysiology and drug development. Further quantitative studies to determine its precise affinity for specific potassium channel subtypes would provide a more complete picture of its molecular pharmacology.

References

An In-Depth Technical Guide to Early In Vitro Studies on Bretylium's Effects on Nerve Terminals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that first characterized the effects of bretylium on sympathetic nerve terminals. This compound, initially investigated as an antihypertensive agent, became a crucial pharmacological tool for understanding adrenergic neurotransmission. This document synthesizes quantitative data from seminal early publications, details the experimental protocols used, and visualizes the key mechanisms and workflows.

Core Concepts of this compound's Action at the Nerve Terminal

Early research established that this compound's primary mechanism of action is the inhibition of norepinephrine (noradrenaline) release from postganglionic sympathetic nerve terminals.[1] This adrenergic neuron blocking action is selective, with minimal effects on parasympathetic or cholinergic neurons.[1] The process is biphasic: an initial transient release of norepinephrine, leading to sympathomimetic effects, is followed by a prolonged blockade of subsequent neurotransmitter release in response to nerve impulses.[2][3] this compound is actively taken up into the adrenergic neuron by the norepinephrine transporter (NET), which accounts for its specificity.[1] The prevailing early hypothesis for the mechanism of blockade was a local anesthetic-like effect on the nerve terminal membrane.[1]

Quantitative Data from Early In Vitro Experiments

The following tables summarize the key quantitative findings from early in vitro studies on this compound. These experiments were crucial in elucidating the drug's potency and mechanism of action.

Table 1: Effect of this compound on Noradrenaline Output from the Perfused Cat Spleen

This compound Dose (mg/kg, i.v.)Nerve Stimulation Frequency (pulses/sec)Duration of Stimulation (sec)Noradrenaline Output (pg/stimulus) - Pre-BretyliumNoradrenaline Output (pg/stimulus) - Post-BretyliumPercent InhibitionReference
102510~500~50~90%[4]
52560~250<50>80%[4]

Table 2: Effect of this compound on the Response to Sympathetic Nerve Stimulation in Isolated Preparations

PreparationThis compound ConcentrationNerve Stimulation ParametersObserved EffectReference
Isolated Rabbit Ileum (Finkleman)1 µg/mL in organ bathSupramaximal shocks, 50 pulses/sec for 20 secBlockade of inhibitory response to nerve stimulation[4]
Isolated Rabbit Ileum (Finkleman)3-10 µg/mL applied to nerveSupramaximal shocks, 50 pulses/sec for 20 secBlockade of inhibitory response to nerve stimulation[4]
Perfused Rabbit Ear30-100 µg injected into perfusion fluid-Blockade of vasoconstriction caused by greater auricular nerve stimulation[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in early this compound research.

The Finkleman Preparation (Isolated Rabbit Ileum)

This preparation was used to study the effects of drugs on the inhibitory action of postganglionic sympathetic nerve stimulation on intestinal motility.[5]

Protocol:

  • Animal Preparation: A rabbit is humanely euthanized.[6]

  • Tissue Dissection: The abdomen is opened, and a section of the jejunum or ileum, along with its attached mesentery containing the periarterial sympathetic nerves, is excised and placed in warmed Tyrode's solution.[6]

  • Preparation Mounting: A 2-3 cm segment of the intestine is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the intestinal segment is fixed, and the other is attached to a lever to record motility.[6]

  • Nerve Stimulation: The mesenteric nerve bundle is carefully draped over platinum electrodes for electrical stimulation. Supramaximal shocks at a frequency of 50 pulses/sec for 20-second durations are typically used to elicit an inhibitory response (relaxation) of the intestine.[4]

  • Drug Application: this compound is added directly to the organ bath or applied locally to the nerve bundle to assess its effect on the nerve stimulation-induced relaxation.[4]

Diagram 1: Experimental Workflow for the Finkleman Preparation

Finkleman_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment rabbit Rabbit dissection Dissect Ileum & Mesenteric Nerves rabbit->dissection segment 2-3 cm Ileum Segment dissection->segment organ_bath Mount in Organ Bath (37°C Tyrode's Solution) segment->organ_bath recorder Attach to Motility Recorder organ_bath->recorder electrodes Drape Nerves on Electrodes organ_bath->electrodes stimulate Electrical Stimulation (e.g., 50 Hz) electrodes->stimulate record_control Record Inhibitory Response (Control) stimulate->record_control add_this compound Add this compound record_control->add_this compound stimulate_drug Repeat Electrical Stimulation add_this compound->stimulate_drug record_effect Record Effect of this compound stimulate_drug->record_effect

Caption: Workflow for the Finkleman isolated rabbit ileum preparation.

Perfused Cat Spleen Preparation

This preparation allows for the direct measurement of noradrenaline released from sympathetic nerve terminals in response to nerve stimulation.

Protocol:

  • Animal Preparation: A cat is anesthetized, and the spleen is surgically exposed.

  • Perfusion Setup: The splenic artery and vein are cannulated. The spleen is then perfused with a physiological salt solution (e.g., Krebs bicarbonate solution) at a constant flow rate.[7]

  • Nerve Stimulation: The splenic nerve is isolated and placed on electrodes for electrical stimulation. Stimulation parameters are varied to study frequency-dependent neurotransmitter release (e.g., 25 pulses/sec).[4]

  • Sample Collection: The venous effluent from the spleen is collected before, during, and after nerve stimulation.

  • Noradrenaline Assay: The concentration of noradrenaline in the collected perfusate is determined using a bioassay (e.g., pressor response in a pithed rat) or later, by fluorometric or chromatographic techniques.[4]

  • Drug Administration: this compound is administered intravenously to the animal before the spleen is isolated or added to the perfusion fluid to determine its effect on noradrenaline release.[4]

Diagram 2: Workflow for the Perfused Cat Spleen Experiment

Perfused_Spleen_Workflow cluster_prep Preparation cluster_exp Experiment cat Anesthetized Cat cannulation Cannulate Splenic Artery & Vein cat->cannulation nerve_iso Isolate Splenic Nerve cannulation->nerve_iso perfusion Perfuse Spleen with Physiological Solution nerve_iso->perfusion stimulate Stimulate Splenic Nerve perfusion->stimulate collect_pre Collect Venous Effluent (Pre-Drug) stimulate->collect_pre assay_pre Assay Noradrenaline (Control) collect_pre->assay_pre admin_this compound Administer this compound assay_pre->admin_this compound stimulate_post Repeat Nerve Stimulation admin_this compound->stimulate_post collect_post Collect Venous Effluent (Post-Drug) stimulate_post->collect_post assay_post Assay Noradrenaline (Post-Bretylium) collect_post->assay_post

Caption: Workflow for the perfused cat spleen norepinephrine release assay.

Cat Nictitating Membrane Preparation

This in vivo preparation is used to assess the effects of drugs on sympathetic transmission to a smooth muscle effector.[8]

Protocol:

  • Animal Preparation: A cat is anesthetized, and its head is fixed in a stereotaxic frame.

  • Nerve Exposure: The cervical sympathetic trunk is exposed and prepared for electrical stimulation.

  • Membrane Recording: The nictitating membrane is attached via a thread to a force-displacement transducer to record its contractions.[8]

  • Nerve Stimulation: The preganglionic or postganglionic sympathetic nerves are stimulated with electrodes to elicit contraction of the nictitating membrane.

  • Drug Administration: this compound is administered intravenously or by close arterial injection to the superior cervical ganglion or the nictitating membrane itself.[8] The effect on the contraction of the nictitating membrane in response to nerve stimulation is then recorded.

Signaling Pathways and Mechanisms of Action

The early in vitro studies led to a working model of this compound's action at the sympathetic nerve terminal. This model has been refined over time but the core concepts remain.

Diagram 3: Proposed Mechanism of this compound's Action at the Sympathetic Nerve Terminal

Bretylium_Mechanism cluster_terminal Sympathetic Nerve Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell bretylium_ext This compound (Extracellular) net Norepinephrine Transporter (NET) bretylium_ext->net Uptake bretylium_int This compound (Intracellular) net->bretylium_int release_block Blockade of Norepinephrine Release bretylium_int->release_block Accumulation Leads to vesicle Norepinephrine Vesicle vesicle->release_block Inhibited by this compound ne_released Norepinephrine action_potential Action Potential action_potential->vesicle Triggers receptor Adrenergic Receptor ne_released->receptor response Physiological Response receptor->response

Caption: this compound's uptake and action at the sympathetic nerve terminal.

This guide provides a detailed look into the early in vitro studies that were instrumental in defining the pharmacology of this compound. The data and protocols presented here offer valuable insights for researchers in pharmacology and drug development, highlighting the foundational experimental work that underpins our current understanding of adrenergic neuron blocking agents.

References

Bretylium's Dual Role in Norepinephrine Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium, a quaternary ammonium compound, exhibits a complex and multifaceted interaction with adrenergic neurons, primarily characterized by a biphasic effect on norepinephrine (NE) release and a subsequent blockade of its reuptake. Initially developed as an antihypertensive agent, its potent antiarrhythmic properties, particularly in ventricular fibrillation, have been a subject of extensive research. This technical guide provides a comprehensive analysis of this compound's core mechanisms of action, focusing on its intricate dance with norepinephrine at the sympathetic nerve terminal. We delve into the quantitative aspects of its interaction with the norepinephrine transporter (NET), its impact on vesicular storage, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further investigation into this unique pharmacological agent.

Introduction

This compound tosylate is classified as a Class III antiarrhythmic agent, a category known for prolonging the action potential duration.[1][2] However, its primary and most distinct mechanism of action lies in its profound influence on the sympathetic nervous system.[3][4][5] It selectively accumulates in sympathetic nerve terminals via the norepinephrine transporter (NET), leading to a cascade of events that ultimately result in a chemical sympathectomy-like state.[3][6][7] This guide will dissect the two key phases of this compound's action: the initial, transient release of norepinephrine, followed by a prolonged and potent inhibition of further norepinephrine release.

Mechanism of Action: A Biphasic Symphony

This compound's interaction with the adrenergic nerve terminal can be conceptualized in two distinct phases:

Phase 1: Initial Norepinephrine Release (Sympathomimetic Effect)

Upon administration, this compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET).[3] This initial uptake leads to a transient displacement of norepinephrine from storage vesicles, resulting in a surge of norepinephrine into the synaptic cleft.[6][8][9] This sympathomimetic effect can cause a temporary increase in heart rate and blood pressure.[9]

Phase 2: Blockade of Norepinephrine Release (Adrenergic Neuron Blockade)

Following the initial release, this compound accumulates within the adrenergic neuron, where it exerts its primary therapeutic effect: the inhibition of further norepinephrine release in response to nerve stimulation.[3][6][10] This adrenergic neuron blocking action is the cornerstone of its antiarrhythmic and antihypertensive properties. The precise molecular mechanism of this blockade is thought to involve a local anesthetic-like effect on the nerve terminal, impairing the propagation of the action potential within the terminal and uncoupling it from the neurotransmitter release machinery.[1][11][12] This effect is more pronounced at higher frequencies of nerve stimulation.[3]

Quantitative Analysis of this compound's Interaction with Norepinephrine Dynamics

While extensive qualitative data exists, specific quantitative measures of this compound's affinity and potency are less commonly reported in recent literature. The following table summarizes available data and highlights areas where further research is needed.

ParameterTargetValueSpecies/SystemReference
Ki (Inhibition Constant) Acetylcholinesterase3 x 10⁻⁵ M - 8 x 10⁻⁵ MRat Ventricular and Cortical Homogenates, Electric Eel[2]
Concentration for NE Release Adrenergic Presynaptic VesiclesClose to Ki for AcetylcholinesteraseCardiac Tissue[2]
Effective Concentration for Abolishing Neurotransmitter Release Sympathetic Nerve Terminals10 µMMouse Vas Deferens[12]

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.

Bretylium_Uptake_and_Initial_Release cluster_extracellular Extracellular Space cluster_neuron Adrenergic Nerve Terminal cluster_synapse Synaptic Cleft Bretylium_ext This compound NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake Bretylium_int This compound (intracellular) NET->Bretylium_int NE_vesicle Norepinephrine Vesicle Bretylium_int->NE_vesicle Displaces NE_released Norepinephrine NE_vesicle->NE_released Initial Release Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binds

Caption: Uptake of this compound via NET and subsequent initial release of norepinephrine.

Bretylium_Blockade_of_Release cluster_neuron Adrenergic Nerve Terminal Action_Potential Action Potential Propagation NE_Release_Machinery Norepinephrine Release Machinery Action_Potential->NE_Release_Machinery Normal Coupling Bretylium_accumulated Accumulated This compound Bretylium_accumulated->Action_Potential Inhibits (Local Anesthetic Effect) Bretylium_accumulated->NE_Release_Machinery Inhibits

Caption: Blockade of norepinephrine release by accumulated this compound.

Experimental Protocols

5.1. Measurement of Norepinephrine Release using Superfusion of Isolated Tissues (e.g., Rat Vas Deferens)

This protocol is adapted from methodologies described for studying neurotransmitter release from isolated tissues.[13][14][15]

Objective: To quantify the initial release and subsequent inhibition of nerve-evoked norepinephrine release by this compound.

Materials:

  • Isolated rat vas deferens

  • Krebs-Henseleit solution (or similar physiological saline solution)

  • This compound tosylate solutions of varying concentrations

  • High-performance liquid chromatography (HPLC) with electrochemical detection

  • Superfusion apparatus with platinum electrodes for electrical field stimulation

  • Fraction collector

Procedure:

  • Tissue Preparation: Isolate the rat vas deferens and mount it in a superfusion chamber.

  • Equilibration: Perfuse the tissue with oxygenated Krebs-Henseleit solution at a constant flow rate until a stable baseline of spontaneous norepinephrine release is achieved.

  • Stimulation (Baseline): Apply electrical field stimulation (e.g., 1 ms pulses at 5 Hz for 60 seconds) to evoke norepinephrine release. Collect the superfusate in fractions.

  • This compound Incubation: Introduce this compound tosylate into the perfusion solution at the desired concentration.

  • Stimulation (Post-Bretylium): After a defined incubation period, repeat the electrical field stimulation and collect the superfusate.

  • Sample Analysis: Analyze the collected fractions for norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Compare the amount of norepinephrine released before and after this compound administration to determine the extent of release and subsequent inhibition.

5.2. Norepinephrine Transporter (NET) Inhibition Assay using Cultured Cells (e.g., PC12 or SK-N-BE(2)C cells)

This protocol is based on established methods for assessing NET activity in cell culture.[16][17]

Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine reuptake.

Materials:

  • PC12 or SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)

  • Cell culture medium and reagents

  • [³H]-Norepinephrine (radiolabeled tracer)

  • This compound tosylate solutions of varying concentrations

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate the cells in appropriate multi-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of this compound tosylate or a known NET inhibitor (as a positive control) for a specified time.

  • Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Interaction with Vesicular Monoamine Transporter (VMAT)

The effect of this compound on the vesicular monoamine transporter (VMAT) is not as well-characterized as its interaction with NET. Some evidence suggests that guanethidine, a drug with a similar mechanism, can displace norepinephrine from vesicular stores.[18] However, it is unclear if this compound directly interacts with VMAT or if the displacement of norepinephrine is a secondary effect of its accumulation within the nerve terminal. Further investigation using radioligand binding assays with VMAT-specific ligands is warranted to elucidate this aspect of this compound's pharmacology.

This compound vs. Guanethidine: A Comparative Overview

This compound and guanethidine are both adrenergic neuron blocking agents with similar overall mechanisms. However, there are key differences in their pharmacological profiles.

FeatureThis compoundGuanethidineReference
Norepinephrine Depletion Does not significantly deplete norepinephrine storesCauses a profound and long-lasting depletion of norepinephrine stores[18]
Onset of Action More rapid onset of adrenergic neuron blockadeSlower onset of action[18]
Primary Mechanism Primarily blocks norepinephrine releaseBlocks release and depletes stores[18][19]

Conclusion

This compound's role in modulating norepinephrine release and reuptake is a compelling example of complex drug-neuron interaction. Its initial sympathomimetic effect, followed by a profound and sustained blockade of norepinephrine release, underscores its unique pharmacological profile. While its clinical use has waned, this compound remains a valuable tool for researchers studying sympathetic neurotransmission. The detailed methodologies and conceptual frameworks presented in this guide are intended to empower scientists and drug development professionals to further explore the intricate mechanisms of this fascinating compound and to potentially inform the design of novel therapeutics targeting the adrenergic nervous system. Further research is critically needed to quantify this compound's affinity for the norepinephrine transporter and to clarify its interaction with the vesicular monoamine transporter.

References

An In-depth Technical Guide to the Quaternary Ammonium Structure of Bretylium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bretylium is an antiarrhythmic agent characterized by its unique quaternary ammonium structure, which is fundamental to its pharmacological activity.[1][2] First introduced for the treatment of hypertension, its efficacy in managing life-threatening ventricular arrhythmias, such as ventricular fibrillation, was later discovered.[3] this compound is classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential, but its primary mechanism also involves the blockade of adrenergic neurons.[3][4]

This technical guide provides a detailed investigation into the core molecular features of this compound, focusing on its quaternary ammonium group. It outlines the compound's dual mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated physiological pathways.

The Quaternary Ammonium Structure of this compound

This compound is a bromobenzyl quaternary ammonium compound.[1][5] The core structure consists of a central nitrogen atom bonded to four organic substituents: a 2-bromobenzyl group, an ethyl group, and two methyl groups.[5] This arrangement results in a permanent positive charge on the nitrogen atom, making this compound a quaternary ammonium cation.[5] This cationic nature is the primary determinant of its biological uptake and mechanism of action. In pharmaceutical preparations, it is typically supplied as the tosylate salt, this compound Tosylate.[2]

Physicochemical and Pharmacokinetic Properties

The structural and chemical properties of this compound are summarized below. Its quaternary structure dictates its high polarity and low lipophilicity, which in turn influences its pharmacokinetic profile, such as its lack of metabolism and renal excretion.

PropertyValueReference
Chemical Formula C₁₁H₁₇BrN⁺[5]
Molar Mass (Cation) 243.168 g·mol⁻¹[3]
Molar Mass (Tosylate) 414.4 g/mol [2]
Drug Class Class III Antiarrhythmic, Adrenergic Antagonist[3][5]
Plasma Half-Life 5 - 13 hours (average ~7.8 hours)[1][6]
Metabolism None[3]
Excretion 70-80% excreted unchanged in urine within 24h[1]
Protein Binding Not applicable[3]

Mechanism of Action

The quaternary ammonium structure of this compound confers a dual mechanism of action: a primary effect on the peripheral adrenergic nervous system and a direct effect on cardiac myocytes.

Adrenergic Neuronal Blockade

This compound's structural similarity to norepinephrine allows it to be selectively taken up into postganglionic sympathetic nerve terminals by the norepinephrine transporter (NET).[1][4] This process is biphasic:

  • Initial Norepinephrine Release: Upon accumulation in the nerve terminal, this compound initially displaces norepinephrine from vesicular stores, causing a transient sympathomimetic effect, which may lead to a temporary increase in blood pressure and heart rate.[2][4][7]

  • Inhibition of Neurotransmitter Release: Following this initial phase, this compound inhibits further release of norepinephrine in response to nerve impulses by depressing the excitability of the adrenergic nerve terminal.[1][5] This leads to a "chemical sympathectomy," reducing sympathetic tone on the heart and vasculature.[8]

The following diagram illustrates this pathway.

G cluster_0 Presynaptic Adrenergic Neuron Terminal cluster_1 Postsynaptic Effector Cell net Norepinephrine Transporter (NET) vesicle Vesicles (Norepinephrine) net->vesicle 2. Accumulation & Initial NE Release ne_released Norepinephrine vesicle->ne_released block Release Blocked vesicle->block This compound Prevents Further Release bretylium_out This compound bretylium_out->net 1. Uptake receptor Adrenergic Receptors ne_released->receptor Transient Effect synaptic_cleft Synaptic Cleft action_potential Action Potential action_potential->vesicle 3. Nerve Impulse

This compound's action on adrenergic nerve terminals.
Direct Cardiac Electrophysiological Effects

This compound also acts directly on the myocardium. Its primary cardiac effect is the blockade of voltage-gated potassium channels (K⁺ channels).[5][9] This inhibition slows the process of repolarization (Phase 3) of the cardiac action potential. The resulting prolongation of the action potential duration (APD) and the effective refractory period (ERP) is the hallmark of a Class III antiarrhythmic agent.[4][6][8] This effect helps to terminate re-entrant arrhythmias and increase the ventricular fibrillation threshold.[4][7]

The diagram below illustrates the effect of this compound on the ventricular myocyte action potential.

action_potential y_axis Membrane Potential (mV) x_axis Time (ms) origin origin->y_axis origin->x_axis A B Phase 0 A->B Normal AP A->B this compound AP C Phase 1 B->C Normal AP B->C this compound AP D Phase 2 C->D Normal AP C->D this compound AP E Phase 3 (Repolarization) D->E Normal AP E_bret D->E_bret this compound AP F Phase 4 E->F Normal AP F_bret E_bret->F_bret this compound AP prolongation Prolongation of APD and ERP due to K+ Channel Blockade

Effect of this compound on cardiac action potential.

Quantitative Pharmacological Data

The clinical and experimental effects of this compound have been quantified in various studies.

Electrophysiological Effects on QTc Interval

In a study of patients with acute myocardial infarction (AMI), this compound demonstrated a stabilizing effect on the corrected QT interval (QTc), a measure of ventricular repolarization.

Patient GroupMeasurement TimeMean QTc Interval (msec)Statistical SignificanceReference
Control (No this compound) Day 1 post-AMI402 ± 4-[10]
Day 2 post-AMI430 ± 3p < 0.05 vs. Day 1[10]
This compound-Treated During treatment391 ± 6Stable[10]
After drug discontinuation413 ± 5p < 0.05 vs. treatment[10]

Experimental Protocols

The investigation of this compound's quaternary ammonium structure and its function relies on specific experimental and clinical protocols.

Protocol for Assessing Adrenergic Neurone Blockade (Rabbit Ileum Model)

This protocol is a representative example based on classic pharmacological assays used to demonstrate adrenergic blockade.[11]

Objective: To demonstrate the ability of this compound to block the inhibitory effect of sympathetic nerve stimulation on intestinal smooth muscle.

Materials:

  • Isolated rabbit ileum segment

  • Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isotonic force transducer

  • Data acquisition system

  • Platinum electrodes for nerve stimulation

  • This compound Tosylate solution

  • Norepinephrine solution (for control)

Methodology:

  • Tissue Preparation: A segment of rabbit ileum is suspended in the organ bath under a resting tension of 1 g. The visceral nerve supplying the segment is isolated and placed across the platinum electrodes.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, during which spontaneous pendular movements should become regular.

  • Control Response: The visceral nerve is stimulated with supramaximal shocks (e.g., 50 Hz for 30 seconds). A successful stimulation results in the immediate inhibition or cessation of the pendular movements. This response is recorded.

  • Drug Application: this compound Tosylate is added to the organ bath to achieve a final concentration (e.g., 1-3 µg/mL). The tissue is incubated for at least 20 minutes.

  • Post-Drug Stimulation: The nerve stimulation protocol from Step 3 is repeated in the presence of this compound.

  • Data Analysis: The response to nerve stimulation before and after the addition of this compound is compared. A successful adrenergic blockade is demonstrated if the inhibitory effect of nerve stimulation is significantly reduced or abolished. A control experiment can be run to show that the tissue still responds to exogenously added norepinephrine, confirming the block is presynaptic.

Protocol for Clinical Administration (Intravenous Infusion)

This protocol outlines the steps for preparing and administering this compound in a clinical setting for the treatment of ventricular arrhythmias.[1]

Objective: To safely administer this compound Tosylate to a patient with a life-threatening ventricular arrhythmia.

Personnel and Equipment:

  • Medical personnel trained in advanced cardiac life support.

  • Facility with constant cardiac rhythm (ECG) and blood pressure monitoring.

  • This compound Tosylate Injection, USP (50 mg/mL).

  • Diluent: Dextrose 5% in Water (D5W) or Normal Saline (NS).

  • Precision volume control infusion pump.

Methodology for Non-Life-Threatening Arrhythmias:

  • Dilution: this compound Tosylate injection must be diluted. For example, dilute 1000 mg (20 mL) of this compound in a minimum of 50 mL of D5W or NS.

  • Loading Dose: Administer a diluted solution at a dosage of 5-10 mg/kg of body weight.

  • Infusion Rate: The loading dose should be infused over a period greater than 8 minutes. A more rapid infusion can cause severe nausea and vomiting.

  • Repeat Dosing: If the arrhythmia persists, the loading dose may be repeated at 1 to 2-hour intervals.

  • Maintenance Infusion: A continuous infusion may be started at a rate of 1-2 mg/min. Alternatively, the loading dose (5-10 mg/kg) can be administered intermittently every 6 hours.

Methodology for Immediately Life-Threatening Arrhythmias (e.g., Ventricular Fibrillation):

  • Administration: Administer undiluted this compound at a dosage of 5 mg/kg of body weight by rapid intravenous injection.

  • Cardiopulmonary Resuscitation: This should be performed in conjunction with other standard CPR procedures, including electrical cardioversion.

  • Dosage Increase: If ventricular fibrillation persists, the dosage may be increased to 10 mg/kg and repeated as necessary, up to a maximum of 30 mg/kg.

The workflow for clinical decision-making and administration is depicted below.

clinical_workflow start Patient with Ventricular Arrhythmia decision Is arrhythmia immediately life-threatening (e.g., VF)? start->decision rapid_iv Administer 5 mg/kg UNDILUTED Rapid IV Injection decision->rapid_iv Yes slow_iv Dilute Drug (e.g., in 50mL D5W) Administer 5-10 mg/kg IV over >8 min decision->slow_iv No cpr Perform CPR & Cardioversion rapid_iv->cpr check_persist_vt Arrhythmia Persists? slow_iv->check_persist_vt check_persist_vf VF Persists? cpr->check_persist_vf increase_dose Increase dose to 10 mg/kg Repeat as needed (Max 30 mg/kg) check_persist_vf->increase_dose Yes maintenance Administer Maintenance Dose (1-2 mg/min infusion or intermittent bolus q6h) check_persist_vf->maintenance No end Monitor Patient increase_dose->end repeat_dose Repeat dose in 1-2 hours check_persist_vt->repeat_dose Yes check_persist_vt->maintenance No repeat_dose->maintenance maintenance->end

Clinical administration workflow for this compound.

Conclusion

The quaternary ammonium structure of this compound is inextricably linked to its unique pharmacological profile. This permanently charged moiety enables its selective uptake into adrenergic neurons, leading to a potent sympatholytic effect, while also driving its direct Class III antiarrhythmic actions on the myocardium through the blockade of potassium channels. The distinct biphasic action on nerve terminals and the prolongation of the cardiac action potential underscore its utility in managing severe ventricular arrhythmias. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians working with this important compound.

References

Bretylium's Impact on Cardiac Myocyte Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium, a quaternary ammonium compound, is a Class III antiarrhythmic agent with a multifaceted impact on the electrophysiology of cardiac myocytes. Its primary effect is the prolongation of the action potential duration (APD), a key factor in the termination of re-entrant arrhythmias. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's influence on cardiac action potentials. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound tosylate was initially introduced as an antihypertensive agent but was later repurposed as an antiarrhythmic drug for treating life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia.[1][2] It exhibits a unique pharmacological profile, combining direct myocardial effects with indirect actions on the sympathetic nervous system.[2] Although its clinical use has diminished with the advent of newer agents, the study of this compound provides valuable insights into the fundamental mechanisms of cardiac electrophysiology and antiarrhythmic drug action. This guide will explore the core principles of this compound's effects on cardiac myocyte action potential duration.

Mechanism of Action

This compound's primary mechanism for prolonging the cardiac action potential is through the blockade of the rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions, thereby extending the duration of the action potential and, consequently, the effective refractory period of the cardiac myocyte.[2][3]

In addition to its direct effects on ion channels, this compound also modulates the autonomic nervous system. It is taken up by adrenergic nerve terminals, where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure.[3][4] This initial sympathomimetic phase is followed by a prolonged inhibition of norepinephrine release, resulting in a sympatholytic effect.[2][5] This dual action contributes to its overall antiarrhythmic properties.

Signaling Pathway of this compound's Action

Bretylium_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_adrenergic Adrenergic Nerve Terminal Bretylium_ext This compound (Extracellular) IKr_channel IKr Potassium Channel (hERG) Bretylium_ext->IKr_channel Blocks Bretylium_uptake This compound Uptake K_ion K+ IKr_channel->K_ion K+ Efflux (Inhibited) Repolarization Repolarization (Phase 3) K_ion->Repolarization Delayed APD Action Potential Duration (APD) Repolarization->APD Prolonged NE_vesicle Norepinephrine Vesicles Bretylium_uptake->NE_vesicle Initial Release NE_reuptake Norepinephrine Reuptake Inhibition Bretylium_uptake->NE_reuptake Subsequent Blockade NE_release Norepinephrine Release NE_vesicle->NE_release Experimental_Workflow start Start isolate_cells Isolate Ventricular Cardiomyocytes start->isolate_cells patch_clamp Establish Whole-Cell Patch-Clamp Configuration isolate_cells->patch_clamp baseline_ap Record Baseline Action Potentials patch_clamp->baseline_ap apply_this compound Apply this compound (Varying Concentrations) baseline_ap->apply_this compound record_apd Record Action Potentials and Measure APD apply_this compound->record_apd washout Washout this compound record_apd->washout record_recovery Record Recovery Action Potentials washout->record_recovery analyze_data Analyze Data: - Concentration-response curve - Statistical analysis record_recovery->analyze_data end End analyze_data->end

References

The Serendipitous Discovery of Bretylium's Antifibrillatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium tosylate, a quaternary ammonium compound initially investigated for the treatment of hypertension, was serendipitously discovered to possess potent antifibrillatory properties. This in-depth technical guide explores the seminal research that unveiled this crucial therapeutic effect. We will delve into the key experiments, present the quantitative data from these pioneering studies, and provide detailed experimental protocols. Furthermore, this guide will illustrate the proposed mechanisms of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: An Unforeseen Therapeutic Avenue

In the mid-20th century, the management of ventricular fibrillation (VF), a life-threatening cardiac arrhythmia, remained a significant clinical challenge. Research into novel cardiovascular agents was robust, with a primary focus on hypertension. This compound was one such agent, developed for its ability to lower blood pressure through its antiadrenergic effects.[1] However, during preclinical studies, a remarkable and unexpected observation was made by Marvin Bacaner and his team: animals treated with this compound were resistant to the induction of ventricular fibrillation.[2] This fortuitous discovery shifted the trajectory of this compound's development from an antihypertensive to a potent antiarrhythmic agent, specifically for the treatment and prevention of ventricular fibrillation.[2][3]

Core Experimental Evidence

The foundational research establishing this compound's antifibrillatory effects was conducted primarily in canine models. These studies were designed to systematically evaluate the drug's ability to prevent and terminate electrically induced ventricular fibrillation.

Key Experiments by Bacaner (1966 & 1968)

The pivotal work by Marvin Bacaner, published in 1966 and 1968, provided the first quantitative evidence of this compound's antifibrillatory efficacy. These studies compared this compound to other known antiarrhythmic agents and established its superiority in preventing VF.[1][4]

Data Presentation

The following tables summarize the key quantitative findings from Bacaner's comparative studies.

Table 1: Efficacy of this compound in Preventing Electrically Induced Ventricular Fibrillation in Dogs

DrugDosage (mg/kg)Number of AnimalsVentricular Fibrillation Induced
Control (Saline) -Data not available in snippetsData not available in snippets
This compound Tosylate 5-10Data not available in snippetsNo
Quinidine Data not available in snippetsData not available in snippetsYes
Procainamide Data not available in snippetsData not available in snippetsYes
Lidocaine Data not available in snippetsData not available in snippetsYes

Note: The precise quantitative data from the original publications were not available in the searched resources. The table reflects the qualitative outcomes described.

Table 2: Hemodynamic Effects of this compound in Canine Models

ParameterChange after this compound Administration
Blood Pressure Initial transient increase, followed by a sustained decrease
Heart Rate Variable, often a slight decrease
Myocardial Contractility No significant depression

Experimental Protocols

The following is a detailed description of the methodologies employed in the key experiments that led to the discovery of this compound's antifibrillatory properties, based on available information.

Animal Model
  • Species: Mongrel dogs of either sex.

  • Anesthesia: Typically, a combination of a barbiturate, such as pentobarbital sodium, was used to induce and maintain anesthesia.

  • Ventilation: Animals were endotracheally intubated and artificially ventilated to maintain normal blood gas levels.

  • Monitoring: Standard physiological parameters were monitored, including electrocardiogram (ECG) and arterial blood pressure.

Induction of Ventricular Fibrillation

The primary method for inducing ventricular fibrillation in these studies was through direct electrical stimulation of the ventricles.

  • Electrode Placement: Electrodes were sutured to the epicardial surface of the right or left ventricle.

  • Stimulation Parameters: A train of electrical stimuli was delivered during the vulnerable period of the cardiac cycle (the T-wave of the ECG). The precise voltage, frequency, and duration of the stimuli were adjusted to reliably induce sustained ventricular fibrillation in control animals. While exact parameters from the original Bacaner studies are not detailed in the available resources, subsequent studies on electrically induced VF in dogs in that era used a range of high-intensity pulses.[5]

Drug Administration
  • Route of Administration: this compound tosylate and other antiarrhythmic agents were typically administered intravenously to ensure rapid and complete bioavailability.

  • Dosage: Dosages in the initial studies ranged from 5 to 10 mg/kg of body weight.[6] Later research by Bacaner suggested that a higher dose of 30 mg/kg might be more efficacious.[3]

Visualizations: Pathways and Processes

Proposed Mechanism of Action: Adrenergic Neuron Blockade

This compound's primary mechanism of action is the inhibition of norepinephrine release from postganglionic sympathetic nerve terminals, a process often referred to as a "chemical sympathectomy."[7][8] This action is believed to contribute to its antifibrillatory effect by reducing the arrhythmogenic influence of the sympathetic nervous system on the heart.

cluster_neuron Sympathetic Nerve Terminal cluster_myocyte Myocardial Cell ActionPotential Action Potential NE_Vesicle Norepinephrine Vesicle ActionPotential->NE_Vesicle Triggers This compound This compound NE_Release Norepinephrine Release This compound->NE_Release Inhibits NE_Vesicle->NE_Release NE_Released Norepinephrine NE_Release->NE_Released AdrenergicReceptor Adrenergic Receptor ArrhythmogenicEffects Arrhythmogenic Effects AdrenergicReceptor->ArrhythmogenicEffects NE_Released->AdrenergicReceptor Binds to

Caption: this compound's inhibition of norepinephrine release.

Experimental Workflow for Assessing Antifibrillatory Efficacy

The experimental design followed a logical progression to determine the effectiveness of this compound in preventing ventricular fibrillation.

Start Start: Anesthetized Dog Model Baseline Baseline ECG and Blood Pressure Recording Start->Baseline DrugAdmin Intravenous Administration: This compound or Control Baseline->DrugAdmin Stimulation Electrical Stimulation of Ventricle DrugAdmin->Stimulation VF_Check Ventricular Fibrillation Induced? Stimulation->VF_Check Success Outcome: VF Prevented VF_Check->Success No Failure Outcome: VF Induced VF_Check->Failure Yes End End of Experiment Success->End Failure->End

Caption: Experimental workflow for testing this compound.

Discussion and Conclusion

The discovery of this compound's antifibrillatory properties marked a significant advancement in the pharmacological management of life-threatening ventricular arrhythmias. The initial serendipitous observation, followed by rigorous preclinical evaluation in canine models, established its unique therapeutic profile. The primary mechanism of adrenergic neuron blockade, resulting in a "chemical sympathectomy," differentiates it from other antiarrhythmic agents of its time.[7][8] While its clinical use has evolved and it is no longer a first-line agent, the story of this compound's discovery remains a compelling example of serendipity in pharmacology and underscores the importance of astute observation in preclinical research. This guide provides a foundational understanding of the pivotal experiments and data that introduced this compound as a novel antifibrillatory agent.

References

The Genesis of a Landmark Antiarrhythmic: An In-depth Technical Guide to the Initial Animal Models Used in the Study of Bretylium's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Bretylium tosylate, a quaternary ammonium compound, holds a significant place in the history of antiarrhythmic therapy. Initially developed as an antihypertensive agent in the late 1950s, its potent antiarrhythmic properties, particularly against ventricular fibrillation, were discovered serendipitously in animal models. This technical guide provides a comprehensive overview of the initial animal models and experimental protocols that were pivotal in establishing the efficacy of this compound. The data presented herein is curated for researchers, scientists, and drug development professionals to offer a detailed understanding of the foundational research that underpinned the clinical use of this unique Class III antiarrhythmic agent.

Core Animal Models in Early this compound Research

The initial investigations into this compound's antiarrhythmic effects predominantly utilized canine models . Dogs were favored due to their cardiovascular physiology bearing a closer resemblance to humans compared to smaller animals, making them suitable for studying complex arrhythmias like ventricular fibrillation (VF). In addition to canine models, early research on this compound's adrenergic neuron blocking properties also employed feline (cat) models .

Experimental Protocols for Arrhythmia Induction and this compound Administration

Several key experimental methodologies were employed to induce ventricular arrhythmias in these animal models and subsequently test the efficacy of this compound. These protocols were designed to simulate clinical scenarios such as myocardial infarction and hypothermia-induced arrhythmias.

Myocardial Infarction and Reperfusion Injury Models in Canines

A common approach to induce ventricular arrhythmias was to simulate a myocardial infarction by occluding a major coronary artery.

Experimental Protocol:

  • Anesthesia and Surgical Preparation: Mongrel dogs were anesthetized, typically with a combination of morphine and pentobarbitone, and mechanically ventilated. A thoracotomy was performed to expose the heart.

  • Coronary Artery Ligation: The left anterior descending (LAD) or circumflex coronary artery (LCX) was dissected and a ligature was placed around it.

  • Induction of Ischemia: The ligature was tightened to occlude the artery, inducing a period of myocardial ischemia. A common duration for occlusion was 90 minutes.

  • Reperfusion: The ligature was then released, allowing blood flow to return to the ischemic tissue. This reperfusion phase is known to be highly arrhythmogenic.

  • Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring was used to record the onset and characteristics of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).

  • This compound Administration: In experimental groups, this compound tosylate was administered intravenously, typically at a dose of 5 mg/kg, either before occlusion (prophylactic effect) or after the onset of arrhythmias (therapeutic effect). Control groups received a saline placebo.

Programmed Electrical Stimulation in the Post-Infarction Canine Model

To assess the vulnerability of the heart to arrhythmias in a controlled manner, programmed electrical stimulation was used in dogs that had previously undergone a myocardial infarction.

Experimental Protocol:

  • Induction of Myocardial Infarction: A myocardial infarction was created using the coronary artery ligation and reperfusion technique described above. The animals were allowed to recover for 3-6 days.

  • Electrophysiological Study: In conscious dogs, programmed electrical stimulation was performed using implanted electrodes. This involved delivering precisely timed electrical impulses to the ventricle to try and induce ventricular tachycardia or fibrillation.

  • This compound Administration: this compound tosylate (5 mg/kg i.v.) was administered, and the programmed electrical stimulation protocol was repeated to assess its effect on arrhythmia inducibility.

Hypothermic Ventricular Fibrillation Model in Canines

This compound's efficacy was also investigated in the context of hypothermia-induced ventricular fibrillation.[1]

Experimental Protocol:

  • Induction of Hypothermia: Anesthetized dogs were placed in a cold environment and cooled to a core body temperature of 24°C.

  • Induction of Ventricular Fibrillation: At this low temperature, the heart is highly susceptible to VF, which could be induced by mechanical manipulation (e.g., insertion of catheters) or electrical stimulation.

  • This compound Administration: A solution of this compound tosylate or a placebo was infused in a double-blinded manner.

  • Assessment of Efficacy: The incidence of VF and the success of defibrillation with and without this compound were compared.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from these initial animal studies, demonstrating this compound's significant antiarrhythmic effects.

Parameter Animal Model Control Group (Saline) This compound-Treated Group Reference
Incidence of Ventricular Fibrillation (Myocardial Ischemia Model) Canine9 out of 10 dogs (90%) developed VF4 out of 10 dogs (40%) developed VFPatterson et al.
Survival Rate (24 hours post-arrhythmia induction) Canine1 out of 10 dogs (10%) survived6 out of 10 dogs (60%) survivedPatterson et al.
Incidence of Ventricular Fibrillation (Hypothermia Model) Canine6 out of 11 dogs (55%) fibrillated1 out of 11 dogs (9%) fibrillatedUnnamed Study[1]
Electrophysiological Parameter Animal Model Measurement Effect of this compound Reference
Ventricular Fibrillation Threshold (VFT) CanineElectrical current required to induce VF6 to 10-fold increaseUnnamed Study
Effective Refractory Period (ERP) CanineTime during which the ventricle cannot be re-stimulatedProportionate lengtheningUnnamed Study
Action Potential Duration (APD) CanineDuration of the cardiac action potentialProportionate lengtheningUnnamed Study

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental methodologies and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow_myocardial_infarction cluster_protocol Myocardial Infarction & Reperfusion Model cluster_intervention Intervention Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD or LCX Coronary Artery Ligation Coronary Artery Ligation Thoracotomy->Coronary Artery Ligation LAD or LCX Ischemia (90 min) Ischemia (90 min) Coronary Artery Ligation->Ischemia (90 min) Reperfusion Reperfusion Ischemia (90 min)->Reperfusion Arrhythmia Monitoring (ECG) Arrhythmia Monitoring (ECG) Reperfusion->Arrhythmia Monitoring (ECG) This compound (5 mg/kg i.v.) This compound (5 mg/kg i.v.) Arrhythmia Monitoring (ECG)->this compound (5 mg/kg i.v.) Experimental Group Saline (Placebo) Saline (Placebo) Arrhythmia Monitoring (ECG)->Saline (Placebo) Control Group

Experimental Workflow for the Canine Myocardial Infarction Model.

experimental_workflow_hypothermia cluster_protocol Hypothermic Ventricular Fibrillation Model cluster_intervention Double-Blinded Intervention Anesthetized Dog Anesthetized Dog Cooling to 24°C Cooling to 24°C Anesthetized Dog->Cooling to 24°C VF Induction VF Induction (Mechanical/Electrical) Cooling to 24°C->VF Induction This compound Infusion This compound Infusion VF Induction->this compound Infusion Experimental Group Placebo Infusion Placebo Infusion VF Induction->Placebo Infusion Control Group

Experimental Workflow for the Canine Hypothermia Model.

This compound exhibits a dual mechanism of action, which was elucidated through these early animal studies. It acts as both an adrenergic neuron blocking agent and a Class III antiarrhythmic.

signaling_pathway_this compound cluster_adrenergic Adrenergic Nerve Terminal cluster_cardiomyocyte Cardiomyocyte Membrane Nerve Impulse Nerve Impulse NE_Vesicle Norepinephrine (NE) Vesicle Nerve Impulse->NE_Vesicle Ca2+ influx Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Release Adrenergic_Receptor Adrenergic Receptor on Cardiomyocyte Synaptic_Cleft->Adrenergic_Receptor NE binds Bretylium_Adrenergic This compound Bretylium_Adrenergic->NE_Vesicle Inhibits NE Release K_Channel Potassium Channel (IKr) Repolarization Repolarization K_Channel->Repolarization K+ efflux Prolonged_APD Action Potential Duration (APD) K_Channel->Prolonged_APD Prolongs APD Bretylium_Cardiac This compound Bretylium_Cardiac->K_Channel Blocks K+ Channel

References

Methodological & Application

Application Notes and Protocols for Using Bretylium in Isolated Heart Perfusion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium, a quaternary ammonium compound, is classified as a Class III antiarrhythmic agent. Historically, it was used for the treatment of life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia.[1][2][3] Its mechanism of action is complex, involving an initial release of norepinephrine from sympathetic nerve terminals, followed by an inhibition of further norepinephrine release.[4][5] Additionally, this compound directly affects cardiac electrophysiology by blocking potassium channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in ventricular muscle and Purkinje fibers.[1][5]

These application notes provide a detailed protocol for utilizing this compound in isolated heart perfusion experiments, a valuable ex vivo model for studying cardiac function without the confounding influences of systemic physiological responses. The Langendorff apparatus is the standard for such studies, allowing for the controlled perfusion of an isolated heart.[6]

Data Presentation

ParameterThis compound ConcentrationSpecies/PreparationObserved EffectCitation
Heart Rate 0.05 - 0.5 mg (injected into cannula)Rabbit LangendorffNo significant change detected.[7]
≤ 200 mg/LRabbit AtriaIncreased spontaneous frequency (sympathomimetic effect).[8]
1200 - 2400 mg/LRabbit AtriaReduced spontaneous frequency (quinidine-like effect).[8]
Contractile Force 0.05 - 0.5 mg (injected into cannula)Rabbit LangendorffSmall, transient reduction in the strength of ventricular contractions.[7]
10 - 20 µg/mLGuinea-Pig Ventricular StripsSmall positive inotropic response.[7]
≤ 200 mg/LRabbit AtriaIncreased contraction height (sympathomimetic effect).[8]
1200 - 2400 mg/LRabbit AtriaNo reduction in contraction height despite other quinidine-like effects.[8]
Action Potential Duration (APD) Long-term experimental use (concentration not specified)Animal modelsProportionate lengthening of ventricular action potential.[5]
Effective Refractory Period (ERP) Long-term experimental use (concentration not specified)Animal modelsProportionate lengthening of ventricular refractory period.[5]
5 mg/kg (in humans)Human (in vivo)Increased effective refractory period of the right auricle.[2]
Conduction Velocity ≤ 200 mg/LRabbit AtriaIncreased conduction velocity (sympathomimetic effect).[8]
1200 - 2400 mg/LRabbit AtriaReduced conduction velocity (quinidine-like effect).[8]
Coronary Flow 0.05 - 0.5 mg (injected into cannula)Rabbit LangendorffSmall, transient reductions in coronary flow.[7]

Experimental Protocols

Langendorff Isolated Heart Perfusion Protocol

This protocol outlines the procedure for setting up a Langendorff isolated heart preparation for the administration of this compound.

Materials:

  • Laboratory animal (e.g., rabbit, guinea pig, rat)

  • Heparin

  • Anesthetic (e.g., pentobarbital)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Langendorff apparatus with:

    • Perfusion reservoir

    • Water jacket for temperature control (37°C)

    • Aortic cannula

    • Bubble trap

    • Peristaltic pump (for constant flow) or constant pressure head

    • Transducers for measuring intraventricular pressure (e.g., balloon catheter) and electrocardiogram (ECG)

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus. Ensure no air bubbles are introduced into the system.

  • Initiate Perfusion: Start retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. The perfusion pressure should be maintained at a constant level (e.g., 60-80 mmHg).

  • Instrumentation:

    • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).

    • Attach ECG electrodes to the heart to record electrical activity.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and ECG.

  • This compound Administration:

    • Prepare stock solutions of this compound tosylate in Krebs-Henseleit solution.

    • Introduce this compound into the perfusate at the desired final concentrations. It is recommended to perform a cumulative concentration-response curve, allowing the effects at each concentration to stabilize before increasing the dose.

  • Data Recording: Continuously record heart rate, LVDP, rate of pressure development (+dP/dt and -dP/dt), and ECG throughout the experiment.

Electrophysiological Recording Protocol

This protocol details the measurement of action potentials in the isolated perfused heart.

Materials:

  • Langendorff-perfused heart (as prepared above)

  • Microelectrodes or optical mapping system

  • Amplifier and data acquisition system

Procedure:

  • Heart Preparation: Prepare the Langendorff-perfused heart as described in the previous protocol.

  • Electrode Placement:

    • Microelectrode Recording: Carefully impale a ventricular surface cell with a glass microelectrode to record intracellular action potentials.

    • Monophasic Action Potential (MAP) Recording: Place a MAP electrode in contact with the epicardial or endocardial surface to record changes in action potential duration.

  • Baseline Recording: Record baseline action potentials for a stable period before the administration of this compound.

  • This compound Administration: Introduce this compound into the perfusate at various concentrations.

  • Data Analysis: Measure the following parameters from the recorded action potentials at each this compound concentration:

    • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

    • Resting membrane potential

    • Action potential amplitude

    • Maximum upstroke velocity (Vmax)

Visualizations

Experimental_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Experimental Phase cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Heparinization Heart_Excision Heart Excision Animal_Prep->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Start_Perfusion Initiate Retrograde Perfusion Cannulation->Start_Perfusion Instrumentation LV Balloon & ECG Placement Start_Perfusion->Instrumentation Stabilization Stabilization Period (20-30 min) Instrumentation->Stabilization Baseline Baseline Recording Stabilization->Baseline Bretylium_Admin This compound Administration (Cumulative Concentrations) Baseline->Bretylium_Admin Data_Recording Continuous Data Recording Bretylium_Admin->Data_Recording Analysis Analyze Heart Rate, LVDP, APD, etc. Data_Recording->Analysis

Caption: Experimental workflow for isolated heart perfusion with this compound.

Bretylium_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_myocyte Cardiac Myocyte Bretylium_Neuron This compound NE_Vesicle Norepinephrine Vesicles Bretylium_Neuron->NE_Vesicle Inhibits Release Bretylium_Myocyte This compound Myocyte_Receptor β-adrenergic receptor K_Channel Potassium Channel (e.g., IKr) Bretylium_Myocyte->K_Channel Blocks Repolarization Repolarization (Phase 3) K_Channel->Repolarization Mediates AP Action Potential AP->Repolarization APD Prolonged APD Repolarization->APD Leads to

References

Application Notes and Protocols for Bretylium Tosylate Solution Preparation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of bretylium tosylate solutions for in vivo research, a summary of relevant quantitative data, and a description of its mechanism of action.

Introduction

This compound tosylate is a quaternary ammonium compound recognized for its antiarrhythmic properties. In a research context, it is a valuable tool for investigating the sympathetic nervous system and its role in cardiovascular function. Its primary mechanism of action involves the inhibition of norepinephrine release from presynaptic nerve terminals.[1][2] Proper preparation of this compound tosylate solutions is critical for ensuring accurate and reproducible results in in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and administration of this compound tosylate in in vivo studies.

ParameterValueVehicle/SolventAdministration RouteSpeciesCitation
Solubility 30 mg/mLDMSO--[3]
2 mg/mL10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline--[3]
Typical IV Dosing 5-10 mg/kg5% Dextrose Injection or 0.9% Sodium Chloride InjectionIntravenous (IV)Human (clinical)[4][5]
Typical IM Dosing 5-10 mg/kgUndilutedIntramuscular (IM)Human (clinical)[4][6]
Onset of Action (IV) Within minutes for ventricular fibrillation; 20 minutes to 2 hours for antiarrhythmic action-Intravenous (IV)Human (clinical)[7]
Onset of Action (IM) Longer than IV-Intramuscular (IM)Human (clinical)[7]

Experimental Protocols

Preparation of this compound Tosylate Solution for Intravenous (IV) or Intramuscular (IM) Injection

This protocol describes the preparation of a this compound tosylate solution suitable for in vivo animal studies. For many preclinical studies, a vehicle containing co-solvents is necessary to achieve the desired concentration and stability.

Materials:

  • This compound Tosylate powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate Required Amounts: Determine the total volume of the final solution needed and the desired concentration of this compound tosylate. Based on this, calculate the mass of this compound tosylate and the volume of each solvent required for the vehicle (e.g., for a 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline).

  • Prepare the Vehicle:

    • In a sterile vial, sequentially add the solvents in the following order: DMSO, PEG300, and Tween 80.

    • Vortex the mixture thoroughly between the addition of each solvent to ensure a homogenous solution.

  • Dissolve this compound Tosylate:

    • Add the calculated mass of this compound tosylate powder to the prepared co-solvent mixture.

    • Vortex the vial until the powder is fully wetted.

  • Incorporate Saline and Ensure Complete Dissolution:

    • Gradually add the sterile saline to the mixture while continuously vortexing.

    • If the solution is not clear, sonicate in a water bath until the solution is completely clear.[3] The duration of sonication will depend on the concentration and volume.

  • Sterile Filtration:

    • Using a sterile syringe, draw up the final solution and pass it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage and Use:

    • It is recommended to prepare the working solution immediately before use.[3]

    • If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.

Administration Protocol

The route of administration will depend on the experimental design.

  • Intravenous (IV) Administration: The prepared solution can be administered via a tail vein or other appropriate venous access. The injection should be given slowly over several minutes, as rapid infusion can cause nausea and vomiting.[5]

  • Intramuscular (IM) Administration: For IM injection, the solution can be administered into a suitable muscle mass. It is important to vary the injection site with repeated dosing to avoid tissue necrosis.[6]

Mechanism of Action and Signaling Pathway

This compound tosylate's primary effect is on the peripheral sympathetic nervous system. It is selectively taken up into presynaptic adrenergic nerve terminals by the norepinephrine transporter (NET).[1] Once inside the neuron, it interferes with the process of neurotransmitter release. Initially, it can cause a transient release of norepinephrine, which may lead to a temporary increase in blood pressure.[4] This is followed by a prolonged blockade of norepinephrine release in response to nerve impulses. The precise molecular mechanism of this blockade is thought to involve the depression of nerve terminal excitability rather than a direct interaction with the SNARE proteins responsible for vesicle fusion.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_outcome Experimental Outcome calc Calculate Reagents mix_solvents Prepare Vehicle (DMSO, PEG300, Tween 80) calc->mix_solvents add_drug Add this compound Tosylate mix_solvents->add_drug add_saline Add Saline & Sonicate add_drug->add_saline filter Sterile Filter (0.22 µm) add_saline->filter iv_route Intravenous (IV) Injection filter->iv_route Diluted or Undiluted im_route Intramuscular (IM) Injection filter->im_route Undiluted observe Monitor Physiological Parameters iv_route->observe im_route->observe

Caption: Experimental workflow for this compound tosylate solution preparation and administration.

signaling_pathway cluster_presynaptic Presynaptic Adrenergic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft bretylium_ext This compound Tosylate (Extracellular) net Norepinephrine Transporter (NET) bretylium_ext->net Uptake bretylium_int This compound Tosylate (Intracellular) net->bretylium_int release Norepinephrine Release bretylium_int->release Inhibits vesicle Synaptic Vesicle with Norepinephrine vesicle->release norepinephrine Norepinephrine release->norepinephrine

Caption: Mechanism of action of this compound tosylate at the presynaptic nerve terminal.

References

Application Notes and Protocols for Intravenous Administration of Bretylium in Rodent Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the use of intravenous (IV) Bretylium Tosylate in established rodent models of cardiac arrhythmia. The information is intended to guide researchers in the preclinical evaluation of this class III antiarrhythmic agent.

Introduction

This compound is a quaternary ammonium compound with antiarrhythmic properties. Its mechanism of action is twofold: it initially causes a transient release of norepinephrine from adrenergic nerve endings, followed by a more sustained blockade of norepinephrine release.[1][2] Additionally, this compound directly affects the myocardium by prolonging the action potential duration and the effective refractory period, characteristic of a class III antiarrhythmic agent.[2][3] Rodent models of arrhythmia are crucial for the preclinical assessment of antiarrhythmic drugs, and this document outlines key considerations and methodologies for studying intravenous this compound in these models.

Quantitative Data Summary

The following tables summarize quantitative data on the toxicity and administration of this compound and other relevant compounds in rodent models.

Table 1: this compound Tosylate Toxicity Data

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous~20 mg/kg[4]
MouseSubcutaneous72 mg/kg[4]
MouseOral400 mg/kg[4][5]
RatIntravenousNot explicitly found

Table 2: Intravenous Administration of Antiarrhythmic Agents in Rodent Models

DrugSpeciesModelDosing RegimenKey FindingsReference
This compoundCat-1-3 mg/kgAbolished cardio-acceleration from cardiac nerve stimulation.[4]
AmiodaroneRatNormal5, 15, 50 mg/kg IV over 2 minsDose-dependent increases in plasma DHPG.[1]
Sotalol--75-150 mg IV over 5 hours (human-equivalent)Recommended for supraventricular and ventricular arrhythmias.[6]
ClonidineGuinea PigOuabain-induced arrhythmia2.5, 5, 10 µg/kg IVSignificant antiarrhythmic effect.[7]
RyanodineGuinea PigOuabain-induced arrhythmia15 µg/kg IVTerminated ventricular arrhythmias.[8]

Experimental Protocols

The following are detailed protocols for inducing arrhythmia in rodent models and for the intravenous administration of this compound Tosylate. It is recommended to conduct pilot studies to determine the optimal dosage and timing for specific experimental conditions.

Aconitine-Induced Arrhythmia Model in Rats

This model is effective for screening drugs targeting ventricular arrhythmias caused by sodium channel activation.

Materials:

  • Male Wistar rats (250-300g)

  • Aconitine solution (e.g., 20 µg/mL in saline)

  • This compound Tosylate

  • Vehicle (e.g., sterile saline or 5% Dextrose in Water - D5W)

  • Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)

  • ECG recording system with needle electrodes

  • Infusion pump

  • Heating pad

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).

  • Cannulate the jugular vein for drug and aconitine infusion.

  • Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.

  • Administer a bolus IV injection of this compound Tosylate (suggested dose range: 5-15 mg/kg) or vehicle. The LD50 in mice is approximately 20 mg/kg, so initial doses should be well below this level.[4]

  • Five minutes after this compound or vehicle administration, begin a continuous intravenous infusion of aconitine at a constant rate (e.g., 40 µg/kg/min).[9]

  • Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to the onset of each arrhythmia and their durations.

  • The experiment is terminated upon the onset of sustained VF or at a predetermined time point.

Endpoints:

  • Time to the first VPB, VT, and VF.

  • Duration of VT and VF.

  • Heart rate changes.

  • Mortality rate.

Ouabain-Induced Arrhythmia Model in Guinea Pigs

This model is used to investigate arrhythmias induced by Na+/K+-ATPase inhibition.

Materials:

  • Albino guinea pigs (350-450g)

  • Ouabain solution (e.g., 80 µg/mL in saline)

  • This compound Tosylate

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., pentobarbitone sodium, 60 mg/kg, i.p.)

  • ECG recording system

  • Infusion pump

  • Rodent ventilator

Procedure:

  • Anesthetize the guinea pig and initiate positive pressure artificial respiration.

  • Cannulate the right jugular vein for drug administration and ouabain infusion.

  • Record a baseline ECG (Lead II).

  • Administer a bolus IV injection of this compound Tosylate (suggested dose range: 5-15 mg/kg) or vehicle 10 minutes before ouabain infusion.

  • Begin a continuous intravenous infusion of ouabain at a rate of 100 µ g/min .[7]

  • Monitor the ECG for the onset of VPBs, VT, and VF.

  • Record the dose of ouabain required to produce each type of arrhythmia.

Endpoints:

  • Ouabain dose required to induce VPBs, VT, and VF.

  • Time to onset of arrhythmias.

  • Changes in heart rate and blood pressure.

Coronary Artery Ligation and Reperfusion Model in Rats

This model simulates ischemia-reperfusion induced arrhythmias.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound Tosylate

  • Vehicle (e.g., sterile saline)

  • Anesthetic

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

  • ECG recording system

  • Rodent ventilator

Procedure:

  • Anesthetize the rat, intubate, and provide artificial ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

  • Ligate the LAD to induce ischemia (e.g., for 5-10 minutes).

  • Administer a bolus IV injection of this compound Tosylate (suggested dose range: 5-15 mg/kg) or vehicle a few minutes before reperfusion.

  • Release the ligature to allow for reperfusion (e.g., for a 30-minute observation period).

  • Continuously record the ECG throughout the ischemia and reperfusion periods.

Endpoints:

  • Incidence and duration of reperfusion-induced arrhythmias (VT and VF).

  • Arrhythmia score.

  • Mortality rate.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Bretylium_Mechanism cluster_0 Adrenergic Neuron Terminal cluster_1 Cardiomyocyte Bretylium_ext This compound NE_Vesicle Norepinephrine Vesicles Bretylium_ext->NE_Vesicle Initial displacement Adrenergic_Blockade Adrenergic Neuron Blockade Bretylium_ext->Adrenergic_Blockade Inhibits further release NE_release Norepinephrine Release NE_Vesicle->NE_release Transient increase Antiarrhythmic_Effect Antiarrhythmic Effect Adrenergic_Blockade->Antiarrhythmic_Effect Bretylium_direct This compound K_channel Potassium Channels Bretylium_direct->K_channel Blocks AP_prolong Action Potential Prolongation K_channel->AP_prolong ERP_increase Increased Effective Refractory Period AP_prolong->ERP_increase ERP_increase->Antiarrhythmic_Effect

Caption: Dual mechanism of this compound's antiarrhythmic action.

Experimental Workflow for Aconitine-Induced Arrhythmia Model

Aconitine_Workflow Start Start Anesthesia Anesthetize Rat (e.g., Urethane) Start->Anesthesia Surgery Jugular Vein Cannulation Anesthesia->Surgery Stabilization Stabilization & Baseline ECG Surgery->Stabilization Treatment IV Bolus Administration (this compound or Vehicle) Stabilization->Treatment Induction Aconitine Infusion Treatment->Induction Monitoring Continuous ECG Monitoring Induction->Monitoring Data_Collection Record Arrhythmia Onset and Duration Monitoring->Data_Collection End End of Experiment Data_Collection->End

Caption: Workflow for testing IV this compound in the rat aconitine model.

Logical Relationship of this compound's Effects

Bretylium_Effects_Logic cluster_neuronal Neuronal Effects cluster_myocardial Direct Myocardial Effects Bretylium_Admin Intravenous This compound Administration NE_Release Initial Norepinephrine Release Bretylium_Admin->NE_Release NE_Blockade Sustained Norepinephrine Release Blockade Bretylium_Admin->NE_Blockade K_Block K+ Channel Blockade Bretylium_Admin->K_Block Antiarrhythmia Antiarrhythmic Efficacy NE_Blockade->Antiarrhythmia Hypotension Potential Side Effect: Hypotension NE_Blockade->Hypotension AP_Duration Increased Action Potential Duration K_Block->AP_Duration ERP Increased Effective Refractory Period AP_Duration->ERP ERP->Antiarrhythmia

Caption: Logical flow of this compound's physiological effects.

References

Application Notes and Protocols for Bretylium-Induced Chemical Sympathectomy in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical sympathectomy is a technique used in biomedical research to transiently or permanently eliminate the influence of the sympathetic nervous system on target organs. This is achieved through the administration of neurotoxic agents that selectively destroy sympathetic nerve terminals. Bretylium, a quaternary ammonium compound, serves as a valuable tool for inducing a reversible chemical sympathectomy. It is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it accumulates and subsequently blocks the release of norepinephrine, effectively creating a functional sympathectomy without causing neuronal death.[1][2] This document provides detailed application notes and protocols for the use of this compound to induce chemical sympathectomy in laboratory animals, with a focus on rats and mice.

Mechanism of Action

This compound's selective action on sympathetic neurons is conferred by its recognition and uptake by the norepinephrine transporter (NET), which is predominantly expressed on the presynaptic membrane of these neurons.[1] Once inside the neuron, this compound does not deplete norepinephrine stores but rather prevents its release upon nerve stimulation.[3] This blockade of neurotransmitter release leads to a functional denervation of the target organs. The initial phase of this compound administration can be characterized by a transient release of norepinephrine, which may lead to a temporary increase in blood pressure and heart rate.[4] This is followed by the sympatholytic phase, characterized by hypotension and a reduction in other sympathetic responses.

Data Presentation

The following tables summarize the quantitative effects of this compound-induced chemical sympathectomy as reported in various studies.

Table 1: Effects of this compound on Norepinephrine (NE) Levels and Sympathetic Function

Animal ModelTissue/ParameterDosageRoute of AdministrationEffectReference
RatPlasmaNot specifiedNot specified41% reduction in norepinephrine spilloverN/A
CatSpleen Venous Blood5-10 mg/kgIntravenousReduction in norepinephrine content upon nerve stimulation[1]
RatHeart (microsomal fraction)Not specifiedNot specifiedDepletion of norepinephrine[5]
RatSubmaxillary Gland24 µmol/kgNot specifiedDelayed loss of endogenous norepinephrine after ganglionectomy[6]

Table 2: Dosage and Administration of Bretyliam for Sympathetic Blockade in Different Animal Models

Animal ModelDosageRoute of AdministrationPurposeReference
RatHigh doses (chronic)Intraperitoneal (i.p.)Study of chronic effects on sympathetic neurons[7]
Cat5-10 mg/kgIntravenous (i.v.)Blockade of norepinephrine release[1]
Cat2-10 mg/kgIntravenous (i.v.)Adrenergic neurone blockade[1]
Mouse16 mg/kg (LD50)Intravenous (i.v.)Toxicity study[1]
Mouse68 mg/kg (LD50)Subcutaneous (s.c.)Toxicity study[1]
Dog3 mg/kgIntravenous (i.v.)Abolished pressor response to carotid occlusion[1]

Experimental Protocols

Protocol 1: Induction of Chemical Sympathectomy in Rats

This protocol is based on studies investigating the chronic effects of this compound on the sympathetic nervous system in rats.

Materials:

  • This compound tosylate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection (23-25 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize adult male or female Wistar rats to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of bretyliam tosylate in sterile saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (typically 0.1-0.5 mL per 100g body weight). For example, to administer a dose of 20 mg/kg, a 10 mg/mL solution can be prepared.

  • Administration:

    • Weigh each rat accurately on the day of injection.

    • Administer this compound tosylate via intraperitoneal (i.p.) injection. The recommended injection site is the lower right quadrant of the abdomen to avoid injury to the cecum.[8][9]

    • A suggested dosing regimen for inducing a sustained sympathectomy is a daily injection for 5-7 consecutive days. The optimal dose may need to be determined empirically, but a starting point of 10-20 mg/kg/day can be used based on its known sympatholytic effects.

  • Monitoring:

    • Monitor the animals daily for any adverse effects, such as sedation, postural hypotension, or changes in feeding and drinking behavior.

    • The onset of sympathectomy can be functionally assessed by monitoring blood pressure and heart rate. A decrease in blood pressure and a blunted response to sympathomimetic agents would indicate successful sympathectomy.

  • Verification of Sympathectomy (to be performed at the end of the study):

    • Biochemical Analysis: Euthanize the animals and collect tissues of interest (e.g., heart, spleen, blood vessels). Measure norepinephrine content in these tissues using high-performance liquid chromatography (HPLC) with electrochemical detection. A significant reduction in norepinephrine levels compared to a control group indicates successful sympathectomy.

    • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, in tissues of interest. A reduction in TH-positive nerve fibers would confirm sympathetic denervation.

    • Functional Assays: In isolated organ bath experiments, assess the contractile response of tissues (e.g., vas deferens, aorta) to sympathetic nerve stimulation (e.g., electrical field stimulation). A diminished or absent response in the this compound-treated group compared to controls would confirm functional sympathectomy.

Protocol 2: Induction of Chemical Sympathectomy in Mice

This protocol provides a guideline for inducing chemical sympathectomy in mice.

Materials:

  • This compound tosylate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for subcutaneous or intraperitoneal injection (27-30 gauge)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation: Acclimatize adult male or female mice (e.g., C57BL/6) to the housing conditions for at least one week.

  • Drug Preparation: Prepare a sterile solution of this compound tosylate in saline. The concentration should be adjusted for the smaller injection volumes suitable for mice (typically 0.1 mL per 10g body weight).

  • Administration:

    • Weigh each mouse accurately.

    • Administer this compound tosylate via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For s.c. injections, the scruff of the neck is a suitable site. For i.p. injections, the lower right abdominal quadrant is recommended.

    • A potential dosing regimen could be a single injection or a series of injections over several days. A starting dose of 10-20 mg/kg can be tested.

  • Monitoring:

    • Monitor the mice closely for any signs of distress, changes in activity, or alterations in grooming behavior.

    • Functional assessment can be performed by measuring tail-cuff blood pressure and heart rate.

  • Verification of Sympathectomy:

    • Follow the same verification procedures as described for rats (Biochemical Analysis, Histological Analysis, and Functional Assays), adapting the tissue collection and analysis methods for the smaller size of the mouse. For example, norepinephrine levels in the spleen can be a sensitive indicator of systemic sympathectomy.[10]

Mandatory Visualizations

Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal Bretylium_ext This compound (extracellular) NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake Bretylium_int This compound (intracellular) NET->Bretylium_int Accumulation NE_release Norepinephrine Release Bretylium_int->NE_release Inhibits NE_vesicle Norepinephrine Vesicle NE_vesicle->NE_release Fusion & Exocytosis Action_Potential Action Potential Action_Potential->NE_vesicle Triggers Block Blockade

Caption: this compound's mechanism of action in the sympathetic neuron terminal.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_verification Verification of Sympathectomy Animal_Acclimatization Animal Acclimatization (Rat/Mouse) Drug_Preparation This compound Solution Preparation Animal_Acclimatization->Drug_Preparation Dosing This compound Administration (i.p. or s.c.) Drug_Preparation->Dosing Monitoring Daily Monitoring (Health & Behavior) Dosing->Monitoring Functional_Assessment Functional Assessment (Blood Pressure, Heart Rate) Monitoring->Functional_Assessment Biochemical_Analysis Biochemical Analysis (Tissue Norepinephrine Levels) Functional_Assessment->Biochemical_Analysis Histological_Analysis Histological Analysis (Tyrosine Hydroxylase Staining) Biochemical_Analysis->Histological_Analysis

Caption: Experimental workflow for this compound-induced chemical sympathectomy.

References

Application Notes and Protocols for Bretylium in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium, a quaternary ammonium compound, has a complex pharmacological profile, acting as both an adrenergic neuron-blocking agent and a Class III antiarrhythmic.[1][2] Its primary clinical application has been in the management of life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia, that are refractory to other treatments.[3] The electrophysiological effects of this compound are multifaceted, involving both indirect actions via the autonomic nervous system and direct effects on cardiac ion channels.[4] These application notes provide a detailed overview of the use of this compound in electrophysiology, with a focus on patch-clamp studies to elucidate its mechanism of action on ion channels.

Mechanism of Action

This compound's antiarrhythmic effects stem from two primary mechanisms:

  • Adrenergic Neuron Blockade: this compound is actively transported into sympathetic nerve terminals where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure.[5] This is followed by a prolonged inhibition of norepinephrine release in response to nerve stimulation.[5][6] This "chemical sympathectomy" is believed to contribute to its antifibrillatory effects by reducing sympathetic tone on the heart.[7]

  • Direct Ion Channel Modulation: this compound directly affects the activity of several types of ion channels, which is the primary focus of patch-clamp investigations. As a Class III antiarrhythmic agent, its main action is to block voltage-gated potassium channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in ventricular muscle and Purkinje fibers.[1][2] There is also evidence of its interaction with voltage-gated sodium channels.[8]

Data Presentation: Quantitative Effects of this compound

ParameterCell TypeConcentration RangeEffect
Potassium Channel Current Human T Lymphocytes0.05 - 5 mMDose-dependent decrease in whole-cell K+ current. Prolonged recovery from inactivation and accelerated inactivation and deactivation.
Sodium Channel Current Human Lymphocytes0.25 - 3 mMInduction of a transient inward sodium current.
Action Potential Duration Ventricular MuscleNot SpecifiedProlongation of action potential duration.
Effective Refractory Period Ventricular MuscleNot SpecifiedLengthening of the effective refractory period.
QTc Interval Human (in vivo)10 mg/kg/24hStabilization of QTc duration in patients with acute myocardial infarction. A slight increase in QTc was noted after discontinuation (391 +/- 6 msec vs. 413 +/- 5 msec, p < 0.05). In control subjects, QTc increased from day 1 to day 2 (402 +/- 4 msec vs. 430 +/- 3 msec, p < 0.05).

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on cardiac ion channels and action potentials using the whole-cell patch-clamp technique.

Protocol 1: Investigating the Effect of this compound on Voltage-Gated Potassium Currents (e.g., IKr/hERG) in Cardiomyocytes

1. Cell Preparation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, guinea pig) using enzymatic digestion with collagenase and protease.[9]

  • Alternatively, use a stable cell line expressing the desired potassium channel (e.g., HEK293 cells expressing hERG).

  • Plate the isolated cells on glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound tosylate in deionized water and make fresh dilutions in the external solution on the day of the experiment.

3. Patch-Clamp Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[10]

  • Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • To elicit potassium currents, apply a depolarizing voltage step protocol. For IKr (hERG), a typical protocol is a step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.

  • After obtaining a stable baseline recording, perfuse the chamber with external solution containing the desired concentration of this compound.

  • Record the changes in the potassium current amplitude and kinetics at different this compound concentrations.

Protocol 2: Assessing the Effect of this compound on Cardiac Action Potentials

1. Cell and Solution Preparation:

  • Follow the same cell preparation and solution recipes as in Protocol 1.

2. Patch-Clamp Recording:

  • Establish a whole-cell configuration as described in Protocol 1.

  • Switch to current-clamp mode.

  • Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms).

  • Record stable baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Perfuse the chamber with external solution containing various concentrations of this compound.

  • Record the changes in action potential parameters, including:

    • Action Potential Duration at 50% and 90% repolarization (APD50, APD90).

    • Resting Membrane Potential (RMP).

    • Action Potential Amplitude.

    • Maximum upstroke velocity (dV/dt_max).

Visualizations

Signaling Pathway of this compound's Adrenergic Neuron Blockade

Bretylium_Adrenergic_Blockade cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Cardiomyocyte) Bretylium_ext This compound (extracellular) NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake Bretylium_int This compound (intracellular) NET->Bretylium_int Vesicle Norepinephrine Vesicle Bretylium_int->Vesicle Inhibits Norepinephrine Release NE_release Norepinephrine Release Vesicle->NE_release Action Potential (inhibited) Adrenergic_Receptor Adrenergic Receptor NE_release->Adrenergic_Receptor Reduced Binding Synapse_space Effector_Response Cellular Response (e.g., increased heart rate) Adrenergic_Receptor->Effector_Response Reduced Response

Caption: this compound's adrenergic neuron blocking mechanism.

Experimental Workflow for Patch-Clamp Study of this compound

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Isolated Cardiomyocytes or Transfected Cell Line) start->cell_prep solution_prep Prepare External and Internal Solutions start->solution_prep bretylium_prep Prepare this compound Stock and Dilutions start->bretylium_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching solution_prep->patching bretylium_prep->patching baseline Record Baseline Ion Currents or Action Potentials patching->baseline bretylium_app Apply this compound (Perfuse with drug-containing external solution) baseline->bretylium_app data_acq Record Changes in Electrophysiological Parameters bretylium_app->data_acq washout Washout with This compound-free Solution data_acq->washout analysis Data Analysis (e.g., dose-response curves) washout->analysis end End analysis->end Bretylium_Effects_Logic cluster_direct Direct Cellular Effects cluster_indirect Indirect (Autonomic) Effects This compound This compound K_block Potassium Channel Blockade This compound->K_block Na_mod Sodium Channel Modulation This compound->Na_mod NE_release_inhibition Inhibition of Norepinephrine Release This compound->NE_release_inhibition APD_prolong Prolongation of Action Potential Duration K_block->APD_prolong Symp_tone_decrease Decreased Sympathetic Tone on Heart NE_release_inhibition->Symp_tone_decrease ERP_increase Increase in Effective Refractory Period APD_prolong->ERP_increase Antiarrhythmic Antiarrhythmic Effect (Suppression of Ventricular Arrhythmias) ERP_increase->Antiarrhythmic Symp_tone_decrease->Antiarrhythmic

References

Bretylium as a Pharmacological Tool to Study Adrenergic Transmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium, a quaternary ammonium compound, serves as a valuable pharmacological tool for the investigation of adrenergic neurotransmission. Initially developed as an antihypertensive agent, its unique mechanism of action allows for the specific manipulation of neurotransmitter release from sympathetic nerve terminals. This compound is actively transported into adrenergic neurons by the norepinephrine transporter (NET), where it exerts a biphasic effect: an initial transient release of norepinephrine followed by a prolonged inhibition of further stimulus-evoked release.[1][2][3] This property makes it an effective agent for creating a state of "chemical sympathectomy," enabling researchers to study the physiological and pharmacological consequences of selectively silencing adrenergic nerve function.[4][5]

These application notes provide detailed protocols for utilizing this compound in common in vitro experimental models to study adrenergic transmission, along with quantitative data to aid in experimental design and interpretation.

Mechanism of Action

This compound's primary mechanism involves its accumulation in adrenergic nerve terminals via the norepinephrine transporter (NET).[5] Once inside the neuron, it interferes with the process of stimulus-evoked norepinephrine release. The precise molecular mechanism is thought to involve the depression of nerve terminal excitability and may also involve a local anesthetic-like effect on the nerve terminal membrane.[4][6] It is important to note that this compound does not deplete norepinephrine stores but rather prevents its release in response to nerve impulses.[1]

The initial sympathomimetic effects of this compound, such as a transient increase in heart rate and blood pressure, are attributed to the initial displacement and release of norepinephrine from vesicular stores.[2][4] This is followed by a longer-lasting adrenergic neuron blockade.

Data Presentation

The following tables summarize key quantitative data regarding the effects of this compound in various experimental systems.

Table 1: Inhibitory Constants (Ki) of this compound for Acetylcholinesterase

Enzyme SourceKi (M)
Purified Acetylcholinesterase (Electric Eel)6 x 10⁻⁵
Crude Rat Ventricular Homogenate3 x 10⁻⁵
Crude Rat Cortical Homogenate8 x 10⁻⁵

Data from Schreiber G, Sokolovsky M. J Cardiovasc Pharmacol. 1985 Nov-Dec;7(6):1065-8.[7]

Table 2: Electrophysiological Effects of this compound in Humans

ParameterControlAfter this compound Loading (5 mg/kg/15 min)After 1 hr Maintenance (1.5 mg/min)
Atrial Effective Refractory Period (ms)225 ± 28213 ± 27204 ± 26
AV Nodal Effective Refractory Period (ms)342 ± 59340 ± 60306 ± 52
Right Ventricular Effective Refractory Period (ms)240 ± 21224 ± 20227 ± 18*

*p < 0.05 compared to control. Data are presented as mean ± SD. Adapted from Anderson JL, et al. J Cardiovasc Pharmacol. 1982 Nov-Dec;4(6):905-11.[8]

Table 3: Effect of this compound on Neurotransmitter Release in Mouse Vas Deferens

ConditionNeuroeffector Ca²⁺ Transients (NCTs)
ControlPresent
This compound (10 µM) for 2 hoursAbolished at 60 out of 61 junctions

NCTs are indicative of ATP release, a co-transmitter with norepinephrine. Data from Brain KL, Cunnane TC. Br J Pharmacol. 2008 Feb;153(4):831-9.[9][10]

Experimental Protocols

Protocol 1: Inhibition of Neurally-Evoked Contractions in Isolated Vas Deferens

This protocol details the procedure for observing the inhibitory effect of this compound on neurotransmitter release in an isolated smooth muscle preparation, the guinea-pig or rat vas deferens.

Materials:

  • Guinea pig or rat

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit Solution (see recipe below)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated organ bath system with force transducer

  • Electrical field stimulation electrodes

  • This compound tosylate

  • Norepinephrine (for control responses)

  • Data acquisition system

Physiological Salt Solution (Krebs-Henseleit) Recipe:

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11.1

Continuously aerate with carbogen to maintain a pH of ~7.4.[11]

Procedure:

  • Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Carefully dissect the vas deferens, cleaning away excess connective tissue.

  • Mounting: Suspend the tissue in the organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal resting tension (e.g., 0.5-1 gram). Wash the tissue with fresh PSS every 15-20 minutes.

  • Control Responses: Elicit contractions using electrical field stimulation (EFS). Typical parameters are biphasic square-wave pulses of 1 ms duration, at a frequency of 0.1-20 Hz, delivered for 5-10 seconds.[12] Obtain a stable frequency-response curve.

  • This compound Incubation: Add this compound to the organ bath at the desired concentration (e.g., 1-10 µg/mL).[13] Allow the tissue to incubate for at least 30-60 minutes.

  • Post-Bretylium Responses: Repeat the EFS frequency-response curve in the presence of this compound.

  • Data Analysis: Compare the amplitude of the neurally-evoked contractions before and after the addition of this compound. A significant reduction in the contractile response indicates adrenergic neuron blockade.

Protocol 2: [³H]-Norepinephrine Uptake and Release Assay

This protocol describes a method to quantify the effect of this compound on the uptake and stimulus-evoked release of norepinephrine from adrenergic nerve terminals using radiolabeled norepinephrine.

Materials:

  • Isolated tissue preparation with dense sympathetic innervation (e.g., rat heart slices, vas deferens) or cultured sympathetic neurons (e.g., SK-N-BE(2)C cells).[14]

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine

  • This compound tosylate

  • Stimulation buffer (e.g., KRH buffer with high K⁺ concentration)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Tissue/Cell Preparation: Prepare tissue slices or culture cells according to standard laboratory protocols.

  • [³H]-Norepinephrine Loading: Incubate the tissue/cells with KRH buffer containing a known concentration of [³H]-Norepinephrine (e.g., 20 nM) for a defined period (e.g., 60 minutes) to allow for uptake into the adrenergic nerve terminals.[14]

  • Wash: Wash the tissue/cells multiple times with fresh KRH buffer to remove extracellular [³H]-Norepinephrine.

  • This compound Treatment: Incubate the loaded tissue/cells with KRH buffer containing various concentrations of this compound for a specified time.

  • Basal Release: Collect the buffer from a set of samples to measure the basal (spontaneous) release of [³H]-Norepinephrine.

  • Stimulated Release: To evoke neurotransmitter release, replace the buffer with a stimulation buffer (e.g., high K⁺ KRH buffer). Collect the supernatant after a short incubation period.

  • Quantification: Add the collected supernatants to scintillation vials with scintillation fluid. Lyse the remaining cells/tissue and collect the lysate to determine the total incorporated radioactivity.

  • Data Analysis: Measure the radioactivity in all samples using a liquid scintillation counter. Express the released [³H]-Norepinephrine as a percentage of the total incorporated radioactivity. Compare the stimulated release in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

Bretylium_Mechanism_of_Action cluster_presynaptic Adrenergic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT NE_synapse NE_vesicle->NE_synapse Release NE_cytosol AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarization Ca_ion Ca_channel->Ca_ion Opens Ca_ion->NE_vesicle Triggers Exocytosis NET Norepinephrine Transporter (NET) Bretylium_int This compound NET->Bretylium_int Uptake Bretylium_ext This compound Bretylium_ext->NET Substrate Bretylium_int->NE_vesicle Initial NE Release Bretylium_int->AP Inhibits Nerve Terminal Excitability NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binds Response Postsynaptic Response Adrenergic_receptor->Response Experimental_Workflow start Start: Isolated Tissue (e.g., Vas Deferens) mount Mount tissue in organ bath with PSS at 37°C start->mount equilibrate Equilibrate for 60 min under basal tension mount->equilibrate control_stim Apply Electrical Field Stimulation (EFS) Record control contractile response equilibrate->control_stim add_this compound Add this compound to bath (e.g., 1-10 µg/mL) control_stim->add_this compound incubate Incubate for 30-60 min add_this compound->incubate post_stim Apply EFS again Record post-bretylium response incubate->post_stim analyze Analyze and compare pre- and post-bretylium responses post_stim->analyze end End: Quantify adrenergic neuron blockade analyze->end Logical_Relationship cluster_cause Pharmacological Intervention cluster_mechanism Mechanism of Action cluster_effect Observed Effect This compound This compound Administration Uptake Uptake into Adrenergic Neuron via NET This compound->Uptake Blockade Inhibition of Voltage-Gated Na⁺/K⁺ Channels on Nerve Terminal Uptake->Blockade Inhibition Inhibition of Stimulus-Evoked Norepinephrine Release Blockade->Inhibition ReducedContraction Decreased Neurally-Evoked Smooth Muscle Contraction Inhibition->ReducedContraction

References

Application Notes and Protocols: Dosage Considerations for Bretylium in Canine Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bretylium Tosylate in canine models of cardiac arrhythmia. The following sections detail dosage considerations, experimental protocols, and the underlying mechanism of action, offering a practical guide for researchers in the field of cardiovascular drug development.

Introduction

This compound Tosylate is a quaternary ammonium compound historically used as a class III antiarrhythmic agent.[1] Its primary utility in research settings lies in its potent antifibrillatory effects, making it a valuable tool in the study of ventricular fibrillation and other life-threatening arrhythmias.[1] Canine models are frequently employed in cardiovascular research due to the physiological similarities of the canine heart to the human heart. Understanding the appropriate dosage and experimental design is critical for obtaining reliable and reproducible data in these models.

Dosage and Administration

The effective dosage of this compound in canine arrhythmia models varies depending on the specific experimental goals, the type of arrhythmia being induced, and the route of administration. The following table summarizes dosages cited in various studies.

Arrhythmia ModelDosageRoute of AdministrationKey FindingsReference
Ventricular Tachycardia (Post-Myocardial Infarction) 5 mg/kg every 12 hoursIntravenous (IV)Prevented the induction of ventricular tachycardia.[2]
Ventricular Fibrillation (Ischemia-Induced) Not specified in abstractNot specified in abstractThis compound prevents ventricular fibrillation resulting from ischemia at a site distant to prior myocardial infarction.[3]
Reperfusion Arrhythmias 5 mg/kgIntravenous (IV)Amiodarone was found to be more effective than this compound in suppressing reperfusion arrhythmias.[4]
Hypothermia-Induced Ventricular Fibrillation 6 mg/kg (bolus)Intravenous (IV)Increased the ventricular fibrillation threshold during rewarming.[5]
Hypothermic Ventricular Fibrillation 5 mg/kgIntravenous (IV)Not significantly better than placebo in improving resuscitation rate in this specific model.[6]
Vagally-Mediated Atrial Fibrillation 2.5 mg/kg (single rapid bolus)Intravenous (IV)Rapidly converted all episodes of atrial fibrillation.[7]
General Ventricular Fibrillation/Unstable Tachycardia 5-10 mg/kg (rapid bolus)Intravenous (IV)Recommended initial dose, may be repeated and increased.[8][9][10]
Stable Ventricular Tachycardia 5-10 mg/kg over 8+ minutesIntravenous (IV)Recommended initial dose, can be followed by maintenance infusions.[8][9][10]
General Ventricular Arrhythmias 5-10 mg/kgIntramuscular (IM)Can be repeated at 1-2 hour intervals.[8][9]

Note: Dosage intervals should be increased in subjects with renal impairment as this compound is primarily excreted by the kidneys.[8][9]

Experimental Protocols

The following are generalized protocols for inducing and studying arrhythmia in canine models, incorporating the use of this compound.

Myocardial Infarction-Induced Arrhythmia Model

This model is used to study arrhythmias arising from ischemic heart tissue.

Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the canine subject following institutionally approved protocols. Perform a thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate a major coronary artery, such as the left anterior descending (LAD) artery, to induce myocardial infarction. The duration of ligation can vary depending on the desired severity of injury.

  • Reperfusion (Optional): In some models, the ligature is released after a set period to simulate reperfusion injury, a common trigger for arrhythmias.[4]

  • Arrhythmia Monitoring: Continuously monitor the electrocardiogram (ECG) to detect the onset of ventricular arrhythmias.

  • This compound Administration: Once arrhythmias are established or as a prophylactic measure, administer this compound Tosylate at the desired dosage (e.g., 5 mg/kg IV).[2][4]

  • Data Collection: Record ECG data, hemodynamic parameters (e.g., blood pressure), and other relevant physiological markers throughout the experiment.

Programmed Electrical Stimulation (PES) for Arrhythmia Induction

PES is a technique used to assess the vulnerability of the myocardium to reentrant arrhythmias.

Protocol:

  • Animal Preparation: Prepare the animal as described in the myocardial infarction model (anesthesia and surgical exposure of the heart).

  • Electrode Placement: Place stimulating and recording electrodes on the ventricular epicardium.

  • Stimulation Protocol: Deliver a series of programmed electrical stimuli with varying coupling intervals and numbers of extrastimuli to induce ventricular tachycardia or fibrillation.

  • This compound Administration: Administer this compound Tosylate intravenously prior to or after initial PES to assess its effect on arrhythmia inducibility. A common dose is 5 mg/kg.[2]

  • Endpoint Measurement: The primary endpoint is typically the ability or inability to induce sustained ventricular arrhythmias after drug administration.

Mechanism of Action

This compound exhibits a complex mechanism of action, primarily categorized as a Class III antiarrhythmic. Its effects are twofold:

  • Initial Norepinephrine Release: Upon administration, this compound causes an initial release of norepinephrine from adrenergic nerve terminals. This can lead to a transient increase in heart rate and blood pressure.[1][11]

  • Adrenergic Blockade: Following the initial release, this compound blocks the further release of norepinephrine from sympathetic nerve endings.[12][13] This adrenergic blockade is thought to contribute to its antiarrhythmic effects.

  • Potassium Channel Blockade: The primary Class III action of this compound is the blockade of potassium channels, which leads to a prolongation of the action potential duration and the effective refractory period in ventricular muscle fibers.[11][12] This makes the myocardium less susceptible to reentrant arrhythmias.

Visualizations

Signaling Pathway of this compound

Bretylium_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_myocyte Cardiac Myocyte Bretylium_ext This compound (Administered) NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake K_channel Potassium Channel (K+) Bretylium_ext->K_channel Blockade Bretylium_int This compound (Intracellular) NET->Bretylium_int Vesicles Norepinephrine Vesicles Bretylium_int->Vesicles Initial Release (Transient) NE_release Norepinephrine Release Bretylium_int->NE_release Inhibition of Further Release APD Action Potential Duration K_channel->APD Prolongation ERP Effective Refractory Period APD->ERP Increases

Caption: this compound's dual mechanism of action on sympathetic neurons and cardiac myocytes.

Experimental Workflow for Canine Arrhythmia Model

Experimental_Workflow start Start prep Animal Preparation (Anesthesia, Instrumentation) start->prep baseline Baseline Data Collection (ECG, Hemodynamics) prep->baseline induction Arrhythmia Induction (e.g., Coronary Ligation, PES) baseline->induction arrhythmia_confirm Arrhythmia Confirmation induction->arrhythmia_confirm treatment Administer this compound or Vehicle Control arrhythmia_confirm->treatment Arrhythmia Present end End of Experiment arrhythmia_confirm->end No Arrhythmia monitoring Post-Treatment Monitoring (ECG, Hemodynamics) treatment->monitoring data_analysis Data Analysis (Arrhythmia burden, etc.) monitoring->data_analysis data_analysis->end

Caption: A typical experimental workflow for evaluating this compound in a canine arrhythmia model.

References

Application Notes and Protocols: In Vitro Assays to Measure Bretylium's Effect on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium is a quaternary ammonium compound historically used as an antiarrhythmic agent. In the research setting, it serves as a valuable pharmacological tool for its selective ability to inhibit neurotransmitter release from sympathetic adrenergic neurons.[1][2][3] This property allows for the targeted investigation of sympathetic nervous system function and the mechanisms of neurotransmission. This compound's primary mechanism of action involves an initial transient release of norepinephrine, followed by a sustained blockade of further release.[3][4][5] It is actively taken up into sympathetic nerve terminals by the norepinephrine transporter (NET).[6] Once inside, it is believed to exert its inhibitory effect downstream of voltage-gated calcium influx, without necessarily preventing the nerve terminal action potential.[1][2]

These application notes provide detailed protocols for in vitro assays designed to measure and characterize the effects of this compound on neurotransmitter release. The described methods are essential for researchers studying sympathetic neurotransmission, screening for novel adrenergic-blocking agents, and investigating the molecular machinery of exocytosis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from in vitro studies.

Table 1: Effect of this compound on Neuroeffector Calcium Transients (NCTs) in Mouse Vas Deferens

ParameterValueConditionsReference
This compound Concentration10 µMMouse isolated vas deferens[1][2]
Duration of Exposure2 hoursField stimulation[1][2]
Effect on NCTsAbolished at 60 out of 61 junctionsMeasurement of purinergic transmission[1][2]

Table 2: Electrophysiological Effects of this compound on Sympathetic Nerve Terminals

ParameterChangeConditionsReference
Action Potential DelayIncreased by 2 ± 0.4 ms10 µM this compound for 60-90 min[1]
Absolute Refractory PeriodIncreased by 4 ± 2 ms10 µM this compound[1][2]

Table 3: Historical Data on this compound's Effect on Norepinephrine Output

PreparationThis compound DoseStimulationEffect on Norepinephrine OutputReference
Cat Spleen (in vivo)5 mg/kg25 stimuli/sec for 60 secReduced output per stimulus[7]
Cat Spleen (in vivo)10 mg/kg25 stimuli/sec for 10 secReduced output per stimulus[7]

Experimental Protocols

Protocol 1: Calcium Imaging of Neurotransmitter Release from Sympathetic Neurons in Mouse Vas Deferens

This protocol details a method to assess the effect of this compound on purinergic neurotransmitter release by monitoring neuroeffector calcium transients (NCTs) in smooth muscle cells of the mouse vas deferens. This assay provides a functional measure of neurotransmitter release from adjacent sympathetic nerve terminals.[1][2]

Materials:

  • Male mice (e.g., BALB/c)

  • Dissection microscope

  • Carbogen gas (95% O2, 5% CO2)

  • Physiological salt solution (PSS) containing (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose, bubbled with carbogen.

  • Calcium indicator dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM)

  • Pluronic F-127

  • This compound tosylate

  • Confocal microscope with a 488 nm laser line and time-lapse imaging capabilities

  • Field stimulation electrodes

  • Data analysis software

Procedure:

  • Tissue Dissection:

    • Euthanize a mouse according to approved animal care protocols.

    • Dissect the vas deferens in a petri dish containing cold, carbogen-aerated PSS.

    • Carefully clean the tissue of fat and connective tissue under a dissection microscope.

    • Pin the vas deferens to the bottom of a silicone-lined recording chamber.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in PSS.

    • Incubate the tissue in the loading solution for 45-60 minutes at room temperature, protected from light, while continuously bubbling with carbogen.

    • Wash the tissue with fresh PSS for at least 30 minutes to allow for de-esterification of the dye.

  • Microscopy and Stimulation:

    • Mount the recording chamber on the stage of the confocal microscope.

    • Perfuse the tissue with carbogen-aerated PSS at a constant rate.

    • Position the field stimulation electrodes on either side of the tissue.

    • Identify a region of interest containing smooth muscle cells.

  • Data Acquisition:

    • Acquire baseline fluorescence images.

    • Deliver a train of electrical stimuli (e.g., 10 pulses at 10 Hz) to evoke neurotransmitter release and record the resulting NCTs in the smooth muscle cells.

    • Establish a stable baseline response by repeating the stimulation protocol several times.

    • Introduce this compound (e.g., 10 µM) into the perfusing solution.

    • Continue to deliver electrical stimuli at regular intervals (e.g., every 10 minutes) for up to 2 hours, recording the NCTs at each time point.

  • Data Analysis:

    • Measure the amplitude and frequency of NCTs before and after the application of this compound.

    • Express the change in NCT amplitude as a percentage of the baseline response.

    • Plot the time course of this compound's inhibitory effect.

Protocol 2: Superfusion of Isolated Tissue to Measure [³H]-Norepinephrine Release

This protocol is a classic method to directly measure the release of radiolabeled norepinephrine from an isolated tissue, such as the rabbit pulmonary artery.[8]

Materials:

  • Isolated tissue (e.g., rabbit pulmonary artery strips)

  • [³H]-Norepinephrine

  • Physiological salt solution (PSS)

  • Superfusion apparatus with a temperature-controlled chamber

  • Field stimulation electrodes

  • This compound tosylate

  • Scintillation counter and scintillation fluid

  • Fraction collector

Procedure:

  • Tissue Preparation and Loading:

    • Prepare strips of the rabbit pulmonary artery and mount them in the superfusion chamber.

    • Perfuse the tissue with PSS.

    • Load the tissue with [³H]-Norepinephrine by incubating it in PSS containing a known concentration of the radiotracer for a specified period (e.g., 60 minutes).

  • Washout:

    • Wash the tissue with fresh PSS for an extended period (e.g., 90 minutes) to remove unbound [³H]-Norepinephrine. Collect the superfusate in fractions to monitor the washout curve.

  • Stimulation and Drug Application:

    • Once a stable baseline of [³H] efflux is achieved, collect several baseline fractions.

    • Induce neurotransmitter release by electrical field stimulation (e.g., two periods of stimulation, S1 and S2).

    • Introduce this compound into the superfusion medium after the first stimulation period (S1).

    • Perform the second stimulation (S2) in the presence of this compound.

    • Collect the superfusate in fractions throughout the stimulation periods.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

    • Calculate the fractional release of [³H]-Norepinephrine for each stimulation period (the amount of radioactivity released above baseline as a percentage of the total radioactivity in the tissue at the time of stimulation).

    • Determine the S2/S1 ratio. A ratio of less than 1 indicates an inhibitory effect of the drug.

    • Compare the S2/S1 ratio in the presence of this compound to a control experiment without the drug.

Mandatory Visualizations

Bretylium_Signaling_Pathway cluster_neuron Sympathetic Nerve Terminal cluster_effector Effector Cell (e.g., Smooth Muscle) Bretylium_ext This compound (extracellular) NET Norepinephrine Transporter (NET) Bretylium_ext->NET uptake Bretylium_int This compound (intracellular) NET->Bretylium_int Block Blockade of Release Machinery Bretylium_int->Block AP Action Potential VGCC Voltage-Gated Ca²⁺ Channel AP->VGCC depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx opens Vesicle Synaptic Vesicle (containing Norepinephrine) Ca_influx->Vesicle triggers Release Norepinephrine Release (Exocytosis) Vesicle->Release fusion Receptor Adrenergic Receptor Release->Receptor binds to Block->Release Response Cellular Response Receptor->Response

Caption: Proposed mechanism of this compound's action on neurotransmitter release.

Calcium_Imaging_Workflow cluster_prep Tissue Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Dissect Mouse Vas Deferens A2 Mount in Recording Chamber A1->A2 A3 Load with Calcium Indicator Dye A2->A3 A4 Wash and De-esterify A3->A4 B1 Establish Baseline NCTs (Field Stimulation) A4->B1 B2 Perfuse with This compound (10 µM) B1->B2 B3 Record NCTs over Time (up to 2 hours) B2->B3 C1 Measure NCT Amplitude and Frequency B3->C1 C2 Calculate % Inhibition vs. Baseline C1->C2 C3 Plot Time-Course of Inhibition C2->C3

Caption: Workflow for Calcium Imaging of Neurotransmitter Release.

Superfusion_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Tissue Strips (e.g., Rabbit Pulmonary Artery) A2 Load with [³H]-Norepinephrine A1->A2 A3 Washout Unbound Radiotracer A2->A3 B1 Establish Stable Baseline [³H] Efflux A3->B1 B2 First Stimulation (S1) B1->B2 B3 Introduce this compound B2->B3 B4 Second Stimulation (S2) B3->B4 C1 Measure Radioactivity in Fractions B4->C1 C2 Calculate Fractional Release for S1 and S2 C1->C2 C3 Determine S2/S1 Ratio C2->C3

Caption: Workflow for [³H]-Norepinephrine Release Superfusion Assay.

References

Application Notes and Protocols for Studying the Effects of Bretylium on Cardiac Purkinje Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the electrophysiological effects of bretylium on isolated cardiac Purkinje fibers. The protocols outlined below cover the isolation of Purkinje fibers and the subsequent intracellular recording of action potentials to quantitatively assess the impact of this compound.

Introduction

This compound is classified as a class III antiarrhythmic agent, known for its complex mechanism of action that includes an initial sympathomimetic effect followed by adrenergic neuronal blockade.[1][2] Its primary antiarrhythmic effect is attributed to the prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues, including Purkinje fibers.[1][2][3] This is primarily achieved through the blockade of voltage-gated potassium channels.[4][5] Understanding the precise electrophysiological effects of this compound on Purkinje fibers is crucial for elucidating its antiarrhythmic and proarrhythmic potential.

Data Presentation

The following table summarizes the quantitative effects of this compound tosylate on the action potential duration of canine Purkinje fibers.

ParameterControlThis compound Tosylate (20 mg/liter)Reference
Action Potential DurationBaselineProlonged[1]
Effective Refractory PeriodBaselineProlonged[1]

Note: Specific numerical values for action potential duration (e.g., APD50, APD90) were not available in the public domain literature reviewed. The data indicates a qualitative prolongation.

Experimental Protocols

Isolation of Cardiac Purkinje Fibers (Adapted from Porcine and Canine Models)

This protocol describes a method for isolating single Purkinje cells or intact fibers suitable for electrophysiological studies.

Materials:

  • Freshly excised mammalian heart (e.g., porcine or canine)

  • Ca2+-free Tyrode solution (in mmol/l): NaCl 130, KCl 5.4, KH2PO4 1.2, MgSO4 1.2, HEPES 6, Glucose 10; pH adjusted to 7.2 with NaOH.[6]

  • Enzyme solution: Ca2+-free Tyrode solution containing Collagenase A (1.0–1.5 mg/ml) and Protease XIV (0.1 mg/ml).[6]

  • Low-Ca2+ Tyrode solution: Ca2+-free Tyrode solution supplemented with 0.18 mmol/l CaCl2.[6]

  • Normal Tyrode solution (in mmol/l): NaCl 137, KCl 5.4, MgCl2 0.5, CaCl2 1.8, HEPES 11.8, Glucose 10; pH adjusted to 7.2 with NaOH.[6]

  • Dissection microscope and tools

  • Water bath

  • Inverted microscope

Procedure:

  • Immediately after excision, place the heart in ice-cold Ca2+-free Tyrode solution.

  • Under a dissection microscope, carefully dissect free-running Purkinje fibers from the endocardial surface of the ventricles.

  • Transfer the isolated fibers to the enzyme solution and incubate at 37°C in a shaking water bath for 20-40 minutes, or until the fibrous sheath is digested.[6]

  • Gently triturate the tissue with a Pasteur pipette to release single cells or small fiber bundles.

  • To stop the digestion, add an equal volume of low-Ca2+ Tyrode solution.

  • Allow the cells/fibers to settle, then carefully aspirate the supernatant and resuspend the pellet in fresh low-Ca2+ Tyrode solution. Repeat this washing step twice.

  • Finally, resuspend the cells/fibers in normal Tyrode solution and store at room temperature for use within 90 minutes.[6]

Intracellular Action Potential Recording

This protocol outlines the methodology for recording intracellular action potentials from isolated Purkinje fibers using sharp microelectrodes.

Materials:

  • Isolated Purkinje fibers

  • Recording chamber continuously superfused with normal Tyrode solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Glass microelectrodes (resistance 10-30 MΩ) filled with 3 M KCl.

  • Micromanipulator

  • Intracellular amplifier

  • Stimulator for delivering electrical stimuli.

  • Oscilloscope and data acquisition system.

  • This compound tosylate stock solution.

Procedure:

  • Mount the isolated Purkinje fiber in the recording chamber and allow it to equilibrate for at least 30 minutes.

  • Using the micromanipulator, carefully impale a Purkinje fiber cell with a glass microelectrode. A stable resting membrane potential of approximately -70 mV to -90 mV should be observed.[7]

  • Pace the preparation at a constant cycle length (e.g., 1000 ms) using the stimulator to elicit action potentials.

  • Record baseline action potentials for a stable period. Key parameters to measure include:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum upstroke velocity (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

  • Introduce this compound tosylate into the superfusion solution at the desired concentration (e.g., 20 mg/liter).[1]

  • Allow the drug to equilibrate for at least 20-30 minutes, or until a steady-state effect is observed.

  • Record action potentials in the presence of this compound and analyze the same parameters as in the baseline condition.

  • A washout period with drug-free Tyrode solution can be performed to assess the reversibility of the drug's effects.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Purkinje Fiber Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Heart Excised Mammalian Heart Dissection Dissection of Purkinje Fibers Heart->Dissection Enzymatic_Digestion Enzymatic Digestion (Collagenase & Protease) Dissection->Enzymatic_Digestion Isolation Isolation & Washing of Fibers/Cells Enzymatic_Digestion->Isolation Mounting Mount Fiber in Recording Chamber Isolation->Mounting Impalement Microelectrode Impalement Mounting->Impalement Baseline_Recording Record Baseline Action Potentials Impalement->Baseline_Recording Drug_Application Superfusion with this compound Baseline_Recording->Drug_Application Parameter_Measurement Measure Action Potential Parameters (RMP, APA, Vmax, APD50, APD90) Baseline_Recording->Parameter_Measurement Post_Drug_Recording Record Action Potentials with this compound Drug_Application->Post_Drug_Recording Post_Drug_Recording->Parameter_Measurement Comparison Compare Baseline vs. This compound Parameter_Measurement->Comparison

Caption: Experimental workflow for studying this compound's effects.

Signaling Pathway of this compound's Effect on Purkinje Fiber Action Potential

bretylium_pathway cluster_membrane Purkinje Cell Membrane cluster_ap Action Potential Phases cluster_effects Electrophysiological Effects This compound This compound K_Channel Voltage-Gated K+ Channels (e.g., IKr) This compound->K_Channel Blocks Phase3 Phase 3 (Repolarization) K_Channel->Phase3 Mediates Na_Channel Voltage-Gated Na+ Channels Phase0 Phase 0 (Upstroke) Na_Channel->Phase0 Mediates Ca_Channel L-type Ca2+ Channels Phase2 Phase 2 (Plateau) Ca_Channel->Phase2 Mediates Phase1 Phase 1 (Early Repolarization) Phase4 Phase 4 (Resting Potential) Prolonged_APD Prolonged Action Potential Duration Phase3->Prolonged_APD Leads to Prolonged_ERP Prolonged Effective Refractory Period Prolonged_APD->Prolonged_ERP

Caption: this compound's action on ion channels and the action potential.

References

Application Notes and Protocols for Long-Term Administration of Bretylium in Chronic Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium tosylate is a quaternary ammonium compound classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the inhibition of norepinephrine release from adrenergic nerve terminals, effectively causing a chemical sympathectomy.[1][2][3][4] While its acute effects in managing ventricular arrhythmias are documented, there is a notable scarcity of publicly available data from chronic, long-term administration studies in animal models. These application notes and protocols are designed to summarize the limited existing information and provide a framework for designing future chronic studies.

Disclaimer: The following protocols are synthesized from available short-term study data and general principles of animal research due to the limited availability of detailed chronic this compound administration studies in the public domain. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal welfare.

Summary of Quantitative Data from a Long-Term Administration Study

One of the few studies suggesting long-term administration of this compound utilized a totally implantable pump for continuous intravenous infusion in dogs. The primary quantitative data from the abstract of this study are summarized below.

ParameterAnimal ModelAdministration RouteDosageSteady-State Plasma ConcentrationStudy DurationReference
This compound DeliveryDogContinuous Intravenous Infusion (via implantable pump)13 mg/kg/day0.8 µg/mL (range: 0.4 to 1.4 µg/mL)Not explicitly stated, described as "long-term"[5]

Signaling Pathway of this compound's Action on Adrenergic Neurons

This compound's primary effect is on the sympathetic nervous system. It is taken up into the presynaptic adrenergic neuron via the norepinephrine transporter (NET). Initially, this can cause a transient release of norepinephrine, leading to sympathomimetic effects. Subsequently, this compound inhibits further norepinephrine release in response to nerve impulses.[1][2][3][6][7]

bretylium_signaling cluster_neuron Adrenergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell bretylium_ext This compound (Extracellular) net Norepinephrine Transporter (NET) bretylium_ext->net uptake via bretylium_int This compound (Intracellular) net->bretylium_int vesicle Norepinephrine Vesicle bretylium_int->vesicle inhibits release ne_synapse Norepinephrine vesicle->ne_synapse releases ne_release Norepinephrine Release action_potential Action Potential action_potential->vesicle triggers receptor Adrenergic Receptor ne_synapse->receptor binds to response Cellular Response receptor->response activates experimental_workflow cluster_prep Preparation Phase cluster_procedure Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (2 weeks) pump_prep Pump Preparation (this compound/Saline) implantation Surgical Implantation of Pump pump_prep->implantation dosing Chronic Administration (Continuous Infusion) implantation->dosing monitoring Regular Monitoring (Clinical Signs, PK, ECG, BP) dosing->monitoring termination Study Termination & Necropsy monitoring->termination data_analysis Data Analysis (Histopathology, Stats) termination->data_analysis report Final Report data_analysis->report

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bretylium-Induced Hypotension in Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage bretylium-induced hypotension in animal experiments.

Troubleshooting Guides

Issue: Sudden and Severe Drop in Blood Pressure After this compound Administration

Immediate Steps:

  • Confirm Hypotension: Ensure blood pressure readings are accurate. Check the placement and function of monitoring equipment.

  • Ensure Animal is Supine: If not already, immediately place the animal in a supine position to maximize venous return.[1][2]

  • Administer Fluid Bolus: Rapidly administer an isotonic crystalloid solution. For dogs, a typical bolus is 10-20 mL/kg over 15 minutes. For cats, use a more conservative bolus of 5-10 mL/kg.[3][4] If the response is inadequate or transient, a colloid solution can be considered.

  • Initiate Vasopressor Support: If hypotension persists after fluid resuscitation, begin a constant rate infusion (CRI) of a vasopressor.

    • Dopamine: Start at a dose of 5-10 µg/kg/min. This can be titrated up to 20 µg/kg/min for a greater vasopressor effect.[3][5][6]

    • Norepinephrine: For severe, unresponsive hypotension, norepinephrine is a potent vasoconstrictor. Begin a CRI at 0.1-0.5 µg/kg/min and titrate to effect.[6][7][8][9]

  • Continuous Monitoring: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) to assess the response to interventions and adjust as necessary.

Experimental Protocol: Emergency Management of Severe this compound-Induced Hypotension

  • Animal Preparation: The animal should be appropriately instrumented for continuous monitoring of arterial blood pressure and ECG. Venous access should be established and maintained.

  • Induction of Hypotension: Administer this compound at the desired experimental dose.

  • Intervention Trigger: If mean arterial pressure (MAP) drops below 60 mmHg or systolic arterial pressure (SAP) drops below 90 mmHg, initiate the following steps.

  • Fluid Resuscitation:

    • Administer a bolus of Lactated Ringer's solution or 0.9% saline at 15 mL/kg (for dogs) or 7 mL/kg (for cats) intravenously over 15 minutes.

    • Re-assess blood pressure. If the response is inadequate, a second bolus may be administered.

  • Vasopressor Infusion (if necessary):

    • Prepare a dopamine infusion by diluting it in 5% dextrose in water (D5W) to a concentration of 200 µg/mL.[10]

    • Begin the infusion at a rate of 7.5 µg/kg/min.

    • Titrate the infusion rate every 5-10 minutes based on the blood pressure response, up to a maximum of 20 µg/kg/min.

  • Data Collection: Record blood pressure, heart rate, and any arrhythmias at baseline, after this compound administration, after each fluid bolus, and at regular intervals during the vasopressor infusion.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_intervention Intervention instrumentation Instrument for BP & ECG Monitoring venous_access Establish Venous Access instrumentation->venous_access bretylium_admin Administer this compound venous_access->bretylium_admin monitor_bp Monitor Blood Pressure bretylium_admin->monitor_bp hypotension_check Hypotension? monitor_bp->hypotension_check fluid_bolus Administer Fluid Bolus hypotension_check->fluid_bolus Yes end_experiment Continue Experiment hypotension_check->end_experiment No reassess_bp1 Re-assess BP fluid_bolus->reassess_bp1 vasopressor_cri Initiate Vasopressor CRI reassess_bp1->vasopressor_cri Hypotension Persists reassess_bp1->end_experiment BP Stabilized reassess_bp2 Continuously Monitor & Titrate vasopressor_cri->reassess_bp2 reassess_bp2->end_experiment BP Stabilized stop_experiment Experiment Terminated reassess_bp2->stop_experiment Refractory Hypotension

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hypotension?

A1: this compound-induced hypotension has a biphasic mechanism. Initially, it causes a transient release of norepinephrine from adrenergic nerve terminals, which can lead to a brief period of hypertension. This is followed by a prolonged blockade of norepinephrine release, resulting in a state similar to a chemical sympathectomy, leading to vasodilation and a drop in blood pressure.[11][12]

Q2: Can I prevent this compound-induced hypotension?

A2: While complete prevention may not be possible due to its mechanism of action, certain measures can mitigate the severity of hypotension. Prophylactic fluid loading prior to this compound administration may help maintain blood pressure. Some early research by Bacaner suggested that a higher dose of this compound (30 mg/kg) might cause less hypotension than a lower dose (5 mg/kg), although this requires further investigation.[13]

Q3: Is there a specific dose of this compound that is more likely to cause hypotension?

A3: Interestingly, some clinical observations suggest that lower doses of this compound (e.g., 5 mg/kg) may be associated with a higher incidence of significant hypotension compared to higher doses (e.g., 30 mg/kg).[13] However, this is not definitively established and may vary between species and experimental conditions. It is crucial to monitor blood pressure closely regardless of the dose administered.

Q4: How long does this compound-induced hypotension typically last?

A4: The duration of hypotension can be prolonged, lasting for several hours.[14] The recovery time will depend on the dose of this compound administered, the animal species, and the supportive care provided.

Q5: Are there any contraindications for using vasopressors to treat this compound-induced hypotension?

A5: this compound can enhance the pressor effects of catecholamines like dopamine and norepinephrine.[2] Therefore, it is crucial to start with a dilute solution of the vasopressor and titrate the dose carefully while closely monitoring blood pressure to avoid an exaggerated hypertensive response.

Data Presentation

Table 1: Quantitative Data on this compound-Induced Hypotension in Animal Models

Animal ModelThis compound DoseRoute of AdministrationObserved Blood Pressure ChangeReference
Cat5-10 mg/kgIntravenous30-60 mmHg drop in supine blood pressure[1]
Cat1-3 mg/kgIntravenousPostural fall of 50-100 mmHg[1]
Dog3 mg/kgIntravenousInitial hypertension followed by a gradual fall[1]

Table 2: Recommended Interventions for this compound-Induced Hypotension

InterventionAnimalRecommended Dose/RateKey Considerations
Fluid Therapy
Isotonic CrystalloidsDog10-20 mL/kg IV bolus over 15 minFirst-line treatment.[3]
Cat5-10 mL/kg IV bolus over 15 minUse conservative volumes.[4]
ColloidsDog5-10 mL/kg IV over 20 minConsider if crystalloids are ineffective.[3]
Cat2-5 mL/kg IV over 20 minUse with caution.[4]
Vasopressor Support
DopamineDog/Cat5-20 µg/kg/min CRITitrate to effect; monitor for arrhythmias.[3][5]
NorepinephrineDog/Cat0.1-2 µg/kg/min CRIFor severe, refractory hypotension.[6][8][9]

Experimental Protocols

Protocol 1: Prophylactic Fluid Loading to Mitigate this compound-Induced Hypotension

  • Animal Preparation: Anesthetize and instrument the animal for continuous arterial blood pressure and ECG monitoring.

  • Baseline Measurement: Record stable baseline blood pressure and heart rate for at least 15 minutes.

  • Fluid Loading: Administer a balanced isotonic crystalloid solution (e.g., Lactated Ringer's) at 10 mL/kg intravenously over 30 minutes.

  • This compound Administration: Immediately following fluid loading, administer the experimental dose of this compound.

  • Monitoring: Continuously monitor and record blood pressure and heart rate for the duration of the experiment.

  • Data Analysis: Compare the magnitude and duration of hypotension in animals that received prophylactic fluid loading with a control group that did not.

prophylactic_workflow cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis anesthetize Anesthetize & Instrument baseline Record Baseline BP & HR anesthetize->baseline fluid_load Administer Prophylactic Fluid Load baseline->fluid_load bretylium_admin Administer this compound fluid_load->bretylium_admin monitor Continuous Monitoring bretylium_admin->monitor compare_data Compare Hypotensive Effect to Control monitor->compare_data

Protocol 2: Titration of Dopamine for Reversal of this compound-Induced Hypotension

  • Animal Preparation and Induction of Hypotension: Follow steps 1 and 2 from the "Emergency Management" protocol.

  • Initiation of Dopamine Infusion: Once significant hypotension is established (MAP < 60 mmHg), begin a CRI of dopamine at 5 µg/kg/min.

  • Dose Titration:

    • Maintain the initial infusion rate for 10 minutes and record the blood pressure response.

    • If MAP remains below 70 mmHg, increase the infusion rate to 10 µg/kg/min.

    • Continue to increase the infusion rate in increments of 5 µg/kg/min every 10 minutes (up to a maximum of 20 µg/kg/min) until the target MAP (e.g., > 75 mmHg) is achieved and maintained.

  • Data Collection: Record blood pressure, heart rate, and ECG at each infusion rate.

  • Data Analysis: Determine the effective dose of dopamine required to reverse this compound-induced hypotension in the specific animal model.

Signaling Pathways

signaling_pathway cluster_neuron Adrenergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Vascular Smooth Muscle) This compound This compound blockade Blockade of Release This compound->blockade vesicle Norepinephrine Vesicle vesicle->blockade no_release No Norepinephrine Release blockade->no_release no_ne Reduced Norepinephrine no_release->no_ne alpha_receptor Alpha-1 Adrenergic Receptor no_ne->alpha_receptor no_stimulation No Receptor Stimulation alpha_receptor->no_stimulation vasodilation Vasodilation no_stimulation->vasodilation hypotension Hypotension vasodilation->hypotension

References

Technical Support Center: Managing the Initial Sympathomimetic Effect of Bretylium in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the initial sympathomimetic effect of Bretylium in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on its initial sympathomimetic phase.

Problem Probable Cause Recommended Solution & Experimental Protocol
Unexpectedly high initial blood pressure spike. This compound administration causes an initial, transient release of norepinephrine from adrenergic nerve terminals, leading to a temporary increase in blood pressure.[1][2] This effect can be more pronounced with rapid intravenous injection.[1][2]1. Slow Infusion: Administer this compound via a slow intravenous infusion over at least 8 minutes to mitigate the rapid release of norepinephrine.[1][3] 2. Pre-treatment with an Alpha-Adrenergic Antagonist: Administer an alpha-blocker, such as phentolamine, prior to this compound to competitively block the effects of the released norepinephrine on vascular smooth muscle. Experimental Protocol: In a canine model, pre-treatment with phentolamine can prevent the initial pressor response to this compound. Administer phentolamine (e.g., 1-5 mg/kg, IV) 15-20 minutes before this compound administration. Continuously monitor arterial blood pressure.
Tachycardia or other arrhythmias following this compound administration. The initial release of catecholamines can lead to increased heart rate and may provoke arrhythmias, especially in sensitive models.[1]1. Beta-Adrenergic Blockade: Co-administer a beta-blocker, such as propranolol, to counteract the chronotropic and inotropic effects of the released norepinephrine on the heart. Experimental Protocol: In a canine model, propranolol can be administered (e.g., 0.2-0.5 mg/kg, IV) 15-20 minutes prior to this compound. Monitor heart rate and ECG continuously. 2. Combined Alpha and Beta Blockade: For comprehensive management of both hypertensive and tachycardic effects, consider pre-treatment with a mixed alpha- and beta-blocker like labetalol. Experimental Protocol: Administer labetalol (e.g., 1-2 mg/kg, IV) 15-20 minutes before this compound. Monitor both blood pressure and heart rate closely.
Variable or inconsistent antiarrhythmic effects of this compound. The initial sympathomimetic phase can mask or delay the onset of this compound's antiarrhythmic action. The antiarrhythmic effect typically appears after the initial norepinephrine release has subsided and adrenergic neuronal blockade is established.[1]1. Allow Sufficient Time for Onset: Ensure the experimental timeline accounts for the biphasic nature of this compound. The antiarrhythmic effects may not be apparent for 20 minutes to 2 hours after administration.[1][2] 2. Control for the Initial Phase: Utilize the pharmacological interventions described above (alpha and/or beta blockade) to create a more stable hemodynamic environment, allowing for a clearer assessment of this compound's direct antiarrhythmic properties.
Difficulty in measuring baseline physiological parameters after this compound administration. The initial sympathomimetic surge alters baseline hemodynamic and neurochemical measurements, making it challenging to assess the subsequent effects of this compound.1. Establish a Stable Baseline: Record all baseline parameters (blood pressure, heart rate, plasma catecholamine levels) for a sufficient period before any drug administration. 2. Continuous Monitoring: Implement continuous monitoring of hemodynamic parameters throughout the experiment to capture the full biphasic response. 3. Timed Sampling for Catecholamines: If measuring plasma norepinephrine, collect samples at specific time points: baseline, during the expected peak of the sympathomimetic effect (e.g., 1-5 minutes post-injection), and after the adrenergic blockade is established (e.g., 30-60 minutes post-injection).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the initial sympathomimetic effect of this compound?

A1: this compound is taken up by adrenergic neurons and causes an initial, transient release of norepinephrine from the nerve terminals.[1] This sudden increase in norepinephrine in the synaptic cleft leads to the stimulation of adrenergic receptors, resulting in sympathomimetic effects such as increased heart rate, contractility, and blood pressure.[1][4]

Q2: How long does the initial sympathomimetic phase of this compound typically last?

A2: The initial sympathomimetic phase is generally short-lived, with the peak pressor response often observed within the first few minutes after intravenous administration.[4] The subsequent adrenergic neuronal blockade and hypotensive effects usually become apparent within 20 minutes to an hour.[1]

Q3: Can the initial sympathomimetic effect of this compound be completely abolished?

A3: Yes, in experimental settings, the initial sympathomimetic effects can be largely prevented by pre-treatment with appropriate adrenergic antagonists. Alpha-blockers like phentolamine can counteract the vasoconstriction and hypertensive effects, while beta-blockers like propranolol can mitigate the cardiac stimulation.[5]

Q4: Are there any drugs that can potentiate the initial sympathomimetic effect of this compound?

A4: Yes, monoamine oxidase inhibitors (MAOIs) can potentiate the effects of the released norepinephrine by preventing its breakdown, leading to a more pronounced and prolonged sympathomimetic response.[3] Therefore, co-administration of this compound and MAOIs should be avoided in experimental protocols unless this interaction is the subject of the investigation.

Q5: How can I accurately measure the norepinephrine release induced by this compound?

A5: Plasma norepinephrine levels can be quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6] For real-time measurements in tissue, fast-scan cyclic voltammetry (FSCV) can be employed.[6] It is crucial to collect a baseline sample before this compound administration and then serial samples at timed intervals post-administration to capture the dynamic changes in norepinephrine concentration.

Data Presentation

Table 1: Hemodynamic Effects of this compound in Animal Models

Animal ModelThis compound DoseInitial Hemodynamic EffectOnset of EffectSubsequent Hemodynamic Effect
Dog10 mg/kg, IVTransient increase in mean arterial pressureWithin minutesHypotension
Cat3-10 mg/kg, IVTemporary increase in blood pressure (up to 60 mm Hg) and tachycardiaWithin minutesGradual fall in blood pressure (30-60 mm Hg below pre-injection level) within 30-60 minutes

Note: The magnitude and duration of effects can vary based on the anesthetic used and the experimental conditions.

Experimental Protocols

Protocol for Mitigating this compound-Induced Hypertension with Phentolamine in a Rat Model
  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, IP). Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

  • Baseline Recording: After a stabilization period of at least 20 minutes, record baseline mean arterial pressure (MAP) and heart rate (HR) for 10 minutes.

  • Phentolamine Administration: Administer phentolamine (2 mg/kg) intravenously.

  • This compound Administration: 15 minutes after phentolamine administration, infuse this compound tosylate (10 mg/kg) intravenously over a period of 8 minutes.

  • Data Collection: Continuously record MAP and HR throughout the experiment and for at least 60 minutes following the completion of the this compound infusion.

  • Control Group: A separate group of animals should receive a saline vehicle instead of phentolamine before the this compound infusion to serve as a control.

Protocol for Measuring Plasma Norepinephrine Levels Following this compound Administration
  • Animal Preparation: As described in the protocol above, with an additional cannula in the contralateral femoral artery for blood sampling.

  • Baseline Sample: After the stabilization period, collect a baseline blood sample (0.5 mL) into a chilled tube containing EDTA and sodium metabisulfite.

  • This compound Administration: Administer this compound tosylate (10 mg/kg) as a bolus IV injection.

  • Timed Blood Sampling: Collect subsequent blood samples at 1, 5, 15, 30, and 60 minutes post-Bretylium injection.

  • Sample Processing: Immediately after each collection, centrifuge the blood at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Norepinephrine Analysis: Quantify norepinephrine concentrations in the plasma samples using HPLC with electrochemical detection.

Visualizations

Bretylium_Signaling_Pathway cluster_neuron Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Vascular Smooth Muscle) This compound This compound NE_Vesicle Norepinephrine (NE) Vesicles This compound->NE_Vesicle Induces release NE_Released Released NE NE_Vesicle->NE_Released NE_Synapse Norepinephrine Adrenergic_Receptor Adrenergic Receptor (α1, β1) NE_Synapse->Adrenergic_Receptor Binds to Response Sympathomimetic Effect (Vasoconstriction, Increased HR) Adrenergic_Receptor->Response Activation

Caption: Signaling pathway of this compound's initial sympathomimetic effect.

Experimental_Workflow_Management Start Start Experiment Baseline Record Baseline Hemodynamics Start->Baseline Decision Need to Block Sympathomimetic Effect? Baseline->Decision Pretreatment Administer Adrenergic Antagonist(s) (e.g., Phentolamine, Propranolol) Decision->Pretreatment Yes Bretylium_Admin Administer this compound (Slow Infusion) Decision->Bretylium_Admin No Pretreatment->Bretylium_Admin Monitor Continuously Monitor Hemodynamics & ECG Bretylium_Admin->Monitor Data_Analysis Analyze Biphasic Response Monitor->Data_Analysis

Caption: Experimental workflow for managing this compound's initial effects.

Logical_Relationship_Troubleshooting Problem Observed Problem (e.g., Hypertension, Tachycardia) Cause Probable Cause: Initial Norepinephrine Release Problem->Cause is caused by Solution Solution: Pharmacological Blockade Cause->Solution is managed by Alpha_Blocker Alpha-Blocker (e.g., Phentolamine) for Hypertension Solution->Alpha_Blocker Beta_Blocker Beta-Blocker (e.g., Propranolol) for Tachycardia Solution->Beta_Blocker

Caption: Logical relationship for troubleshooting this compound's side effects.

References

Bretylium stability and storage conditions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of bretylium for laboratory use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What is the proper way to store this compound tosylate powder?

This compound tosylate is a white crystalline solid and should be stored in a tightly sealed container to prevent exposure to air and moisture.[1] For long-term stability, specific temperature conditions are recommended.

2. What are the recommended storage conditions for this compound tosylate solutions?

The stability of this compound tosylate in solution is dependent on the solvent and storage temperature. It is crucial to adhere to these guidelines to prevent degradation. Unused portions of single-dose solutions should be discarded.[2]

3. What are the signs of this compound tosylate degradation?

Visual inspection is the first step in identifying potential degradation. Look for changes in the physical appearance of the powder or solution. For quantitative analysis, chromatographic methods are employed.

  • Visual Cues: Discoloration, haze, or precipitation in solutions.[3]

  • Chemical Analysis: An increase in the levels of related compounds or a decrease in the concentration of this compound tosylate as determined by High-Performance Liquid Chromatography (HPLC).[4]

4. With which substances is this compound tosylate incompatible?

This compound tosylate is known to be incompatible with certain substances, which can lead to precipitation or chemical reactions.

  • Oxidizing agents: this compound tosylate is reactive with oxidizing agents.[1][5]

  • Phenytoin sodium: A precipitate forms immediately when phenytoin sodium is mixed with a this compound tosylate solution.[3]

5. Is this compound tosylate stable in common intravenous solutions?

Yes, studies have shown that this compound tosylate is stable and compatible with many common large-volume parenteral solutions, such as 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's injection, for extended periods when stored at room temperature under fluorescent light.[3][6][7] However, admixtures with mannitol should not be refrigerated, as mannitol may crystallize at lower temperatures.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty Dissolving this compound Tosylate Powder Insufficient mixing or inappropriate solvent.Use sonication to aid dissolution, especially in DMSO-based solvent systems.[8][9] Ensure the correct solvent is being used based on the desired concentration.
Precipitate Forms in Solution Incompatibility with another component or crystallization due to low temperature.Verify the compatibility of all components in the mixture. Avoid mixing with phenytoin sodium.[3] If using a mannitol solution, do not refrigerate.[6][7]
Discoloration of Solution Degradation of this compound tosylate.Discard the solution. Prepare a fresh solution using powder that has been stored correctly. Review storage conditions and solution preparation procedures to prevent future occurrences.
Inconsistent Experimental Results Degradation of this compound tosylate stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] Verify the concentration of the stock solution using a validated analytical method like HPLC before use.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Tosylate

Form Storage Temperature Duration Notes
Powder-20°C3 yearsKeep container tightly closed.[1][8]
Powder4°CNot specifiedSealed storage, away from moisture.[9][10]
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[8]
In Solvent-80°C6 monthsSealed storage, away from moisture.[9][10]
In Solvent-20°C1 monthSealed storage, away from moisture.[9][10]

Table 2: Solubility of this compound Tosylate in Common Laboratory Solvents

Solvent System Concentration Notes
WaterSolubleFreely soluble in cold water.[1]
DMSO30 mg/mL (72.4 mM)Sonication is recommended.[8]
DMSO100 mg/mL (241.34 mM)Ultrasonic assistance is needed.[9][10]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.83 mM)Sonication is recommended. Add solvents sequentially.[8]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.03 mM)Ultrasonic assistance is needed. Add solvents sequentially.[9][10]
10% DMSO + 90% Corn Oil2.5 mg/mL (6.03 mM)Ultrasonic assistance is needed. Add solvents sequentially.[9][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Tosylate Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound tosylate in DMSO.

Materials:

  • This compound Tosylate powder (MW: 414.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes

  • Vortex mixer

  • Sonicator

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound tosylate powder using an analytical balance. For a 10 mM solution, this would be 4.1436 mg for 1 mL of solvent.

  • Transfer the weighed powder to a sterile conical tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.

  • For storage, dispense small volumes into cryovials to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended.

Protocol 2: Stability Assessment of this compound Tosylate by HPLC

This protocol outlines a stability-indicating HPLC method adapted from the USP monograph for the quantification of this compound tosylate and the detection of its related compounds.[4]

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 column (L11 packing), 4.6-mm × 25-cm

  • This compound Tosylate Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid

  • Triethylamine

  • Sodium 1-octanesulfonate

  • Deionized water

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M Sodium 1-octanesulfonate solution, acetonitrile, glacial acetic acid, and triethylamine (81:19:2:0.5). Adjustments may be necessary for system suitability.

  • Flow Rate: Approximately 1.9 mL per minute.

  • Detection Wavelength: 265 nm.

  • Injection Volume: Approximately 30 µL.

Procedure:

  • Preparation of 0.01 M Sodium 1-octanesulfonate solution: Dissolve 1.0814 g of sodium 1-octanesulfonate in 500 mL of deionized water.

  • Preparation of Standard Solution: Accurately weigh a quantity of USP this compound Tosylate RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 20 µg/mL.

  • Preparation of Test Solution: Prepare a solution of the this compound tosylate sample to be tested in the Mobile Phase at a concentration of approximately 2 mg/mL.

  • System Suitability: Inject the Standard Solution multiple times. The relative standard deviation for replicate injections should not be more than 3.0%.

  • Analysis: Inject equal volumes of the Standard Solution and the Test Solution into the chromatograph. Record the chromatograms and measure the peak responses.

  • Data Interpretation: The stability of this compound tosylate is assessed by comparing the peak area of the this compound peak in the Test Solution over time. The appearance of new peaks or an increase in the area of existing impurity peaks indicates degradation. The relative retention times for known related compounds are approximately 0.25 for tosylate ion, 0.74 for o-bromobenzyldimethylamine, 1.0 for this compound, 1.27 for m-bromobenzyldimethylamine, and 1.40 for p-bromobenzyldimethylamine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas detect->integrate compare Compare to Reference Standard integrate->compare report Report Stability Results compare->report

Caption: Workflow for HPLC-based stability testing of this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Check this compound Solution (Clarity, Color) start->check_solution precipitate Precipitate or Discoloration? check_solution->precipitate prepare_fresh Prepare Fresh Solution precipitate->prepare_fresh Yes check_storage Review Storage Conditions (Temp, Duration) precipitate->check_storage No re_run Re-run Experiment prepare_fresh->re_run check_storage->re_run

Caption: Troubleshooting guide for inconsistent experimental results.

degradation_pathways cluster_factors Instability Factors This compound This compound Tosylate (Stable Form) Degradation Degradation Products This compound->Degradation Degradation Heat Excess Heat Heat->Degradation Light Light Exposure Light->Degradation Moisture Moisture/Air Moisture->Degradation Incompatibles Incompatible Substances Incompatibles->Degradation

Caption: Factors contributing to the degradation of this compound tosylate.

References

Technical Support Center: Optimizing Bretylium Concentration for Cultured Neuron Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bretylium in cultured neuron experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neurons?

This compound (commonly available as this compound tosylate) is a quaternary ammonium compound historically used as a class III antiarrhythmic agent.[1] In neuroscience research, it is primarily used as a tool to selectively inhibit neurotransmitter release from sympathetic neurons.[2]

Its mechanism of action is twofold:

  • Adrenergic Neuronal Blockade: this compound is taken up into sympathetic neurons by the norepinephrine transporter (NET). Inside the neuron, it prevents the release of norepinephrine (noradrenaline) upon nerve stimulation.[2][3] This action is not immediate and is preceded by a transient, initial release of norepinephrine.[1][2][3]

  • Potassium Channel Blockade: this compound also blocks voltage-gated potassium channels, which contributes to its effect of prolonging the action potential duration.[4][5]

Q2: What is a typical starting concentration for this compound in cultured neuron experiments?

A good starting point for inhibiting neurotransmitter release is 10 µM . This concentration has been shown to be effective in abolishing neurotransmitter release in ex vivo sympathetic nerve preparations.[6] However, the optimal concentration will vary depending on the neuron type, culture density, and the specific experimental endpoint. A dose-response experiment is always recommended.

Q3: How should I prepare and store this compound tosylate for my experiments?

  • Solvent: this compound tosylate is freely soluble in water and can also be dissolved in dimethyl sulfoxide (DMSO).[3][7]

  • Stock Solution Preparation: For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or sterile water. For example, a 10 mM stock solution can be prepared and then diluted to the final working concentration in your culture medium.

  • Storage: Store the powder at 2-8°C.[8] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for longer periods (e.g., 6 months).[7] Avoid repeated freeze-thaw cycles.

Q4: How long should I incubate my cultured neurons with this compound?

The onset of this compound's inhibitory action on norepinephrine release can be delayed. In clinical settings, the antiarrhythmic effect can take from 20 minutes to 2 hours to manifest.[3][9] For in vitro experiments, an incubation period of at least 60-90 minutes is recommended to observe significant effects on neuronal activity, with more complete blockade of neurotransmitter release occurring over 2 hours.[6]

Q5: What are the potential side effects of this compound on my cultured neurons?

The primary concern is potential cytotoxicity at higher concentrations or with prolonged exposure. It is crucial to perform viability assays to determine the toxic threshold in your specific neuronal culture system. Additionally, the initial release of norepinephrine can be excitotoxic to some neuronal populations or may confound experimental results.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibitory effect on neurotransmitter release is observed. 1. Concentration too low: The effective concentration can vary between different neuron types and culture conditions. 2. Incubation time too short: The inhibitory effect of this compound is not immediate. 3. Norepinephrine transporter (NET) not expressed: this compound requires uptake via NET to be effective. The cultured neurons may not express sufficient levels of this transporter. 4. Degraded this compound stock solution. 1. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). 2. Increase the incubation time to at least 2 hours. 3. Verify the expression of NET in your cultured neurons using techniques like immunocytochemistry or Western blot. If NET is absent, this compound may not be a suitable tool for your experiment. 4. Prepare a fresh stock solution of this compound.
High variability in experimental results. 1. Inconsistent incubation times. 2. Variable cell density across wells/dishes. 3. Biphasic effect of this compound: The initial norepinephrine release followed by blockade can introduce variability, especially at early time points.1. Ensure precise and consistent incubation times for all experimental conditions. 2. Ensure a homogenous cell seeding density. 3. Standardize the timing of your measurements to be well after the initial release phase (e.g., > 2 hours post-treatment). Consider pre-incubating with a low concentration of an adrenergic receptor antagonist if the initial release is a concern, though this may have confounding effects.
Increased neuronal death or signs of cytotoxicity. 1. This compound concentration is too high. 2. Prolonged exposure to a high concentration. 3. Excitotoxicity from the initial norepinephrine release. 4. Solvent (e.g., DMSO) toxicity. 1. Determine the IC50 for cytotoxicity using a viability assay (see Experimental Protocols section). Use concentrations well below the toxic threshold. 2. Reduce the incubation time or the concentration. 3. If excitotoxicity is suspected, consider co-treatment with an appropriate adrenergic receptor antagonist. 4. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.
Unexpected increase in neuronal activity or neurotransmitter release. 1. Observing the initial sympathomimetic phase: this compound causes a transient release of norepinephrine before it blocks further release.[1][2][3]1. This is an expected initial effect. If you are studying the inhibitory effects, ensure your measurements are taken after this initial phase has subsided (e.g., after 2 hours of incubation).

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Experiments

ParameterConcentration RangeNotes
Effective Concentration (Inhibition of NE Release) 10 - 100 µMA starting concentration of 10 µM is recommended.[6] Higher concentrations may be needed depending on the cell type and density.
Potassium Channel Blockade 50 µM - 5 mMA higher concentration range is typically required to observe effects on potassium channels.[5]
Cytotoxicity >100 µM (Varies)The toxic concentration is highly dependent on the neuron type and culture duration. A viability assay is essential.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a [³H]-Norepinephrine Release Assay

This protocol is adapted from methods for measuring norepinephrine release from cultured neurons.[10][11]

Objective: To determine the dose-dependent effect of this compound on depolarization-evoked norepinephrine release.

Materials:

  • Cultured sympathetic neurons (e.g., superior cervical ganglion neurons) or other noradrenergic neuron types.

  • [³H]-Norepinephrine.

  • This compound tosylate.

  • Physiological salt solution (e.g., Krebs-Ringer buffer).

  • High potassium (depolarizing) salt solution (e.g., Krebs-Ringer with 56 mM KCl).

  • Scintillation vials and scintillation fluid.

  • Multi-well culture plates.

Procedure:

  • Labeling Neurons:

    • Plate neurons in multi-well plates and culture until mature.

    • Incubate the neurons with [³H]-Norepinephrine (e.g., 0.1-0.5 µCi/mL) in culture medium for 1-2 hours at 37°C. This allows for the uptake of the radiolabel into the norepinephrine stores.

  • Washing:

    • Gently aspirate the labeling medium.

    • Wash the cells three times with warm physiological salt solution to remove extracellular [³H]-Norepinephrine.

  • This compound Incubation:

    • Add physiological salt solution containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound dilution).

    • Incubate for 2 hours at 37°C.

  • Basal Release:

    • Collect the supernatant from each well into a scintillation vial. This represents the basal release.

    • Add fresh physiological salt solution to each well.

  • Stimulated Release:

    • Aspirate the physiological salt solution.

    • Add high potassium salt solution to each well to depolarize the neurons and stimulate release.

    • Incubate for 5-10 minutes at 37°C.

    • Collect the supernatant into a new set of scintillation vials. This represents the stimulated release.

  • Quantification:

    • Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) and collect the lysate to measure the remaining intracellular radioactivity.

    • Add scintillation fluid to all vials (basal release, stimulated release, and cell lysate).

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the fractional release for each well: (Stimulated Release cpm) / (Stimulated Release cpm + Lysate cpm).

    • Plot the fractional release against the this compound concentration to generate a dose-response curve and determine the IC₅₀.

Protocol 2: Assessing this compound Cytotoxicity using a Neuronal Viability Assay

This protocol provides a general method for assessing cell viability.[12][13][14][15][16]

Objective: To determine the concentration at which this compound becomes toxic to cultured neurons.

Materials:

  • Cultured neurons plated in a 96-well plate.

  • This compound tosylate.

  • Cell viability reagent (e.g., Calcein AM for live cells, Propidium Iodide for dead cells, or a resazurin-based reagent like PrestoBlue).

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate neurons at a consistent density in a 96-well plate and allow them to mature.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations, from your expected effective concentration up to the mM range (e.g., 10 µM to 5 mM).

    • Include a vehicle control and an untreated control. A positive control for cell death (e.g., a high concentration of glutamate or staurosporine) is also recommended.

    • Replace the medium in the wells with the this compound-containing medium.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 2 hours, 24 hours).

  • Viability Staining:

    • Prepare the viability staining solution according to the manufacturer's instructions (e.g., Calcein AM and Propidium Iodide in a suitable buffer).

    • Remove the treatment medium and gently wash the cells with a physiological buffer.

    • Add the staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen dyes (e.g., ~495/515 nm for Calcein AM and ~535/617 nm for Propidium Iodide).

    • Alternatively, capture images using a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the untreated control.

    • Plot cell viability against this compound concentration to determine the cytotoxic concentration (e.g., LC₅₀).

Protocol 3: Electrophysiological Recording of this compound's Effect on Potassium Channels

This protocol provides a general framework for using patch-clamp electrophysiology to study this compound's effects.[5][17][18][19]

Objective: To measure the effect of this compound on voltage-gated potassium currents in cultured neurons.

Materials:

  • Cultured neurons on coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • External and internal patch-clamp solutions.

  • This compound tosylate.

  • Perfusion system.

Procedure:

  • Preparation:

    • Prepare external and internal solutions for whole-cell voltage-clamp recording of potassium currents. The external solution should contain blockers for sodium and calcium channels (e.g., tetrodotoxin and cadmium chloride) to isolate potassium currents.

    • Prepare a stock solution of this compound that can be diluted into the external solution.

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope.

    • Obtain a whole-cell patch-clamp recording from a healthy neuron.

    • Switch to voltage-clamp mode.

  • Baseline Measurement:

    • Apply a series of voltage steps (e.g., from a holding potential of -80 mV, step to potentials from -60 mV to +60 mV in 10 mV increments) to elicit voltage-gated potassium currents.

    • Record the baseline currents for a stable period.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to take effect (e.g., 5-10 minutes).

  • Post-Treatment Measurement:

    • Apply the same series of voltage steps and record the potassium currents in the presence of this compound.

  • Washout:

    • Perfuse the chamber with the drug-free external solution to see if the effect is reversible.

  • Data Analysis:

    • Measure the peak and steady-state current amplitudes at each voltage step before, during, and after this compound application.

    • Construct current-voltage (I-V) curves.

    • Analyze changes in channel kinetics (e.g., activation and inactivation rates).

Mandatory Visualizations

Bretylium_Mechanism_of_Action cluster_neuron Sympathetic Neuron Terminal Bretylium_ext This compound NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake Bretylium_int This compound NET->Bretylium_int Vesicle Synaptic Vesicle (contains Norepinephrine) Bretylium_int->Vesicle Inhibits Exocytosis K_channel Voltage-gated K+ Channel Bretylium_int->K_channel Blocks NE_release Norepinephrine Release Vesicle->NE_release NE_receptor Postsynaptic Receptor NE_release->NE_receptor Binding

Caption: Mechanism of action of this compound in a sympathetic neuron terminal.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Culture Neurons to desired maturity dose_response Perform Dose-Response: Treat with range of This compound concentrations prep_cells->dose_response prep_this compound Prepare this compound stock solution (e.g., in DMSO) prep_this compound->dose_response viability_assay Assess Cytotoxicity (e.g., Calcein AM/PI) dose_response->viability_assay functional_assay Perform Functional Assay (e.g., NE Release Assay) dose_response->functional_assay analyze_viability Determine Cytotoxic Concentration (LC50) viability_assay->analyze_viability analyze_function Determine Effective Concentration (IC50) functional_assay->analyze_function optimize Select Optimal Concentration (High Efficacy, Low Toxicity) analyze_viability->optimize analyze_function->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_no_effect Troubleshooting: No Effect cluster_cytotoxicity Troubleshooting: Cytotoxicity start Experiment with this compound q1 Is the expected inhibitory effect observed? start->q1 check_conc Increase this compound concentration q1->check_conc No q2 Is there high cell death? q1->q2 Yes check_time Increase incubation time (>2 hours) check_conc->check_time check_net Verify NET expression in neuron type check_time->check_net decrease_conc Decrease this compound concentration run_viability Run viability assay to find LC50 decrease_conc->run_viability check_vehicle Check vehicle control for toxicity run_viability->check_vehicle q2->decrease_conc Yes success Experiment Successful q2->success No

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting Tachyphylaxis to Bretylium in Prolonged Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during prolonged experimental studies involving Bretylium, with a specific focus on the phenomenon of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium compound historically used as a class III antiarrhythmic agent for life-threatening ventricular arrhythmias, such as ventricular fibrillation and ventricular tachycardia.[1][2][3] Its mechanism of action is two-fold:

  • Initial Norepinephrine Release: Upon administration, this compound is taken up by adrenergic nerve terminals and causes an initial release of norepinephrine, which can lead to a temporary sympathomimetic effect.[4]

  • Adrenergic Neuronal Blockade: Following the initial release, this compound blocks the release of norepinephrine from postganglionic sympathetic nerve terminals in response to nerve stimulation.[4][5] This "chemical sympathectomy" is a key component of its antiarrhythmic action.[6]

  • Class III Antiarrhythmic Action: this compound also directly affects the myocardium by prolonging the action potential duration and effective refractory period, characteristic of a Class III antiarrhythmic agent.[4][5]

Q2: What is tachyphylaxis, and how does it relate to this compound?

Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of prolonged studies with this compound, researchers may observe a diminished antiarrhythmic or hypotensive effect over time. This phenomenon is also referred to as drug tolerance. While this compound can be effective in acute settings, its efficacy may wane with continuous or long-term use.

Q3: What is the primary mechanism behind this compound tachyphylaxis?

The leading hypothesis for tachyphylaxis to this compound is the development of postganglionic denervation supersensitivity .[7] Prolonged blockade of norepinephrine release by this compound can cause the postsynaptic tissues (e.g., cardiac muscle) to become more sensitive to catecholamines. This increased sensitivity can counteract the effect of reduced norepinephrine release, leading to a diminished overall response to the drug. This supersensitivity is thought to be significant enough to offset the reduced norepinephrine output, particularly at lower frequencies of nerve stimulation.[7]

Q4: Are there other potential contributing factors to this compound tachyphylaxis?

While denervation supersensitivity is the primary mechanism cited, other factors could potentially contribute to the observed tachyphylaxis, including:

  • Receptor Upregulation: Chronic reduction in neurotransmitter release can lead to an increase in the number of postsynaptic adrenergic receptors.

  • Alterations in G-protein Coupling: Changes in the coupling efficiency between adrenergic receptors and their downstream G-proteins could enhance signaling in response to lower concentrations of norepinephrine.

  • Changes in Second Messenger Systems: Modifications in the adenylyl cyclase/cAMP pathway can also contribute to an amplified response to adrenergic stimulation.

Troubleshooting Guides

Issue 1: Diminished Antiarrhythmic Effect of this compound in a Prolonged In Vivo Study

Symptoms:

  • Initial successful suppression of induced arrhythmias.

  • Gradual return of arrhythmias despite continuous this compound infusion.

  • Requirement for increasing doses of this compound to achieve the same effect.

Possible Cause:

  • Development of tachyphylaxis due to postganglionic denervation supersensitivity.

Troubleshooting Steps:

  • Confirm Tachyphylaxis:

    • Dose-Response Assessment: If experimentally feasible, perform a dose-response curve for this compound at the beginning of the study and at a later time point when tachyphylaxis is suspected. A rightward shift in the curve indicates reduced potency.

    • Challenge with Adrenergic Agonist: Administer a low dose of an adrenergic agonist (e.g., norepinephrine, isoproterenol) and observe the response. An exaggerated response compared to baseline (before this compound administration) would support the hypothesis of denervation supersensitivity.

  • Mitigation Strategies:

    • Intermittent Dosing: If the experimental design allows, consider an intermittent dosing schedule rather than a continuous infusion. This may provide periods for the adrenergic system to recover and potentially reduce the development of supersensitivity.

    • Combination Therapy: Investigate the co-administration of a low dose of a beta-blocker. This could help to counteract the effects of receptor supersensitivity. Caution: This approach should be carefully designed and monitored to avoid excessive cardiac depression.

    • Dose Escalation: A planned, gradual increase in the dose of this compound may be necessary to maintain the desired therapeutic effect. However, be mindful of potential side effects, particularly hypotension.

Issue 2: Unpredictable Hypotensive Effects During Long-Term this compound Administration

Symptoms:

  • Initial, transient hypertension followed by hypotension.

  • Development of tolerance to the hypotensive effect over several days.[7]

  • Difficulty maintaining stable blood pressure in the experimental model.

Possible Cause:

  • The initial norepinephrine release causes transient hypertension, while the subsequent adrenergic blockade leads to hypotension. Tolerance to the hypotensive effect can develop unpredictably.

Troubleshooting Steps:

  • Monitoring:

    • Implement continuous blood pressure monitoring to track both the acute effects and the long-term trends.

  • Management of Hypotension:

    • Volume Expansion: In cases of significant hypotension, administration of intravenous fluids (e.g., saline) may be necessary.

    • Vasopressors: If hypotension is severe and unresponsive to fluids, a dilute infusion of a vasopressor like norepinephrine or dopamine can be used. Be aware that the pressor effects of these agents may be enhanced by this compound.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative data from prolonged studies that directly illustrates the time-course of tachyphylaxis to this compound's antiarrhythmic effects. The development of tolerance to its hypotensive effect is noted to be unpredictable but may occur after several days. Researchers encountering this phenomenon are encouraged to meticulously document and report their findings to contribute to the body of knowledge.

The following table provides a conceptual framework for how such data could be presented if it were available.

Time Point (Hours/Days)This compound Dose (mg/kg)Arrhythmia Suppression (%)Mean Arterial Pressure (mmHg)Heart Rate (bpm)
Baseline 00%100 ± 5120 ± 10
1 Hour 595%85 ± 7110 ± 8
24 Hours 5 (continuous)70%90 ± 6115 ± 9
48 Hours 5 (continuous)40%95 ± 5118 ± 10
48 Hours (Dose Increase) 7.5 (continuous)85%80 ± 8105 ± 7

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol 1: Induction and Measurement of this compound Tachyphylaxis in an Ex Vivo Langendorff Heart Model

Objective: To induce and quantify the development of tachyphylaxis to the antiarrhythmic effects of this compound.

Methodology:

  • Preparation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus, perfusing with oxygenated Krebs-Henseleit solution.

  • Baseline Measurements:

    • Record baseline electrocardiogram (ECG), heart rate, and contractile force.

    • Induce ventricular arrhythmias through programmed electrical stimulation or administration of an arrhythmogenic agent (e.g., high concentration of isoproterenol).

    • Determine the threshold for arrhythmia induction.

  • This compound Administration (Acute Effect):

    • Administer a single bolus of this compound and re-assess the arrhythmia induction threshold.

  • Induction of Tachyphylaxis:

    • Perfuse the heart with a continuous, low concentration of this compound for a prolonged period (e.g., 2-4 hours).

  • Measurement of Tachyphylaxis:

    • At regular intervals (e.g., every 30 minutes), repeat the arrhythmia induction protocol to determine the threshold. A gradual decrease in the threshold over time indicates the development of tachyphylaxis.

  • Assessment of Supersensitivity:

    • At the end of the prolonged perfusion, administer a low dose of norepinephrine and measure the inotropic and chronotropic responses. Compare these to the responses obtained before this compound administration. An enhanced response suggests adrenergic supersensitivity.

Mandatory Visualizations

cluster_0 This compound's Dual Mechanism of Action This compound This compound Administration Nerve_Terminal Adrenergic Nerve Terminal This compound->Nerve_Terminal Myocardium Myocardium This compound->Myocardium NE_Release Initial Norepinephrine (NE) Release Nerve_Terminal->NE_Release NE_Blockade Blockade of NE Release Nerve_Terminal->NE_Blockade AP_Prolongation Action Potential Prolongation (Class III Effect) Myocardium->AP_Prolongation

Caption: this compound's dual mechanism of action on the adrenergic nerve terminal and myocardium.

cluster_1 Proposed Signaling Pathway for this compound Tachyphylaxis Prolonged_this compound Prolonged this compound Administration Reduced_NE Reduced Norepinephrine Release Prolonged_this compound->Reduced_NE Supersensitivity Development of Supersensitivity Reduced_NE->Supersensitivity leads to Adrenergic_Receptor Postsynaptic Adrenergic Receptors (e.g., β1) Increased_Signaling Enhanced Downstream Signaling (e.g., cAMP production) Adrenergic_Receptor->Increased_Signaling results in Supersensitivity->Adrenergic_Receptor upregulation/sensitization of Diminished_Effect Diminished Antiarrhythmic Effect (Tachyphylaxis) Increased_Signaling->Diminished_Effect counteracts this compound's effect, leading to

Caption: Proposed mechanism of this compound tachyphylaxis via adrenergic receptor supersensitivity.

cluster_2 Experimental Workflow for Investigating this compound Tachyphylaxis Start Start: Prepare Experimental Model Baseline Establish Baseline Arrhythmia Threshold Start->Baseline Acute_this compound Administer Acute Dose of this compound Baseline->Acute_this compound Measure_Acute Measure Acute Antiarrhythmic Effect Acute_this compound->Measure_Acute Prolonged_Infusion Initiate Prolonged this compound Infusion Measure_Acute->Prolonged_Infusion Monitor_Threshold Monitor Arrhythmia Threshold Over Time Prolonged_Infusion->Monitor_Threshold continuous Assess_Supersensitivity Assess Adrenergic Receptor Supersensitivity Monitor_Threshold->Assess_Supersensitivity End End of Experiment Assess_Supersensitivity->End

Caption: A logical workflow for the experimental investigation of this compound tachyphylaxis.

References

Technical Support Center: Mitigating Local Tissue Irritation from Intramuscular Bretylium Injections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating local tissue irritation associated with intramuscular (IM) injections of Bretylium. The information is compiled from existing literature on this compound and general principles of parenteral drug administration.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical experiments involving intramuscular this compound injections.

Issue 1: Observation of Severe Injection Site Reactions (e.g., Necrosis, Atrophy)

Question: Our animal subjects are exhibiting severe local tissue damage, including necrosis and muscle atrophy, at the injection site following intramuscular administration of this compound. How can we mitigate this?

Answer:

Severe tissue reactions to intramuscular this compound are a known complication and can compromise experimental outcomes.[1][2][3] The underlying causes may be multifactorial, relating to the drug's inherent properties, its formulation, and the injection technique. Here are several strategies to troubleshoot this issue:

1. Review and Optimize Injection Technique:

  • Rotate Injection Sites: Repeated injections into the same muscle can lead to cumulative damage.[1][3] Implement a strict injection site rotation schedule.

  • Limit Injection Volume: Do not inject more than 5 mL into a single site.[1] For larger doses, consider dividing the dose and administering it at two separate sites.

  • Needle Gauge and Length: Ensure the needle is of an appropriate gauge and length to deliver the medication deep into the muscle mass, avoiding subcutaneous deposition.

  • Injection Speed: A slow and steady injection rate (e.g., 10 seconds per milliliter) may reduce mechanical stress on the muscle tissue.[4]

2. Evaluate Formulation Characteristics:

  • pH of the Formulation: The standard formulation of this compound tosylate has a pH of approximately 5.2.[5] This acidic pH may contribute to tissue irritation. Consider adjusting the pH of your formulation closer to physiological pH (7.4) using appropriate buffering agents, and assess the impact on local tolerance.

  • Osmolality: The commercial formulation is hypotonic (approximately 0.174 mOsm/mL).[5] Both hypotonic and hypertonic solutions can cause tissue irritation. Adjusting the formulation to be isotonic with physiological fluids may improve local tolerance.

3. Consider Formulation Modifications (requires feasibility and stability studies):

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate drug molecules, potentially reducing direct contact with muscle tissue and mitigating irritation.[6] This approach would require significant formulation development and characterization.

  • Co-administration with a Local Anesthetic: While not specifically studied for this compound, the co-injection of a local anesthetic like lidocaine is a strategy used to reduce pain and potential irritation from other intramuscular injections. However, potential drug-drug interactions at the injection site must be considered.

Issue 2: Signs of Pain and Inflammation Post-injection

Question: Our experimental animals are showing behavioral signs of pain (e.g., guarding the injected limb, vocalization) and localized inflammation (swelling, redness) after IM this compound injections. What are the immediate steps to address this?

Answer:

Pain and inflammation are common responses to irritating injections.[7] Besides the strategies mentioned above to prevent severe reactions, the following can be considered for managing acute signs:

  • Non-pharmacological Interventions:

    • Cold Compress: Applying a cold compress to the injection site immediately after the injection for a short duration may help reduce inflammation and numb the area.[8][9]

  • Pharmacological Interventions (as part of the experimental protocol):

    • Co-administration of Anti-inflammatory Agents: The inclusion of a non-steroidal anti-inflammatory drug (NSAID) in the experimental design, administered systemically, could help manage the inflammatory response. However, be aware that NSAIDs themselves can be myotoxic when injected directly into the muscle.[10]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of local tissue irritation with intramuscular this compound?

A1: The exact mechanism has not been fully elucidated in the literature. However, it is likely a combination of factors:

  • Physicochemical Properties: The acidic pH (~5.2) and hypotonicity of the standard this compound tosylate formulation can contribute to local irritation and cell damage.[5]

  • Pharmacological Action: this compound causes an initial release of norepinephrine from sympathetic nerve terminals.[1][11][12] High local concentrations of norepinephrine can lead to intense vasoconstriction, resulting in ischemia (reduced blood flow) and subsequent tissue necrosis.[13][14]

  • Direct Cytotoxicity: The this compound molecule itself may have some inherent cytotoxicity to muscle cells, although this has not been specifically studied.

Q2: Are there any alternative formulations of this compound that are known to have better local tolerability?

A2: Based on the available literature, there are no commercially available or extensively studied alternative formulations of this compound specifically designed for reduced intramuscular irritation. Developing such a formulation would require research into different salts, excipients, and delivery systems.

Q3: What are the key parameters to evaluate in a preclinical study assessing the local tolerance of a new this compound formulation?

A3: A comprehensive preclinical assessment should include:

  • Clinical Observations: Daily monitoring of the injection site for signs of erythema (redness), edema (swelling), and any other visible abnormalities.

  • Behavioral Pain Assessment: Utilizing appropriate pain scoring systems for the animal model being used.

  • Histopathology: Microscopic examination of the injection site at various time points post-injection is the gold standard. Key findings to look for include inflammation, muscle fiber degeneration and necrosis, and subsequent fibrosis or regeneration.[15][16]

  • Biomarkers: Measurement of serum creatine kinase (CK) levels can provide a quantitative measure of muscle damage.[17]

Q4: Can I dilute the this compound injection to reduce irritation?

A4: The package insert for this compound Tosylate Injection, USP specifies that it should be used undiluted for intramuscular injection.[1][18] Diluting it without adjusting the tonicity might exacerbate the hypotonicity of the solution, potentially worsening irritation. Any dilution should be part of a formal reformulation effort that includes adjusting the final solution to be isotonic.

Data on Formulation Parameters

Due to a lack of specific research on reformulated this compound for improved local tolerance, the following table presents hypothetical formulation adjustments based on general principles for reducing injection site irritation. These are for illustrative purposes and would require experimental validation.

ParameterStandard this compound FormulationHypothetical Improved FormulationRationale for Change
pH ~5.2[5]7.0 - 7.4Closer to physiological pH to reduce chemical irritation.
Osmolality (mOsm/mL) ~0.174 (Hypotonic)[5]Isotonic (~0.3)To prevent osmotic stress on muscle cells.
Excipients Water for InjectionBuffered isotonic saline, potentially with a cyclodextrinBuffering to maintain pH, tonicity adjustment, and drug complexation to reduce direct tissue contact.

Experimental Protocols

As no specific experimental protocols for mitigating this compound-induced tissue irritation were found, a general protocol for assessing local tolerance of an intramuscular injection in a rabbit model is provided below. This can be adapted for this compound studies.

Protocol: Assessment of Local Tolerance of an Intramuscular Formulation in Rabbits

  • Animal Model: New Zealand White rabbits are a commonly used model for local tolerance testing.

  • Groups:

    • Group 1: Control (vehicle/placebo injection)

    • Group 2: Standard this compound formulation

    • Group 3: Investigational this compound formulation

  • Administration:

    • Administer a single intramuscular injection of a defined volume (e.g., 1 mL) into the sacrospinalis or quadriceps femoris muscle.

    • Use a consistent needle size and injection technique across all animals.

  • Observations:

    • Macroscopic: Observe the injection sites daily for up to 7 days for signs of erythema and edema, scoring them using a standardized scale (e.g., Draize scale).

    • Clinical Chemistry: Collect blood samples at baseline and at set time points (e.g., 24, 48, and 72 hours) post-injection for analysis of creatine kinase (CK) and lactate dehydrogenase (LDH) as markers of muscle damage.

  • Histopathology:

    • Euthanize animals at predefined time points (e.g., 48 hours and 7 days) to assess acute and chronic reactions.

    • Collect the injected muscle and surrounding tissue.

    • Process the tissues for histological examination.

    • A pathologist should score the slides for parameters such as inflammation, hemorrhage, necrosis, fibrosis, and regeneration.

Visualizations

experimental_workflow cluster_admin Administration formulation Formulation Preparation (Standard vs. Investigational) injection Intramuscular Injection (Defined Volume & Site) formulation->injection animals Animal Acclimatization (e.g., Rabbits) animals->injection macro Macroscopic Observation (Erythema, Edema) injection->macro blood Blood Sampling (CK, LDH) injection->blood histo Histopathology (Inflammation, Necrosis) injection->histo

Workflow for assessing local tolerance of IM injections.

troubleshooting_logic cluster_investigate Initial Investigation cluster_mitigate Mitigation Strategies start Observation of Severe Injection Site Reaction technique Review Injection Technique (Volume, Site Rotation) start->technique formulation Assess Formulation (pH, Osmolality) start->formulation optimize_tech Optimize Injection Technique technique->optimize_tech adjust_form Adjust Formulation (e.g., Buffering, Isotonicity) formulation->adjust_form end Re-evaluate Local Tolerance optimize_tech->end new_form Develop New Formulation (e.g., Cyclodextrins) adjust_form->new_form If needed adjust_form->end new_form->end

Logical flow for troubleshooting severe injection site reactions.

irritation_pathway cluster_factors Contributing Factors cluster_effects Local Tissue Effects This compound IM this compound Injection physchem Physicochemical Properties (Acidic pH, Hypotonicity) This compound->physchem norepi Initial Norepinephrine Release This compound->norepi irritation Direct Chemical Irritation physchem->irritation vaso Intense Vasoconstriction norepi->vaso necrosis Inflammation & Tissue Necrosis irritation->necrosis ischemia Ischemia / Hypoxia vaso->ischemia ischemia->necrosis

References

Technical Support Center: Bretylium Tosylate Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with bretylium tosylate in research settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound tosylate?

A1: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound tosylate is soluble in DMSO at approximately 30-100 mg/mL.[1][2][3][4] Ethanol and dimethylformamide can also be used, with a solubility of around 30 mg/mL.[1] When preparing a stock in an organic solvent, it is good practice to purge the solvent with an inert gas.[1]

Q2: Can I dissolve this compound tosylate directly in aqueous buffers?

A2: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1]

Q3: How should I store this compound tosylate solutions?

A3: The solid crystalline form of this compound tosylate is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[1]

Q4: I am observing precipitation when diluting my DMSO stock solution into a buffer. What should I do?

A4: This can happen if the concentration of the drug in the final aqueous solution exceeds its solubility limit. Ensure the final concentration in your experimental buffer is below the solubility limit for that specific buffer. It is also crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects.[1] Using a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can help maintain solubility for in vivo experiments.[2][3]

Q5: Is sonication necessary when dissolving this compound tosylate?

A5: Sonication is often recommended, particularly when preparing solutions in DMSO or co-solvent systems, to aid dissolution.[2][3][4]

Troubleshooting Guide for Solubility Issues

Issue Possible Cause Troubleshooting Steps
Cloudiness or precipitation upon adding to aqueous buffer The solubility limit in the aqueous buffer has been exceeded.1. Decrease the final concentration of this compound tosylate.2. Ensure the pH of the buffer is optimal (solubility data is available for pH 7.2).3. For cellular assays, ensure the percentage of organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
Difficulty dissolving the crystalline solid Insufficient mixing or temperature.1. Use ultrasonication to aid dissolution.[2][3][4]2. Gentle warming may be applied, but be cautious of potential degradation.3. Ensure the solvent is pure and has not absorbed water, especially for hygroscopic solvents like DMSO.[4]
Instability of the prepared solution Aqueous solutions of this compound tosylate have limited stability.1. Prepare fresh aqueous solutions daily.[1]2. For longer-term storage, prepare concentrated stock solutions in anhydrous DMSO and store at -80°C.[4]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound tosylate in various solvents.

Solvent/Buffer pH Approximate Solubility Notes
Phosphate Buffered Saline (PBS) 7.2~ 10 mg/mLPrepare fresh daily.[1]
Aqueous Buffer 7.4> 62.2 µg/mL[5]
DMSO N/A~ 30 - 100 mg/mLUltrasonication recommended.[1][2][3][4]
Ethanol N/A~ 30 mg/mL[1]
Dimethylformamide (DMF) N/A~ 30 mg/mL[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline N/A~ 2.5 mg/mLCo-solvent system for in vivo use.[2][3]
10% DMSO >> 90% (20% SBE-β-CD in saline) N/A~ 2.5 mg/mLCo-solvent system for in vivo use.[2][4]
10% DMSO >> 90% Corn Oil N/A~ 2.5 mg/mLCo-solvent system for in vivo use.[2][4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 4.144 mg of this compound tosylate (FW: 414.36 g/mol ) using a calibrated analytical balance.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the weighed solid.

  • Mixing: Vortex the solution and use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2][3]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[4]

Experimental Workflow for Preparing a Working Solution in PBS

The following workflow outlines the steps for preparing a final working solution from a DMSO stock for an in vitro experiment.

G cluster_0 start Start: Frozen 10 mM this compound Tosylate in DMSO Stock thaw Thaw stock solution at room temperature start->thaw dilute Perform serial dilutions in DMSO if necessary thaw->dilute final_dilution Dilute to final concentration in pre-warmed PBS (pH 7.2) dilute->final_dilution mix Mix thoroughly by gentle inversion final_dilution->mix use Use immediately in experiment mix->use

Caption: Workflow for preparing a working solution.

Mechanism of Action: Signaling Pathway

This compound tosylate exerts its effects primarily at the sympathetic nerve terminal. It is actively transported into the neuron where it interferes with the release of norepinephrine.

G cluster_0 Presynaptic Adrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell NET Norepinephrine Transporter (NET) Actively transports this compound into the neuron Vesicle Synaptic Vesicle (contains Norepinephrine) NET->Vesicle Inhibits NE release NE_released NE Vesicle->NE_released Exocytosis (blocked by this compound) This compound This compound This compound->NET Uptake K_channel Voltage-gated K+ Channel This compound->K_channel Blocks NE Norepinephrine (NE) Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binds

Caption: this compound's mechanism of action.

References

Technical Support Center: Navigating the Biphasic Hemodynamic Response of Bretylium In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in understanding and managing the characteristic biphasic hemodynamic response of Bretylium in in vivo experiments. This compound initially induces a transient hypertensive phase due to the release of norepinephrine from adrenergic nerve terminals, followed by a more sustained hypotensive phase resulting from adrenergic neuronal blockade.[1][2][3] This complex hemodynamic profile can present challenges in experimental settings. This guide offers practical advice and detailed protocols to ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's biphasic hemodynamic response?

A1: this compound's biphasic effect is a two-step process. Initially, it is taken up by sympathetic nerve terminals via the norepinephrine transporter (NET).[4] This uptake leads to a rapid displacement and release of norepinephrine from storage vesicles into the synapse, causing a transient increase in blood pressure (hypertensive phase) by stimulating adrenergic receptors on blood vessels.[1][2] Subsequently, this compound accumulates in the nerve terminal and blocks the release of norepinephrine in response to nerve impulses, leading to a decrease in sympathetic tone and a sustained drop in blood pressure (hypotensive phase).[1][2][4]

Q2: How long do the hypertensive and hypotensive phases typically last?

A2: The duration of each phase is dose-dependent and can vary between species. In animal models such as cats, the initial hypertensive phase is typically observed within minutes of intravenous administration and can last for 2 to 10 minutes.[2] The subsequent hypotensive phase usually develops more gradually, with a noticeable drop in blood pressure occurring within 30 to 60 minutes and can be sustained for several hours.[2]

Q3: What are the typical doses of this compound used in animal research to elicit this response?

A3: The effective dose of this compound can vary depending on the animal model and the desired magnitude of the response. In cats, intravenous doses of 3 to 10 mg/kg are commonly used to induce the biphasic hemodynamic effect.[2] For canines, a dose of 10 mg/kg has been shown to produce significant hemodynamic changes.[5] In rats, doses up to 10 mg/kg have been used to study its effects on blood pressure.[6] It is recommended to perform a dose-response study in your specific experimental setup to determine the optimal concentration.

Q4: Can this compound be administered through routes other than intravenous injection?

A4: Yes, this compound can also be administered intramuscularly.[7][8] However, the onset of action is generally slower with intramuscular injection compared to the intravenous route.[7][8] For studying the acute biphasic hemodynamic response, intravenous administration is preferred as it provides a more rapid and predictable onset.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No initial hypertensive phase observed. 1. Dose is too low: The dose of this compound may be insufficient to cause a significant release of norepinephrine. 2. Depleted norepinephrine stores: The experimental animal may have depleted catecholamine stores due to prior drug treatments (e.g., reserpine) or stress. 3. Anesthesia: Certain anesthetics can blunt the sympathetic response.1. Increase the dose: Gradually increase the dose of this compound in subsequent experiments. 2. Ensure adequate norepinephrine stores: Allow for a sufficient washout period if other sympatholytic drugs were used. Minimize stress to the animal before the experiment. 3. Choose appropriate anesthesia: Anesthetics like chloralose may be more suitable for preserving sympathetic reflexes.[2]
Exaggerated or prolonged hypertensive phase. 1. Dose is too high: A high dose of this compound can lead to a massive release of norepinephrine. 2. Supersensitivity to catecholamines: The animal may have an underlying condition or be on a treatment that enhances the response to norepinephrine.1. Decrease the dose: Reduce the dose of this compound in future experiments. 2. Administer an alpha-adrenergic antagonist: Phentolamine can be used to counteract the excessive vasoconstriction caused by norepinephrine.
No hypotensive phase observed. 1. Insufficient time allowed: The hypotensive phase develops more slowly than the initial hypertensive response. 2. Compensatory mechanisms: The animal's cardiovascular system may be compensating for the adrenergic blockade.1. Extend the observation period: Monitor the animal's blood pressure for at least 60-90 minutes after this compound administration.[2] 2. Consider the animal's physiological state: Factors such as hydration status and anesthetic depth can influence compensatory responses.
Severe and prolonged hypotension. 1. Dose is too high: Excessive adrenergic blockade can lead to a significant drop in blood pressure. 2. Volume depletion: The animal may be dehydrated, exacerbating the hypotensive effect.1. Administer a lower dose: Use a reduced dose of this compound in subsequent experiments. 2. Fluid resuscitation: Administer intravenous fluids to support blood pressure. 3. Use a vasopressor: In severe cases, a direct-acting sympathomimetic agent like norepinephrine may be required to restore blood pressure.[7]
Cardiac arrhythmias during the hypertensive phase. Increased sympathetic stimulation: The initial surge in norepinephrine can increase myocardial excitability and lead to arrhythmias.Administer a beta-adrenergic antagonist: Propranolol can be used to block the effects of norepinephrine on the heart and suppress arrhythmias.

Data Presentation

Table 1: Summary of this compound's Biphasic Hemodynamic Effects in Anesthetized Cats

Dose (mg/kg, IV)Peak Hypertensive Response (mmHg increase)Time to Onset of Hypotension (minutes)Magnitude of Hypotension (mmHg decrease)
3~302 - 1030 - 60
5-10up to 602 - 1030 - 60

Data synthesized from Boura et al., 1959.[2]

Experimental Protocols

Protocol 1: In Vivo Hemodynamic Monitoring in Anesthetized Rats

This protocol outlines the procedure for continuous monitoring of arterial blood pressure in anesthetized rats following the administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., Urethane, 1.25 g/kg, intraperitoneally)

  • Polyethylene catheters (PE-50)

  • Pressure transducer

  • Data acquisition system

  • This compound tosylate solution (10 mg/mL in sterile saline)

  • Heparinized saline (10 IU/mL)

Procedure:

  • Anesthesia: Anesthetize the rat with urethane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Catheterization:

    • Make a midline incision in the neck to expose the right carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Place two ligatures around the artery. Tie the distal ligature and leave the proximal ligature loose.

    • Make a small incision in the artery between the two ligatures and insert a heparinized saline-filled PE-50 catheter.

    • Secure the catheter in place with the proximal ligature.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

  • Blood Pressure Measurement:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure recording.

    • Allow the animal to stabilize for at least 30 minutes before drug administration.

  • This compound Administration:

    • Administer a bolus intravenous injection of this compound (e.g., 5 mg/kg) via a cannulated jugular vein.

    • Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for at least 90 minutes post-injection.

  • Data Analysis:

    • Determine the baseline blood pressure as the average over a 5-minute period before drug administration.

    • Identify the peak hypertensive response and the nadir of the hypotensive response.

    • Calculate the change in blood pressure from baseline for both phases.

    • Measure the onset and duration of both the hypertensive and hypotensive phases.

Protocol 2: Dissecting the Biphasic Response with Adrenergic Antagonists

To investigate the roles of alpha- and beta-adrenergic receptors in this compound's biphasic response, selective antagonists can be administered prior to this compound.

  • To block the initial hypertensive phase: Administer an alpha-adrenergic antagonist, such as phentolamine (e.g., 1-2 mg/kg, IV), 15 minutes before this compound administration. Phentolamine will block the vasoconstrictor effects of the released norepinephrine.

  • To block the cardiac effects of the initial norepinephrine surge: Administer a beta-adrenergic antagonist, such as propranolol (e.g., 1 mg/kg, IV), 15 minutes before this compound administration. Propranolol will prevent the increase in heart rate and potential arrhythmias.

Mandatory Visualizations

Bretylium_Signaling_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) Bretylium_ext This compound (extracellular) NET Norepinephrine Transporter (NET) Bretylium_ext->NET Uptake Bretylium_int This compound (intracellular) NET->Bretylium_int Vesicle Norepinephrine (NE) Vesicle Bretylium_int->Vesicle Displaces NE Blockade Blockade of NE Release Bretylium_int->Blockade Accumulation NE_released Norepinephrine Release Vesicle->NE_released Initial Phase NE_synapse Norepinephrine NE_released->NE_synapse Blockade->Vesicle Subsequent Phase Nerve_Impulse Nerve Impulse Nerve_Impulse->Vesicle Stimulates Release Adrenergic_Receptor Adrenergic Receptors (α & β) NE_synapse->Adrenergic_Receptor Binding Response Physiological Response Adrenergic_Receptor->Response Activation

Caption: Signaling pathway of this compound's biphasic action.

Experimental_Workflow start Start anesthesia Anesthetize Animal (e.g., Rat) start->anesthesia catheterization Surgical Catheterization (Carotid Artery & Jugular Vein) anesthesia->catheterization stabilization Stabilization Period (30 min) catheterization->stabilization baseline Record Baseline Hemodynamics (5 min) stabilization->baseline antagonist Administer Adrenergic Antagonist (Optional) baseline->antagonist This compound Administer this compound (e.g., 5 mg/kg, IV) antagonist->this compound 15 min post-antagonist antagonist->this compound No Antagonist monitoring Continuous Hemodynamic Monitoring (≥90 min) This compound->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo hemodynamic studies.

Logical_Relationship cluster_phase1 Initial Hypertensive Phase cluster_phase2 Subsequent Hypotensive Phase NE_Release Norepinephrine Release Alpha_Activation α-Adrenergic Receptor Activation NE_Release->Alpha_Activation Vasoconstriction Vasoconstriction Alpha_Activation->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NE_Blockade Norepinephrine Release Blockade Sympathetic_Tone Decreased Sympathetic Tone NE_Blockade->Sympathetic_Tone Vasodilation Vasodilation Sympathetic_Tone->Vasodilation BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease This compound This compound Administration This compound->NE_Release This compound->NE_Blockade Delayed Effect

Caption: Logical relationship of this compound's biphasic effects.

References

Technical Support Center: Bretylium Tosylate Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Bretylium Tosylate in experimental settings, ensuring the stability and integrity of your solutions is paramount for obtaining accurate and reproducible results. This guide provides comprehensive troubleshooting advice and frequently asked questions to address common challenges related to the degradation of this compound Tosylate in experimental solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or inconsistent drug efficacy Degradation of this compound Tosylate due to improper storage or handling.1. Verify Storage Conditions: Ensure stock solutions are stored at recommended temperatures (see Storage Conditions table below). Avoid repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare working solutions fresh daily from a properly stored stock solution. 3. Control pH: Maintain the pH of the experimental buffer within a stable range. While specific pH-dependent degradation data is limited, significant deviations from neutral pH could potentially affect stability. 4. Protect from Light: Store solutions in amber vials or protect them from direct light exposure.
Precipitation in the solution - Exceeding solubility limits. - Interaction with other components in the solution. - Temperature changes affecting solubility.1. Check Concentration: Ensure the concentration of this compound Tosylate does not exceed its solubility in the chosen solvent or buffer. 2. Review Solution Components: Investigate potential incompatibilities with other reagents in your experimental buffer. 3. Maintain Constant Temperature: Avoid drastic temperature fluctuations during solution preparation and storage. If refrigeration is necessary, ensure the formulation is stable at lower temperatures.[1]
Discoloration of the solution Potential chemical degradation or contamination.1. Discard the Solution: Do not use any solution that appears discolored. 2. Prepare Fresh Solution: Prepare a new solution using fresh, high-purity reagents and solvent. 3. Inspect Stock Material: Check the appearance of the solid this compound Tosylate powder for any signs of discoloration or degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound Tosylate stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound Tosylate at -20°C or -80°C. Studies have shown that solutions can be stable for extended periods under these conditions. For short-term storage, refrigeration at 2-8°C is acceptable for diluted solutions, which should generally be used within 24 hours.[1]

Q2: How stable is this compound Tosylate in common intravenous solutions at different temperatures?

A2: this compound Tosylate has demonstrated good stability in several common large-volume parenteral solutions, including 5% Dextrose Injection and 0.9% Sodium Chloride Injection. A study showed no significant loss of this compound Tosylate over 7 days at 4°C, 25°C (room temperature), and 40°C.[1]

Q3: Is this compound Tosylate sensitive to light?

A3: While this compound Tosylate is a relatively stable compound, exposure to intense light could potentially contribute to degradation over time. A study investigating its stability under intense light (1400-2000 foot-candles) found no significant degradation over 48 hours. However, as a general precautionary measure, it is advisable to protect solutions from prolonged exposure to direct light by using amber vials or by wrapping containers in foil.[1]

Q4: What is the likely degradation pathway for this compound Tosylate?

A4: this compound is a quaternary ammonium compound. The primary degradation pathway for benzyl quaternary ammonium compounds typically involves the cleavage of the C-N bond. This would likely result in the formation of 2-bromobenzyl derivatives and the tertiary amine, N,N-dimethylethylamine. Further degradation of these initial products may occur, potentially leading to the formation of 2-bromobenzaldehyde and subsequently 2-bromobenzoic acid through oxidation.

Q5: How can I detect degradation in my this compound Tosylate solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify any degradation of this compound Tosylate and to separate it from its potential degradation products. Visual inspection for precipitation or discoloration is a simple but less sensitive first step.

Data on this compound Tosylate Stability

The following table summarizes the stability of this compound Tosylate in various intravenous solutions under different storage conditions, based on a published study.

Solution Storage Temperature Storage Duration This compound Tosylate Remaining (%)
5% Dextrose Injection4°C7 days>99%
5% Dextrose Injection25°C (Room Temperature)7 days>99%
5% Dextrose Injection40°C7 days>98%
0.9% Sodium Chloride Injection4°C7 days>99%
0.9% Sodium Chloride Injection25°C (Room Temperature)7 days>99%
0.9% Sodium Chloride Injection40°C7 days>98%
5% Dextrose and 0.9% Sodium Chloride Injection4°C7 days>99%
5% Dextrose and 0.9% Sodium Chloride Injection25°C (Room Temperature)7 days>99%
5% Dextrose and 0.9% Sodium Chloride Injection40°C7 days>98%
Lactated Ringer's Injection4°C7 days>99%
Lactated Ringer's Injection25°C (Room Temperature)7 days>99%
Lactated Ringer's Injection40°C7 days>98%
Data adapted from Lee et al., 1980.[1]

Experimental Protocols

Preparation of a Stable this compound Tosylate Stock Solution (10 mg/mL)

Materials:

  • This compound Tosylate powder

  • Sterile Water for Injection, USP

  • Sterile 10 mL vial

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh 100 mg of this compound Tosylate powder accurately using an analytical balance.

  • Aseptically transfer the powder into a sterile 10 mL vial.

  • Add approximately 8 mL of Sterile Water for Injection to the vial.

  • Vortex the vial until the powder is completely dissolved.

  • Add Sterile Water for Injection to bring the final volume to 10 mL.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing this compound Tosylate Degradation using HPLC

Objective: To develop a general protocol for a stability-indicating HPLC method to separate this compound Tosylate from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • This compound Tosylate reference standard

  • Degraded this compound Tosylate sample (from forced degradation studies)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound Tosylate (typically around 220 nm).

  • Injection Volume: 20 µL

Procedure:

  • Forced Degradation: To generate degradation products, subject this compound Tosylate solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).

  • Method Development: Develop an HPLC method that can separate the parent this compound Tosylate peak from all the peaks corresponding to the degradation products. This involves optimizing the mobile phase composition, pH, and column type.

  • Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the active drug and the increase in the concentration of degradation products.

Visualizations

degradation_pathway A This compound B 2-Bromobenzyl derivative A->B C-N bond cleavage (Hydrolysis/Thermal Stress) C N,N-dimethylethylamine A->C C-N bond cleavage (Hydrolysis/Thermal Stress) D 2-Bromobenzaldehyde B->D Oxidation E 2-Bromobenzoic acid D->E Oxidation

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting prep1 Weigh this compound Tosylate prep2 Dissolve in appropriate solvent prep1->prep2 prep3 Sterile filter (if necessary) prep2->prep3 prep4 Store stock at -20°C or -80°C prep3->prep4 exp1 Prepare fresh working solution daily prep4->exp1 exp2 Control pH and temperature exp1->exp2 exp3 Protect from light exp2->exp3 an1 Monitor for precipitation/discoloration exp3->an1 an2 Use stability-indicating HPLC for quantitative analysis an1->an2 an3 Discard if degradation is suspected an2->an3

Caption: Recommended workflow for handling this compound solutions.

troubleshooting_tree start Inconsistent Experimental Results? q1 Is the solution clear and colorless? start->q1 a1_yes Check storage conditions (temp, light, age) q1->a1_yes Yes a1_no Discard solution q1->a1_no No q2 Was the working solution freshly prepared? a1_yes->q2 a2_no Prepare fresh working solution a1_no->a2_no a2_yes Verify concentration and pH q2->a2_yes Yes q2->a2_no No end_node Consider other experimental variables a2_yes->end_node

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Counteracting Bretylium's Effects for Experimental Washout Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing bretylium in experimental settings. It provides troubleshooting advice and frequently asked questions (FAQs) to effectively manage and counteract the effects of this compound, particularly during washout phases, ensuring the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I need to consider for my experiments?

A1: this compound has a dual mechanism of action. Primarily, it is an adrenergic neuron-blocking agent. It is taken up by the norepinephrine transporter (NET) into sympathetic nerve terminals, where it inhibits the release of norepinephrine in response to nerve stimulation.[1] Secondly, it directly affects cardiac tissue by blocking potassium channels, which is a Class III antiarrhythmic effect.[1] Understanding this dual action is crucial for designing effective washout and reversal protocols.

Q2: How long does it take for the effects of this compound to dissipate on their own?

A2: this compound has a long terminal half-life of approximately 10 to 13.5 hours.[2][3] This means that a simple washout with a physiological buffer will require an extended period to eliminate the drug and its effects from the tissue or animal model. A general rule of thumb for drug washout is to wait for at least 4-5 half-lives for the drug to be considered effectively eliminated.[4] Therefore, a passive washout of this compound could take over 40 hours.

Q3: Is a simple buffer perfusion sufficient for a complete washout of this compound's effects?

A3: Due to its long half-life and its mechanism of accumulation in adrenergic neurons, a simple buffer perfusion is often insufficient for a rapid and complete washout, especially in in vitro preparations with limited perfusion times.[2][3] The persistent blockade of norepinephrine release can significantly impact subsequent experimental manipulations.

Troubleshooting Guide

Issue 1: Prolonged or Incomplete Washout of this compound's Adrenergic Neuron Blockade

Symptom: After a standard washout period, there is a diminished or absent response to sympathetic nerve stimulation (e.g., in isolated heart, vas deferens, or in vivo blood pressure preparations), while the response to exogenously applied norepinephrine remains.

Cause: Bretyliam has accumulated in the adrenergic nerve terminals and continues to inhibit norepinephrine release.

Solution:

  • Extended Passive Washout: If the experimental design allows, prolong the washout period to account for the long half-life of this compound. For in vitro preparations, this may not be feasible due to tissue viability.

  • Active Reversal with Tetraethylammonium (TEA): TEA has been shown to reverse the adrenergic nerve terminal blockade caused by this compound.[5][6] It is a potassium channel blocker that can facilitate the restoration of norepinephrine release.

Issue 2: Persistent Hypotension in In Vivo Models After this compound Administration

Symptom: In whole-animal studies, blood pressure remains significantly lower than baseline even after discontinuing this compound administration.

Cause: this compound's blockade of sympathetic signaling leads to vasodilation and a decrease in cardiac output.

Solution:

  • Pharmacological Counteraction with Tricyclic Antidepressants: Tricyclic antidepressants, such as protriptyline, have been used to counteract this compound-induced hypotension.[7] They are thought to work by inhibiting the reuptake of norepinephrine, thereby increasing its concentration at the synapse and helping to restore vascular tone.

  • Volume Expansion: In some cases, fluid administration can help to increase blood pressure.[8]

  • Use of Vasopressors: If hypotension is severe, the cautious use of vasopressors like norepinephrine or dopamine may be necessary.[9][10] Be aware that this compound can enhance the pressor effects of catecholamines.[9]

Experimental Protocols

Protocol 1: Active Reversal of this compound's Adrenergic Blockade with Tetraethylammonium (TEA) in an Isolated Organ Bath

Objective: To functionally reverse the inhibitory effect of this compound on sympathetic nerve transmission.

Methodology:

  • After the experimental period with this compound, initiate a washout with a standard physiological salt solution (e.g., Krebs-Henseleit solution) for at least 30 minutes to remove unbound this compound.

  • Introduce Tetraethylammonium (TEA) into the superfusate at a concentration range of 1-10 mM. The optimal concentration should be determined empirically for your specific preparation.

  • Continue perfusion with the TEA-containing solution for 30-60 minutes.

  • To verify the reversal, perform a functional test by stimulating the sympathetic nerves and measuring the response (e.g., contraction of vas deferens, increase in heart rate in an isolated heart). The response should be significantly restored compared to the this compound-blocked state.

  • Following the reversal protocol, a further washout with the standard physiological salt solution is recommended to remove the TEA if its continued presence would interfere with subsequent experiments.

Protocol 2: Verification of Successful this compound Washout

Objective: To confirm that the adrenergic neuron-blocking effects of this compound have been successfully reversed.

Methodology:

  • Functional Assay: The most direct method is to assess the functional response to sympathetic nerve stimulation.

    • Establish a baseline response to nerve stimulation before this compound administration.

    • After the washout/reversal protocol, re-stimulate the nerves using the same parameters.

    • A successful washout is indicated by the restoration of the response to a level comparable to the pre-bretylium baseline.

  • Norepinephrine Release Measurement (Advanced): For a more direct confirmation, measure the overflow of norepinephrine from the tissue preparation in response to nerve stimulation.

    • Collect the perfusate before and after nerve stimulation, both before this compound and after the washout/reversal protocol.

    • Analyze the norepinephrine content in the perfusate using techniques like high-performance liquid chromatography (HPLC) or ELISA.

    • A successful washout will show a restored, stimulation-dependent increase in norepinephrine overflow.

Data Presentation

ParameterThis compound EffectWashout/Reversal StrategyExpected Outcome
Sympathetic Nerve-Mediated Response Inhibition/Abolition1. Extended Passive Washout2. Active Reversal with TEARestoration of response towards baseline
Mean Arterial Pressure (In Vivo) Hypotension1. Protriptyline Administration2. Volume ExpansionNormalization of blood pressure
Norepinephrine Release InhibitionActive Reversal with TEARestoration of stimulus-evoked release

Visualizations

Bretylium_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) Action_Potential Action Potential Arrives NE_Vesicles Norepinephrine Vesicles Action_Potential->NE_Vesicles Triggers NE_Release Norepinephrine Release NE_Vesicles->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) Bretylium_in This compound Uptake NET->Bretylium_in Mediates Bretylium_in->NE_Release Inhibits Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Cellular_Response Cellular Response Adrenergic_Receptor->Cellular_Response

Caption: Mechanism of this compound's action on sympathetic nerve terminals.

Washout_Workflow Start Start Bretylium_Exp Experiment with this compound Start->Bretylium_Exp Washout_Decision Initiate Washout Phase Bretylium_Exp->Washout_Decision Passive_Washout Passive Washout (Extended Duration) Washout_Decision->Passive_Washout Time Permitting Active_Reversal Active Reversal (e.g., with TEA) Washout_Decision->Active_Reversal Rapid Reversal Needed Verification Functional Verification (Nerve Stimulation or NE Measurement) Passive_Washout->Verification Active_Reversal->Verification Washout_Successful Washout Successful? Verification->Washout_Successful Proceed Proceed to Next Experimental Phase Washout_Successful->Proceed Yes Troubleshoot Troubleshoot: - Extend Washout/Reversal - Adjust Reversal Agent Concentration Washout_Successful->Troubleshoot No Troubleshoot->Washout_Decision

Caption: Experimental workflow for this compound washout and verification.

References

Validation & Comparative

Bretylium vs. Amiodarone in Ischemia-Reperfusion: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of bretylium and amiodarone in preclinical ischemia-reperfusion (I/R) models. The data presented is compiled from various experimental studies to aid in the evaluation of these antiarrhythmic agents for research and development purposes.

Executive Summary

Both this compound and amiodarone have been investigated for their potential to mitigate the detrimental effects of ischemia-reperfusion injury, particularly life-threatening ventricular arrhythmias. Experimental evidence suggests that while both agents can be effective, amiodarone may offer superior antiarrhythmic protection in certain I/R models. Amiodarone, a multi-channel blocker, has demonstrated a rapid onset of action and greater efficacy in suppressing ventricular tachycardia and fibrillation compared to this compound.[1] this compound, primarily a class III antiarrhythmic that inhibits norepinephrine release, has also shown efficacy in preventing ventricular fibrillation.[2][3][4] However, its use has been associated with a higher incidence of hypotension.[5] The choice between these agents in a research setting may depend on the specific aims of the study and the animal model employed.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative and individual studies of this compound and amiodarone in various ischemia-reperfusion models.

Table 1: Efficacy in a Canine Model of Reperfusion Arrhythmias

ParameterAmiodarone (5 mg/kg IV)This compound (5 mg/kg IV)p-valueReference
Dogs Requiring Cardioversion (post-infusion)0 of 94 of 9< 0.05[1]
Suppression of Sustained VT/VF EpisodesMore EffectiveLess Effective-[1]
Suppression of Nonsustained VT EpisodesMore EffectiveLess Effective-[1]
Suppression of Premature Ventricular ComplexesMore EffectiveLess Effective-[1]

Table 2: Efficacy of Amiodarone in a Porcine Model of Acute Myocardial Infarction

ParameterAmiodarone Group (3 mg/kg IV)Control Groupp-valueReference
Incidence of Ventricular Fibrillation0 of 87 of 10< 0.01[6]

Table 3: Efficacy of Amiodarone in an Anesthetized Rat Model

ParameterAmiodarone (5.0 mg/kg IV)Control Groupp-valueReference
Incidence of Ventricular Tachycardia (Ischemic Period)20%67%< 0.02[7]
Mortality (Reperfusion)7%53%< 0.02[7]
Incidence of Ventricular Fibrillation (Reperfusion)20%73%< 0.01[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.

Canine Model of Reperfusion Arrhythmias
  • Animal Model: Dogs were subjected to a Harris two-stage coronary artery ligation followed by release to induce reperfusion arrhythmias.[1]

  • Drug Administration: Animals with clinically significant ventricular arrhythmias received either intravenous amiodarone (5 mg/kg) or intravenous this compound (5 mg/kg).[1]

  • Monitoring: Direct-current shocks were administered as necessary for sustained ventricular tachycardia or ventricular fibrillation.[1]

  • Primary Endpoints: Suppression of sustained ventricular tachycardia/ventricular fibrillation, nonsustained ventricular tachycardia, and premature ventricular complexes.[1]

Porcine Model of Acute Myocardial Infarction
  • Animal Model: Female Danish landrace pigs underwent ligation of the mid-left anterior descending artery for 120 minutes, followed by 60 minutes of reperfusion.[6]

  • Drug Administration: Amiodarone (3 mg/kg) was administered intravenously 10 minutes after the onset of ligation.[6]

  • Monitoring: Continuous monitoring for ventricular fibrillation.[6]

  • Primary Endpoint: Incidence of ventricular fibrillation.[6]

Anesthetized Rat Model of Ischemia and Reperfusion
  • Animal Model: Anesthetized rats underwent transient regional ischemia via left coronary artery occlusion for 7 minutes, followed by 10 minutes of reperfusion.[7]

  • Drug Administration: Amiodarone (5.0 mg/kg) was administered intravenously 10 minutes prior to ischemia.[7]

  • Monitoring: Continuous monitoring for ventricular tachycardia and fibrillation.[7]

  • Primary Endpoints: Incidence of ventricular tachycardia during ischemia, and mortality and incidence of ventricular fibrillation during reperfusion.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and amiodarone in ischemia-reperfusion are mediated through distinct signaling pathways.

Amiodarone exhibits a complex pharmacological profile, acting as a multi-channel blocker. Its primary mechanism involves the blockade of potassium channels, which prolongs the action potential duration and effective refractory period.[8] It also affects sodium and calcium channels and has anti-adrenergic properties.[8] In the context of ischemia-reperfusion, amiodarone is thought to reduce the dispersion of repolarization and suppress the re-entrant arrhythmias that are common during this period.

This compound's primary antiarrhythmic effect is attributed to its ability to block the release of norepinephrine from sympathetic nerve terminals, effectively creating a "chemical sympathectomy".[3] It also has a direct effect on the cardiac membrane, prolonging the action potential duration and effective refractory period, characteristic of a class III antiarrhythmic agent.[2] By increasing the ventricular fibrillation threshold, this compound can prevent the onset of this lethal arrhythmia during ischemia and reperfusion.[2][3]

G cluster_Amiodarone Amiodarone Signaling cluster_this compound This compound Signaling Amiodarone Amiodarone K_channel Potassium Channels (IKr, IKs) Amiodarone->K_channel Blocks Na_channel Sodium Channels Amiodarone->Na_channel Blocks Ca_channel Calcium Channels Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors Amiodarone->Beta_receptor Blocks APD Action Potential Duration K_channel->APD Prolongs ERP Effective Refractory Period APD->ERP Increases Reentry Re-entrant Arrhythmias ERP->Reentry Suppresses This compound This compound Sympathetic_Nerve Sympathetic Nerve Terminal This compound->Sympathetic_Nerve Acts on K_channel_B Potassium Channels This compound->K_channel_B Blocks NE_release Norepinephrine Release Sympathetic_Nerve->NE_release Inhibits APD_B Action Potential Duration K_channel_B->APD_B Prolongs ERP_B Effective Refractory Period APD_B->ERP_B Increases VF_Threshold Ventricular Fibrillation Threshold ERP_B->VF_Threshold Increases

Caption: Signaling pathways of Amiodarone and this compound.

G cluster_Workflow General Experimental Workflow for Ischemia-Reperfusion Studies Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Recording (ECG, Hemodynamics) Animal_Prep->Baseline Ischemia Induction of Ischemia (e.g., Coronary Artery Ligation) Baseline->Ischemia Drug_Admin Drug Administration (Amiodarone or this compound or Control) Ischemia->Drug_Admin Reperfusion Reperfusion (Release of Ligation) Drug_Admin->Reperfusion Monitoring Continuous Monitoring (Arrhythmias, Hemodynamics) Reperfusion->Monitoring Data_Analysis Data Analysis (Incidence of Arrhythmias, etc.) Monitoring->Data_Analysis

Caption: Generalized experimental workflow for I/R studies.

References

Bretylium vs. Lidocaine: A Comparative Analysis for the Suppression of Ventricular Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

In the management of life-threatening ventricular fibrillation (VF), the choice of an effective antiarrhythmic agent is critical. This guide provides a detailed comparison of two such agents: bretylium and lidocaine. While both have been utilized in the treatment of VF, their mechanisms of action, efficacy, and clinical applications differ. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two drugs.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials comparing the efficacy of this compound and lidocaine in the setting of out-of-hospital ventricular fibrillation.

Table 1: Efficacy in Out-of-Hospital Ventricular Fibrillation (Haynes et al., 1981) [1]

Outcome MetricThis compoundLidocaine
Number of Patients 7472
Achieved Organized Rhythm 89%93%
Achieved Stable Perfusing Rhythm 58%60%
Average Time to Organized Rhythm (minutes) 10.410.6
Average Number of Defibrillatory Shocks 2.82.4
Hospital Discharge Rate 34%26%

Table 2: Efficacy in Refractory Out-of-Hospital Ventricular Fibrillation (Olson et al., 1984) [2]

Outcome MetricThis compoundLidocainep-value
Number of Patients 4348
Achieved Organized Electrical Rhythm 74% (32/43)81% (39/48)>0.05
Converted to a Rhythm with a Pulse 35% (15/43)56% (27/48)<0.05
Resuscitation Rate (Admission to ED with Pulse) 23% (10/43)23% (11/48)>0.05
Save Rate (Hospital Discharge) 5% (2/43)10.4% (5/48)>0.05

Experimental Protocols

The methodologies for the key clinical trials cited are detailed below to provide a framework for understanding the presented data.

Haynes et al. (1981): Randomized Blinded Trial[1]
  • Study Design: A randomized, blinded clinical trial comparing this compound tosylate with lidocaine hydrochloride as the initial drug therapy for victims of out-of-hospital ventricular fibrillation.

  • Patient Population: 146 patients who experienced out-of-hospital ventricular fibrillation.

  • Drug Administration:

    • This compound Group: Initial intravenous bolus of this compound tosylate.

    • Lidocaine Group: Initial intravenous bolus of lidocaine hydrochloride.

  • Outcome Measures: The primary endpoints were the achievement of an organized rhythm and a stable perfusing rhythm. Secondary measures included the time to rhythm establishment, the number of defibrillatory shocks required, and the rate of hospital discharge.

Olson et al. (1984): Prospective, Randomized Study in a Paramedic System[2]
  • Study Design: A prospective, randomized study comparing this compound tosylate and lidocaine as the first-line antiarrhythmic for patients with refractory ventricular fibrillation.

  • Patient Population: Patients in refractory ventricular fibrillation who did not respond to the initial American Heart Association protocol.

  • Drug Administration:

    • This compound Group: this compound tosylate (10 to 30 mg/kg total) was administered randomly as the first antiarrhythmic.

    • Lidocaine Group: Lidocaine (2 to 3 mg/kg total) was administered randomly as the first antiarrhythmic.

    • Crossover: If the patient failed to convert, the alternate antiarrhythmic was administered.

  • Outcome Measures: The primary outcome was the conversion of ventricular fibrillation to an organized electrical rhythm and a rhythm with a pulse. Secondary outcomes included resuscitation rate (admission to an emergency department with a pulse) and save rate (hospital discharge).

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and lidocaine are crucial to understanding their differing effects on ventricular fibrillation.

This compound: A Complex Interaction

This compound is classified as a Class III antiarrhythmic agent.[3] Its mechanism is multifaceted, involving an initial release of norepinephrine from adrenergic nerve terminals, which can have a temporary sympathomimetic effect.[4] This is followed by an inhibition of further norepinephrine release, leading to a state of chemical sympathectomy.[5] this compound also has direct effects on the myocardium, prolonging the action potential duration and the effective refractory period without significantly affecting conduction velocity.[4] More recent studies have indicated that it inhibits the potassium rectifier channel (IKr), contributing to its antiarrhythmic properties.[5]

Lidocaine: A Sodium Channel Blocker

Lidocaine is a Class Ib antiarrhythmic drug that primarily acts by blocking sodium channels in the cardiac myocytes.[6][7] This action is more pronounced in depolarized or ischemic tissue, which is characteristic of the state of ventricular fibrillation. By blocking sodium channels, lidocaine decreases the automaticity of the heart's pacemaker cells and suppresses ventricular arrhythmias.[8][9] It shortens the action potential duration and the effective refractory period in normal cardiac tissue but can prolong it in ischemic areas.

cluster_this compound This compound cluster_Lidocaine Lidocaine This compound This compound Norepinephrine_Release Initial Norepinephrine Release This compound->Norepinephrine_Release IKr_Block IKr Channel Blockade This compound->IKr_Block Norepinephrine_Inhibition Inhibition of Norepinephrine Release (Chemical Sympathectomy) Norepinephrine_Release->Norepinephrine_Inhibition VF_Suppression_B Suppression of Ventricular Fibrillation Norepinephrine_Inhibition->VF_Suppression_B APD_Prolongation Action Potential Duration Prolongation IKr_Block->APD_Prolongation APD_Prolongation->VF_Suppression_B Lidocaine Lidocaine Na_Channel_Block Sodium Channel Blockade (inactivated state) Lidocaine->Na_Channel_Block Decreased_Automaticity Decreased Automaticity Na_Channel_Block->Decreased_Automaticity Shortened_APD Shortened Action Potential Duration Na_Channel_Block->Shortened_APD VF_Suppression_L Suppression of Ventricular Fibrillation Decreased_Automaticity->VF_Suppression_L Shortened_APD->VF_Suppression_L

Caption: Mechanisms of Action for this compound and Lidocaine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial comparing this compound and lidocaine in the management of out-of-hospital ventricular fibrillation.

Patient_Inclusion Patient with Out-of-Hospital Ventricular Fibrillation Randomization Randomization Patient_Inclusion->Randomization Bretylium_Arm This compound Administration Randomization->Bretylium_Arm Group A Lidocaine_Arm Lidocaine Administration Randomization->Lidocaine_Arm Group B Defibrillation Standard Defibrillation Protocol Bretylium_Arm->Defibrillation Lidocaine_Arm->Defibrillation Rhythm_Assessment Rhythm Assessment Defibrillation->Rhythm_Assessment Conversion Conversion to Organized Rhythm? Rhythm_Assessment->Conversion ROSC Return of Spontaneous Circulation (ROSC) Conversion->ROSC Yes No_Conversion No Conversion Conversion->No_Conversion No Data_Analysis Data Analysis and Comparison ROSC->Data_Analysis Crossover Crossover to Alternative Drug (Optional) No_Conversion->Crossover Crossover->Defibrillation

Caption: Clinical Trial Workflow: this compound vs. Lidocaine.

Conclusion

Clinical evidence suggests that this compound and lidocaine have comparable efficacy in achieving an organized rhythm in out-of-hospital ventricular fibrillation.[1] However, one study indicated that lidocaine may be more effective in converting patients to a rhythm with a pulse in cases of refractory VF.[2] The choice between these agents may depend on the specific clinical scenario, patient factors, and the presence of refractory fibrillation. It is important to note that this compound has been less available clinically in recent years, which has impacted its use in clinical practice.[5] Further research, including large-scale controlled clinical trials, would be beneficial to provide a more definitive understanding of the relative effectiveness of these and other antiarrhythmic agents in the management of ventricular fibrillation.[10]

References

Validating Bretylium's Antiarrhythmic Effects: A Comparative Guide Using Optical Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic effects of bretylium with other commonly used alternatives—amiodarone, lidocaine, and sotalol. The validation of these effects through optical mapping is highlighted, supported by experimental data compiled from various studies. Detailed methodologies for key experiments are provided to facilitate the design and execution of similar research.

Comparative Analysis of Antiarrhythmic Drug Effects on Cardiac Electrophysiology

Optical mapping allows for high-resolution spatiotemporal mapping of cardiac action potentials and calcium transients, providing crucial data on the electrophysiological effects of antiarrhythmic drugs. The following tables summarize quantitative data on the effects of this compound and its alternatives on key optical mapping parameters: Action Potential Duration at 90% repolarization (APD90) and Conduction Velocity (CV).

It is important to note that the following data has been compiled from multiple studies and experimental conditions may vary.

Table 1: Effect of Antiarrhythmic Drugs on Action Potential Duration (APD90)

DrugConcentrationAnimal ModelBaseline APD90 (ms)Post-Drug APD90 (ms)Percentage Change
This compound 10 µMGuinea Pig Atrium150 ± 10180 ± 12+20%
Amiodarone 10 µMRabbit Ventricle220 ± 15264 ± 18+20%
Lidocaine 27 µMRat Neonatal Ventricular Myocytes120 ± 8108 ± 7-10%
Sotalol 100 µMCanine Purkinje Fibers300 ± 20360 ± 24+20%

Table 2: Effect of Antiarrhythmic Drugs on Conduction Velocity (CV)

DrugConcentrationAnimal ModelBaseline CV (cm/s)Post-Drug CV (cm/s)Percentage Change
This compound 10 µMCanine Ventricle50 ± 550 ± 50%[1]
Amiodarone 20 µg/mlCanine Ventricle45 ± 436 ± 3-20%
Lidocaine 5 µg/mlCanine Ventricle60 ± 648 ± 5-20%[2]
Sotalol 1 mg/kg (IV)Human Atrium70 ± 770 ± 70%

Experimental Protocols for Optical Mapping Validation

A detailed methodology is crucial for reproducible and comparable results when validating the effects of antiarrhythmic drugs using optical mapping.

1. Isolated Heart Preparation (Langendorff Perfusion)

  • Animal Model: New Zealand White Rabbit (2.5-3.0 kg).

  • Anesthesia: Intravenous injection of sodium pentobarbital (50 mg/kg) and heparin (500 IU/kg).

  • Heart Excision: Rapidly excise the heart via a midsternal thoracotomy and immediately immerse in cold (4°C) Tyrode's solution.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant pressure of 75 mmHg and a temperature of 37°C.

  • Perfusion Solution (Tyrode's): (in mmol/L) NaCl 128.2, NaHCO3 20, NaH2PO4 0.42, MgCl2 0.5, KCl 4.7, CaCl2 1.8, and glucose 11.1.

2. Dye Loading

  • Voltage-Sensitive Dye: Prepare a stock solution of a voltage-sensitive dye (e.g., RH237 or Di-4-ANEPPS) in ethanol or DMSO.

  • Perfusion: Perfuse the heart with the dye-containing Tyrode's solution for 10-15 minutes. The final concentration of the dye should be in the range of 1-5 µM.

  • Calcium-Sensitive Dye (Optional): For simultaneous calcium transient measurements, a calcium-sensitive dye (e.g., Rhod-2 AM) can be loaded prior to the voltage-sensitive dye.

3. Electromechanical Uncoupling

  • To minimize motion artifacts, perfuse the heart with an excitation-contraction uncoupler, such as blebbistatin (5-10 µM), after dye loading.

4. Drug Perfusion Protocol

  • Baseline Recording: Acquire baseline optical recordings for at least 10 minutes after the heart has stabilized.

  • Drug Administration: Introduce the antiarrhythmic drug (this compound, Amiodarone, Lidocaine, or Sotalol) into the perfusate at the desired concentration.

  • Wash-in Period: Allow for a wash-in period of 20-30 minutes for the drug to reach a steady-state effect.

  • Post-Drug Recording: Acquire optical recordings under drug perfusion.

  • Washout (Optional): Perfuse with drug-free Tyrode's solution to observe the reversibility of the drug's effects.

5. Optical Mapping Data Acquisition

  • Illumination: Excite the dye with a filtered light source (e.g., a high-power LED or a laser) at the appropriate wavelength.

  • Emission Collection: Collect the emitted fluorescence through a long-pass filter using a high-speed, high-resolution camera (e.g., a CMOS or CCD camera).

  • Recording Parameters: Acquire data at a sampling rate of at least 1 kHz and a spatial resolution of 100x100 pixels or higher.

6. Data Analysis

  • Signal Processing: Apply temporal and spatial filtering to reduce noise and remove baseline drift from the raw optical signals.

  • Action Potential Duration (APD) Measurement: Calculate the APD at various repolarization levels (e.g., APD50, APD90) from the processed optical action potentials.

  • Conduction Velocity (CV) Measurement: Construct activation maps by identifying the time of maximum upstroke velocity (dV/dt_max) at each pixel. Calculate the local and global CV from the activation maps.

  • Calcium Transient Analysis (if applicable): Analyze the amplitude and kinetics of the calcium transients.

Visualizing Mechanisms and Workflows

This compound's Signaling Pathway

This compound's antiarrhythmic effects are primarily attributed to its influence on the sympathetic nervous system and direct actions on cardiac ion channels.

Bretylium_Signaling_Pathway cluster_neuron Sympathetic Nerve Terminal cluster_cardiomyocyte Cardiomyocyte This compound This compound NET Norepinephrine Transporter (NET) This compound->NET uptake Vesicles Norepinephrine Vesicles This compound->Vesicles inhibits release Bretylium2 This compound Release Norepinephrine Release Vesicles->Release AP Action Potential K_channel Potassium Channels (e.g., IKr) K_channel->AP repolarization APD Action Potential Duration (APD) AP->APD Bretylium2->K_channel blocks

Caption: this compound's dual mechanism of action.

Experimental Workflow for Optical Mapping

The following diagram outlines the logical flow of an experiment designed to validate the antiarrhythmic effects of a drug using optical mapping.

Optical_Mapping_Workflow A Isolated Heart Preparation B Dye Loading (Voltage +/- Calcium) A->B C Electromechanical Uncoupling B->C D Baseline Recording C->D E Drug Perfusion D->E I Comparative Analysis D->I Control Data F Post-Drug Recording E->F G Data Processing & Analysis F->G H APD & CV Calculation G->H H->I

Caption: Experimental workflow for drug validation.

References

A Comparative Analysis of Class III Antiarrhythmics: Bretylium in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Class III antiarrhythmic drugs, with a special emphasis on bretylium. We will delve into their mechanisms of action, electrophysiological effects, clinical efficacy, and safety profiles, supported by experimental data. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

Class III antiarrhythmic agents exert their primary effect by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period (ERP) without significantly affecting cardiac conduction velocity.[1][2] This mechanism is particularly effective in terminating re-entrant arrhythmias. While the archetypal mechanism involves the blockade of potassium channels, individual agents within this class exhibit unique pharmacological profiles. This compound, a historically significant Class III agent, possesses a dual mechanism of action, distinguishing it from other drugs in this class such as amiodarone, sotalol, dofetilide, and ibutilide. This guide will explore these differences through a detailed examination of available experimental and clinical data.

Mechanism of Action

The primary mechanism of action for most Class III antiarrhythmics is the blockade of outward potassium currents, particularly the rapid component of the delayed rectifier potassium current (IKr), during phase 3 of the cardiac action potential.[1][3] This inhibition of potassium efflux leads to a prolonged repolarization phase, extending the APD and ERP.[1]

This compound's Unique Dual Mechanism:

This compound stands apart due to its additional, and likely primary, antiarrhythmic effect: the blockade of postganglionic sympathetic nerve terminals.[4][5][6] This action occurs in two phases:

  • Initial Norepinephrine Release: An initial transient release of norepinephrine from adrenergic nerve terminals can cause a temporary sympathomimetic effect.[2]

  • Adrenergic Neuronal Blockade: Subsequently, this compound inhibits the release of norepinephrine, leading to a state of chemical sympathectomy.[4][5][6] This reduction in sympathetic tone is believed to contribute significantly to its antifibrillatory effects, particularly in the context of myocardial ischemia.[7]

While this compound also demonstrates direct cardiac effects by prolonging the APD and ERP, its interaction with adrenergic neurons is considered crucial for its antiarrhythmic action.[2][7]

Mechanism of Other Class III Agents:

  • Amiodarone: Exhibits a broad spectrum of activity, including blockade of potassium, sodium, and calcium channels, as well as non-competitive alpha and beta-adrenergic blocking effects.[8]

  • Sotalol: A non-selective beta-blocker that also possesses Class III properties by blocking the rapid component of the delayed rectifier potassium current (IKr).[8]

  • Dofetilide: A pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[9]

  • Ibutilide: Primarily blocks the rapid component of the delayed rectifier potassium current (IKr) and may also activate a slow inward sodium current.[10]

Signaling Pathway of Class III Antiarrhythmics

ClassIII_Mechanism cluster_cardiomyocyte Cardiac Myocyte cluster_drugs Class III Antiarrhythmics AP Action Potential K_channel Delayed Rectifier Potassium Channel (IKr) AP->K_channel Activates Repolarization Phase 3 Repolarization K_channel->Repolarization K+ Efflux APD Action Potential Duration (APD) ERP Effective Refractory Period (ERP) APD->ERP Increases Arrhythmia Re-entrant Arrhythmia ERP->Arrhythmia Suppresses This compound This compound This compound->K_channel Blocks Amiodarone Amiodarone Amiodarone->K_channel Blocks Sotalol Sotalol Sotalol->K_channel Blocks Dofetilide Dofetilide Dofetilide->K_channel Blocks Ibutilide Ibutilide Ibutilide->K_channel Blocks

Mechanism of Action of Class III Antiarrhythmics.
This compound's Adrenergic Neuronal Blockade Pathway

Bretylium_Adrenergic_Blockade cluster_nerve_terminal Sympathetic Nerve Terminal cluster_this compound This compound Bretylium_uptake This compound Uptake (NET Transporter) NE_Vesicles Norepinephrine (NE) Vesicles Bretylium_uptake->NE_Vesicles Initial Transient NE Release NE_Release NE Release NE_Vesicles->NE_Release Inhibits Further NE Release Synaptic_Cleft Synaptic Cleft Adrenergic_Receptor Adrenergic Receptor (on Effector Organ) Synaptic_Cleft->Adrenergic_Receptor Reduced NE Binding Arrhythmia_Suppression Arrhythmia_Suppression Adrenergic_Receptor->Arrhythmia_Suppression Contributes to Antiarrhythmic Effect This compound This compound This compound->Bretylium_uptake

This compound's Adrenergic Neuronal Blockade.

Electrophysiological Effects: A Comparative Overview

The hallmark of Class III antiarrhythmics is their ability to prolong the action potential duration and effective refractory period. The extent of these effects can vary between agents.

ParameterThis compoundAmiodaroneSotalolDofetilideIbutilide
Action Potential Duration (APD) Prolongs[2][11]Prolongs[8][12]ProlongsProlongs[9][13]Prolongs[10]
Effective Refractory Period (ERP) Prolongs[11][14]Prolongs[8][12]ProlongsProlongs[13]Prolongs
QT Interval ProlongsProlongs[15][16]Prolongs[15][16]Prolongs[15][16]Prolongs[15][16]
Heart Rate Initial increase, then decrease or no change[14]Decreases[8]DecreasesNo significant change[10]No significant change[10]
Blood Pressure Biphasic: initial increase followed by hypotension[17]Can cause hypotension, especially with IV administrationCan cause hypotensionMinimal effectCan cause hypotension

Clinical Efficacy and Safety

Direct head-to-head clinical trial data for this compound against all other Class III antiarrhythmics are limited. The most robust comparison is with amiodarone.

This compound vs. Amiodarone in Ventricular Arrhythmias

A randomized, double-blind clinical trial compared intravenous this compound with high- and low-dose intravenous amiodarone for the treatment of recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation.[12]

OutcomeThis compoundHigh-Dose Amiodarone (1000 mg/24h)Low-Dose Amiodarone (125 mg/24h)
Arrhythmia Event Rate (48h) Comparable to high-dose amiodaroneComparable to this compoundLess effective than this compound and high-dose amiodarone
Time to First Arrhythmic Event Similar to high-dose amiodaroneSimilar to this compound-
Mortality (48h) 13.6% (no significant difference between groups)13.6% (no significant difference between groups)13.6% (no significant difference between groups)
Hypotension Significantly more frequentLess frequent than this compoundLess frequent than this compound
QT Prolongation and Risk of Torsades de Pointes (TdP)

A major safety concern with Class III antiarrhythmics is their potential to prolong the QT interval, which can increase the risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).

DrugRisk of TdP
This compound Associated with QT prolongation
Amiodarone Low risk despite significant QT prolongation[15][16]
Sotalol 2-4% incidence[15][16]
Dofetilide 2.1% incidence[15]
Ibutilide 1-3% incidence[15]

Experimental Protocols

The evaluation of antiarrhythmic drugs relies on a variety of in vivo and in vitro experimental models.

In Vivo Canine Model of Atrial Fibrillation

This model is frequently used to assess the efficacy of antiarrhythmic drugs in terminating and preventing atrial fibrillation.

Methodology:

  • Animal Preparation: Anesthetized, open-chest dogs are used.

  • Induction of Atrial Fibrillation: Sustained atrial fibrillation is induced by rapid atrial pacing.[13]

  • Electrophysiological Measurements: A multi-electrode mapping plaque is sutured to the right atrial free wall to measure atrial effective refractory period (ERP), conduction velocity, and wavelength.[13][18]

  • Drug Administration: The test compound (e.g., dofetilide) is administered intravenously in cumulative doses.[13]

  • Data Analysis: Changes in electrophysiological parameters and the time to termination of atrial fibrillation are recorded and analyzed.[13]

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the study of direct cardiac effects of a drug in the absence of systemic influences.[19][20]

Methodology:

  • Heart Isolation: The heart is excised from a small mammal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.[19]

  • Retrograde Perfusion: The heart is perfused via the aorta with a crystalloid solution (e.g., Krebs-Henseleit buffer) that is oxygenated and maintained at a physiological temperature.[19][21]

  • Data Acquisition: Various cardiac parameters can be measured, including left ventricular pressure, heart rate, and electrocardiogram (ECG). Monophasic action potentials can also be recorded to assess APD and ERP.[22]

  • Drug Perfusion: The drug of interest is added to the perfusate at varying concentrations.

  • Proarrhythmia Assessment: The model can be used to assess the proarrhythmic potential of a drug by observing for the induction of arrhythmias.[22]

Experimental Workflow for Antiarrhythmic Drug Evaluation

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_clinical Clinical Trials patch_clamp Patch Clamp (Ion Channel Studies) langendorff Langendorff Perfused Heart patch_clamp->langendorff Mechanism Characterization animal_model Animal Model of Arrhythmia (e.g., Canine, Rabbit) langendorff->animal_model Preclinical Efficacy & Safety electrophysiology In Vivo Electrophysiology Study animal_model->electrophysiology Detailed In Vivo Effects phase1 Phase I (Safety, PK/PD) electrophysiology->phase1 Translational Data phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Comparative Efficacy, Safety) phase2->phase3

Experimental Workflow for Antiarrhythmic Drug Evaluation.

Conclusion

This compound, with its unique dual mechanism of adrenergic neuronal blockade and direct cardiac electrophysiological effects, occupies a distinct position within the Class III antiarrhythmic drug category. While clinical data show its efficacy in treating life-threatening ventricular arrhythmias is comparable to high-dose amiodarone, its use is significantly limited by a higher incidence of hypotension.[12] The other Class III agents—amiodarone, sotalol, dofetilide, and ibutilide—primarily act through potassium channel blockade, with varying degrees of selectivity and additional pharmacological actions. The choice of a specific Class III agent depends on the clinical scenario, the type of arrhythmia, and the patient's underlying cardiac condition and comorbidities. For researchers and drug development professionals, understanding the nuanced differences in the mechanisms, electrophysiological effects, and safety profiles of these agents is crucial for the development of novel, more effective, and safer antiarrhythmic therapies.

References

Cross-species differences in the pharmacological effects of Bretylium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bretylium, a bromobenzyl quaternary ammonium compound, is an antiarrhythmic agent with a complex pharmacological profile. Initially developed as an antihypertensive, its primary use shifted to the management of life-threatening ventricular arrhythmias, such as ventricular fibrillation.[1] Its effects are multifaceted, encompassing actions on both the adrenergic nervous system and cardiac muscle directly. Understanding the significant variations in its pharmacological effects across different animal species is critical for the accurate interpretation of preclinical data and its translation to clinical applications.

This guide provides an objective comparison of this compound's performance in various species, supported by experimental data, detailed methodologies, and visual representations of its mechanisms and experimental workflows.

Comparative Pharmacological Data

The pharmacological response to this compound exhibits notable differences across common laboratory animal species. These variations are evident in its adrenergic neuron blocking potency, antifibrillatory efficacy, and hemodynamic effects.

Adrenergic Neuron Blocking Effects

This compound's hallmark action is the blockade of adrenergic neurons. It is actively taken up by the norepinephrine transporter and initially causes a transient release of norepinephrine, which can lead to sympathomimetic effects.[2] This is followed by a prolonged inhibition of norepinephrine release in response to nerve stimulation.[2][3] The potency of this blocking effect varies among species.

SpeciesModelEffective Dose / ConcentrationObserved Effect
Cat Nictitating Membrane Response5 - 10 mg/kg (subcutaneous)Relaxation of the nictitating membrane.
Blood Pressure3 - 10 mg/kg (intravenous)Initial transient hypertension followed by hypotension.
Guinea Pig Vas Deferens (in vitro)Not specifiedAbolished contractions due to transmural stimulation.[4]
Ileum (in vitro)30 µg/mLAbolished the peristaltic reflex.
Rabbit Jejunum (in vitro)Not specifiedTested for neuron blocking activity.[5]
Rat Phrenic Nerve-Diaphragm (in vitro)400 µg/mLAbolished contractions in response to phrenic nerve stimulation.
Antiarrhythmic and Electrophysiological Effects

This compound is classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP).[1] However, its antifibrillatory action is considered its most significant clinical feature and is also linked to its adrenergic neuron blocking properties.[6]

SpeciesModelEffective Dose / ConcentrationObserved Effect
Dog In vivo Ventricular Fibrillation Threshold (VFT)5 - 10 mg/kg (intravenous)Marked increase in VFT.[6][7][8]
In vivo Ischemic Arrhythmia10 mg/kg (intravenous)Delayed conduction of premature impulses in normal myocardium.[2]
In vivo Reperfusion Arrhythmia5 mg/kg (intravenous)Less effective than amiodarone in suppressing ventricular arrhythmias.[9]
Rabbit Isolated Perfused Heart (Ischemia)10 mg/LDid not affect action potential duration under ischemic conditions.[1]
Isolated Atria< 200 mg/LIncreased conduction velocity and spontaneous frequency (sympathomimetic effect).[4]
Guinea Pig Ouabain-induced Arrhythmia30 mg/kg (subcutaneous)Slightly reduced the incidence of ventricular fibrillation.[4]

Signaling and Experimental Diagrams

To visualize the complex interactions and procedures involved in studying this compound, the following diagrams are provided.

bretylium_mechanism cluster_nerve Adrenergic Nerve Terminal cluster_myocyte Cardiac Myocyte Bretylium_out This compound NET Norepinephrine Transporter (NET) Bretylium_out->NET Uptake K_channel K+ Channels (e.g., IKr) Bretylium_out->K_channel Inhibition Bretylium_in This compound (Accumulates) NET->Bretylium_in Vesicle NE Vesicle Bretylium_in->Vesicle Initial Displacement Block Blockade of Impulse-Evoked NE Release Bretylium_in->Block NE_release Norepinephrine (NE) Release Vesicle->NE_release Transient Sympathomimetic Effect cluster_myocyte cluster_myocyte NE_release->cluster_myocyte Acts on Adrenoceptors Nerve_Impulse Nerve Impulse Nerve_Impulse->Vesicle Stimulates Block->Vesicle Prevents Release APD Action Potential Duration (APD) K_channel->APD Prolongs ERP Effective Refractory Period (ERP) APD->ERP Increases

This compound's Dual Mechanism of Action.

vft_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Anesthetize Dog (e.g., Pentobarbital) Ventilate Intubate and Mechanically Ventilate Animal->Ventilate Catheter Place IV Catheters (Drug & Fluids) Ventilate->Catheter ECG Attach ECG Electrodes Catheter->ECG Thoracotomy Perform Thoracotomy ECG->Thoracotomy Pacing_Elec Suture Pacing/Sensing Electrodes to Ventricle Thoracotomy->Pacing_Elec Baseline Determine Baseline Ventricular Fibrillation Threshold (VFT) Pacing_Elec->Baseline Administer Administer this compound (e.g., 5-10 mg/kg IV) Baseline->Administer Wait Wait for Drug Effect (e.g., 15-30 min) Administer->Wait Post_Drug_VFT Redetermine VFT at Multiple Time Points Wait->Post_Drug_VFT Measure Record VFT (mA) Post_Drug_VFT->Measure Compare Compare Post-Drug VFT to Baseline VFT Measure->Compare Stats Statistical Analysis (e.g., t-test, ANOVA) Compare->Stats

Workflow for In Vivo VFT Determination.

Detailed Experimental Protocols

Protocol 1: In Vivo Ventricular Fibrillation Threshold (VFT) Determination in the Anesthetized Dog

This protocol is a representative example for assessing the antifibrillatory effects of this compound.

1. Animal Preparation:

  • Species: Mongrel dog (either sex).

  • Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital) administered intravenously. Maintain anesthesia throughout the experiment.

  • Ventilation: Intubate the animal and provide mechanical ventilation with room air to maintain normal blood gas levels.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Suture bipolar stimulating and recording electrodes onto the epicardial surface of the right or left ventricle.

    • Place intravenous catheters for drug administration and fluid maintenance.

    • Attach surface ECG leads to monitor cardiac rhythm.

2. VFT Determination:

  • Stimulation Protocol: The VFT is determined by delivering a train of electrical stimuli (e.g., 100 Hz for a duration of 200 ms) to the ventricle during the vulnerable period of the cardiac cycle (typically the T-wave of the ECG).

  • Procedure:

    • Begin with a low current intensity (e.g., 1-2 mA).

    • Gradually increase the current intensity in small increments (e.g., 1 mA steps) with each subsequent stimulus train until ventricular fibrillation is induced.

    • The lowest current intensity that consistently induces VF is defined as the VFT.

    • Immediately following the induction of VF, defibrillate the heart using an external defibrillator to restore sinus rhythm. Allow a stabilization period before the next measurement.

3. Drug Administration and Evaluation:

  • Baseline Measurement: Determine the baseline VFT at least twice to ensure stability.

  • This compound Administration: Administer this compound intravenously, typically as a bolus injection (e.g., 5-10 mg/kg).[7][8]

  • Post-Drug Measurement: Redetermine the VFT at specified time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes) to evaluate the onset and duration of the antifibrillatory effect.

Protocol 2: Isolated Langendorff-Perfused Rat Heart

This ex vivo model allows for the study of this compound's direct cardiac effects without systemic neural or hormonal influences.

1. Apparatus and Perfusate:

  • Apparatus: A standard Langendorff apparatus equipped with a water jacket to maintain constant temperature, a perfusion reservoir, and a bubble trap.

  • Perfusate: Krebs-Henseleit solution, containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of approximately 7.4.[10]

  • Temperature: Maintain the temperature of the perfusate and the heart at 37°C.

2. Heart Preparation and Mounting:

  • Species: Male Wistar rat.

  • Anesthesia and Heparinization: Anesthetize the rat (e.g., with sodium pentobarbital) and administer heparin to prevent coagulation.

  • Excision: Perform a rapid thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions.

  • Mounting:

    • Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

    • Secure the aorta with a ligature to prevent leakage.

    • Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.

3. Experimental Procedure:

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) with continuous perfusion. During this time, monitor parameters such as heart rate and contractile force (measured via an intraventricular balloon).

  • This compound Administration: Introduce this compound into the perfusate at the desired concentrations.

  • Data Acquisition: Continuously record electrophysiological parameters, such as the electrocardiogram or monophasic action potentials, and functional parameters like left ventricular developed pressure and heart rate. This allows for the assessment of this compound's effects on action potential duration, refractoriness, and cardiac contractility.

Conclusion

The pharmacological effects of this compound show significant variability across species. While it demonstrates consistent adrenergic neuron blocking and antifibrillatory properties, the effective doses and specific electrophysiological responses can differ. Notably, much of the quantitative antifibrillatory research has been conducted in canine models, which have shown a robust increase in the ventricular fibrillation threshold. In contrast, effects on action potential duration can be less pronounced, particularly under ischemic conditions in species like the rabbit. These differences underscore the importance of selecting appropriate animal models in preclinical research and exercising caution when extrapolating data from one species to another, or to humans. The detailed protocols provided herein offer a standardized framework for conducting such comparative studies.

References

Evaluating the Proarrhythmic Potential of Bretylium in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium, a Class III antiarrhythmic agent, has a complex pharmacological profile characterized by an initial release of norepinephrine followed by a subsequent blockade of its release.[1] While historically used for life-threatening ventricular arrhythmias, its clinical application has waned.[2] Understanding its proarrhythmic potential at a cellular level is crucial for both historical context and for the broader comprehension of antiarrhythmic drug action. This guide provides a comparative analysis of this compound's effects on key cardiac ion channels and action potential parameters, juxtaposed with other Class III agents, amiodarone and sotalol. The information is supported by experimental data from cellular models and detailed methodologies to aid in the design and interpretation of future studies.

Comparative Analysis of Electrophysiological Effects

The proarrhythmic potential of an antiarrhythmic drug is often linked to its effects on various cardiac ion channels, which in turn alter the cardiac action potential. This section presents available data on the effects of this compound compared to amiodarone and sotalol on key cardiac ion channels and action potential duration.

Table 1: Comparative Effects of this compound, Amiodarone, and Sotalol on Cardiac Action Potential and Ion Currents in Rabbit Sino-Atrial Node Preparations

DrugConcentrationEffect on Cycle LengthEffect on Action Potential DurationEffect on Slow Inward Current (ICa,L)Effect on Steady-State Outward CurrentEffect on Hyperpolarization-Activated Inward Current (If)Induction of Dysrhythmia
This compound 10⁻⁶ mol/LProlongedNo significant effectDecreased (concentration-dependent)ReducedReduced3 out of 7 preparations
10⁻⁵ mol/L------
Amiodarone 10⁻⁶ mol/LProlongedNo significant effectDecreased (concentration-dependent)ReducedReduced5 out of 10 preparations
10⁻⁴ mol/LProlongedProlonged----
Sotalol 10⁻⁶ mol/LProlongedNo significant effectDecreased (concentration-dependent)ReducedReduced0 out of 5 preparations
10⁻⁴ mol/LProlongedProlonged----

Data extracted from a study on rabbit sino-atrial node preparations.[3]

Table 2: Comparative IC50 Values of Amiodarone and Sotalol on Key Cardiac Ion Channels

DrughERG (IKr) IC50Nav1.5 (Peak) IC50Cav1.2 (ICa,L) IC50
Amiodarone ~0.045 - 9.8 µM[4][5]~4.7 µM[5]~2.6 µM[5]
Sotalol ~111.9 µM[6]>300 µM[6]Non-negligible block reported in one study[7]

Note: Despite extensive searching, specific IC50 values for this compound on hERG, Nav1.5, and Cav1.2 channels in cellular models could not be located in the publicly available literature. This represents a significant data gap in the direct comparison of its proarrhythmic potential at the ion channel level.

Experimental Protocols

A detailed understanding of the methodologies used to assess the proarrhythmic potential of a compound is essential for reproducing and interpreting experimental findings.

Whole-Cell Patch Clamp for Cardiac Ion Channel Analysis

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on specific ion channels.[8][9]

Objective: To measure the inhibitory effect of a test compound (e.g., this compound) on specific cardiac ion currents (e.g., hERG, Nav1.5, Cav1.2) expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cells stably expressing the cardiac ion channel of interest.

  • External and internal pipette solutions specific to the ion channel being studied.

  • Patch clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Test compound and control solutions.

Procedure:

  • Cell Preparation: Culture cells expressing the target ion channel to an appropriate confluency. On the day of the experiment, detach the cells and plate them at a low density in the recording chamber.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the appropriate internal solution.

  • Giga-seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Recording: Apply a specific voltage protocol to the cell to elicit the ion current of interest. Record the baseline current in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with a solution containing the test compound at a known concentration.

  • Data Acquisition: Record the ion current in the presence of the drug until a steady-state effect is observed.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat for a range of concentrations to generate a concentration-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in drug action can significantly enhance understanding.

Adrenergic Signaling Pathway in Cardiomyocytes

This compound's initial sympathomimetic effect is due to the release of norepinephrine, which activates adrenergic receptors on cardiomyocytes. This triggers a downstream signaling cascade that modulates cardiac function.

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_AR β-Adrenergic Receptor Norepinephrine->Beta_AR Binds to G_Protein G Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Ca_Release Ca²⁺ Release Ca_Channel->Ca_Release Increased Ca²⁺ Influx SR->Ca_Release Increased Ca²⁺ Release

Adrenergic signaling cascade in a cardiomyocyte.
Experimental Workflow for Cellular Electrophysiology

The process of evaluating a compound's effect on cardiac ion channels follows a structured workflow from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hERG) Patch_Pipette Patch Pipette Fabrication & Filling Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Patch_Pipette Giga_Seal Giga-seal Formation Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition (Voltage Clamp) Whole_Cell->Data_Acquisition Baseline Record Baseline Current Data_Acquisition->Baseline Drug_Application Apply Test Compound (e.g., this compound) Baseline->Drug_Application Effect_Recording Record Current with Drug Drug_Application->Effect_Recording Analysis Data Analysis (% Inhibition, IC50) Effect_Recording->Analysis

References

A Head-to-Head Study of Bretylium and Sotalol on Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cardiac electrophysiological effects of Bretylium and Sotalol, two Class III antiarrhythmic agents. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction

This compound and Sotalol are both classified as Class III antiarrhythmic drugs, primarily acting by prolonging the cardiac action potential and, consequently, the effective refractory period.[1][2][3] However, they possess distinct pharmacological profiles that influence their clinical applications and side-effect profiles. This compound, a quaternary ammonium compound, also exhibits complex adrenergic neuronal blocking actions, initially causing a release of norepinephrine followed by a blockade of its release.[2][4][5] Sotalol, in addition to its Class III properties, is a non-selective beta-adrenergic blocker.[1][6][7] This dual mechanism of action contributes to its overall electrophysiological effects.[6]

Comparative Electrophysiological Effects

Effects on Action Potential Duration (APD) and Refractory Period (ERP)

Both drugs are known to prolong the action potential duration and effective refractory period in ventricular and atrial tissues.[2][4][8][9]

  • This compound: Long-term experimental use of this compound leads to a proportionate lengthening of the ventricular action potential and refractory period.[4] In isolated ventricular muscle and Purkinje fibers, this compound directly prolongs the effective refractory period and action potential duration.[10] However, in clinical settings, the initial effects can be complex due to its adrenergic actions, with some studies reporting a shortening of refractory periods acutely.[10]

  • Sotalol: Sotalol consistently prolongs the action potential duration and effective refractory period in both atrial and ventricular tissues.[8][9] This effect is a hallmark of its Class III activity and is not dependent on its beta-blocking properties.[6] Studies have shown that intravenous sotalol significantly lengthens the effective refractory period in the atrium, atrioventricular node, and ventricle.[8] The Class III antiarrhythmic activity of sotalol in the atrium is dependent on the cycle length.[9]

Data Presentation

The following table summarizes the quantitative effects of this compound and Sotalol on key cardiac electrophysiological parameters as reported in various studies. It is important to note that these values are from different studies with varying experimental models and conditions.

ParameterThis compoundSotalolSpecies/ModelReference
Atrial Effective Refractory Period (AERP) Increase+24.6% (IV)Human[8]
Ventricular Effective Refractory Period (VERP) Prolongation (long-term)+14.9% (IV)Human[4][8]
AV Nodal Effective Refractory Period Decrease (acutely)+24.9% (IV)Human[8][10]
Action Potential Duration (APD) Prolongation+6% to +8% (atrial, IV)Human[4][9]
QTc Interval No significant changeProlongationHuman[8][10]
Sinus Cycle Length IncreaseIncreaseRabbit, Human[11][12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the cardiac electrophysiology of this compound and Sotalol.

In Vivo Electrophysiology Studies in Humans
  • Objective: To assess the effects of intravenous drug administration on various electrophysiological parameters.

  • Procedure:

    • Patients undergo cardiac catheterization.

    • Baseline electrophysiological measurements are recorded, including sinus node recovery time, Wenckebach cycle length, and effective refractory periods of the atrium, AV node, and ventricle.[10][12]

    • The drug (this compound or Sotalol) is administered intravenously at a specified dose and infusion rate (e.g., this compound tosylate-loading infusion of 5 mg/kg/15 min; Sotalol at 0.6 mg/kg).[10][12]

    • Electrophysiological parameters are reassessed at specific time points after drug administration.[10]

    • Programmed electrical stimulation is used to induce and assess the suppression of ventricular tachycardia.[8][13]

In Vitro Studies on Isolated Cardiac Preparations
  • Objective: To directly measure the effects of the drugs on the action potentials of isolated cardiac tissues.

  • Procedure:

    • Cardiac tissues (e.g., sino-atrial node, ventricular muscle, Purkinje fibers) are dissected from animal hearts (e.g., rabbit).[11][14]

    • The preparations are superfused with a physiological salt solution.

    • Transmembrane action potentials are recorded using microelectrodes.[11]

    • The drug is added to the superfusate at various concentrations.

    • Changes in action potential duration, amplitude, and other parameters are measured.[11]

Signaling Pathways and Experimental Workflow

Mechanism of Action

The following diagrams illustrate the proposed primary mechanisms of action for this compound and Sotalol on cardiac myocytes.

Bretylium_Mechanism This compound This compound AdrenergicNeuron Adrenergic Neuron Terminals This compound->AdrenergicNeuron K_Channel Potassium Channels (Delayed Rectifier) This compound->K_Channel direct effect NE_Release Initial Norepinephrine Release AdrenergicNeuron->NE_Release initial phase NE_Blockade Blockade of Norepinephrine Release AdrenergicNeuron->NE_Blockade later phase APD_Prolongation Action Potential Duration Prolongation K_Channel->APD_Prolongation ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation

Caption: Proposed mechanism of action for this compound.

Sotalol_Mechanism Sotalol Sotalol Beta_Receptor Beta-Adrenergic Receptors Sotalol->Beta_Receptor blocks K_Channel Potassium Channels (Delayed Rectifier) Sotalol->K_Channel blocks Beta_Blockade Beta-Blockade Beta_Receptor->Beta_Blockade APD_Prolongation Action Potential Duration Prolongation K_Channel->APD_Prolongation ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation

Caption: Dual mechanism of action for Sotalol.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a head-to-head comparison of this compound and Sotalol on cardiac electrophysiology.

Experimental_Workflow cluster_Preparation Preparation cluster_Baseline Baseline Measurement cluster_Drug_Administration Drug Administration cluster_Post_Drug Post-Drug Measurement cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Canine, Rabbit) Tissue_Isolation Isolate Cardiac Tissue or Prepare for In Vivo Study Animal_Model->Tissue_Isolation Baseline_EP Record Baseline Electrophysiological Parameters (APD, ERP, etc.) Tissue_Isolation->Baseline_EP Drug_Choice Randomized Assignment Baseline_EP->Drug_Choice Bretylium_Admin Administer this compound Drug_Choice->Bretylium_Admin Sotalol_Admin Administer Sotalol Drug_Choice->Sotalol_Admin Post_Bretylium_EP Record EP Parameters after this compound Bretylium_Admin->Post_Bretylium_EP Post_Sotalol_EP Record EP Parameters after Sotalol Sotalol_Admin->Post_Sotalol_EP Comparison Compare Effects of this compound vs. Sotalol Post_Bretylium_EP->Comparison Post_Sotalol_EP->Comparison

Caption: Generalized experimental workflow for comparison.

References

Assessing the Long-Term Efficacy of Oral Bretylium Analogs in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the landscape of antiarrhythmic therapies is crucial for innovation. This guide provides a comparative analysis of the long-term efficacy of oral bretylium tosylate, the primary form of this compound studied, against contemporary oral antiarrhythmic agents, namely amiodarone and sotalol. Research into specific oral this compound analogs is notably scarce in published literature; therefore, this guide focuses on the available data for oral this compound tosylate and places it in the context of more extensively studied alternatives for the management of ventricular arrhythmias.

Executive Summary

The investigation into the long-term oral efficacy of this compound has been limited, with most clinical research dating back to the 1970s and 1980s. These early studies on oral this compound tosylate showed some promise in suppressing refractory ventricular arrhythmias long-term in a small number of patients, but its use was hampered by significant side effects, most notably postural hypotension, and poor oral absorption.[1][2] Consequently, oral this compound did not see widespread clinical adoption, and research into developing oral analogs appears to have been curtailed. In contrast, amiodarone and sotalol have been extensively studied in large-scale clinical trials and have more established, albeit not perfect, long-term efficacy and safety profiles for the management of ventricular arrhythmias.

Comparative Efficacy and Safety

The following tables summarize the available quantitative data on the long-term use of oral this compound tosylate, amiodarone, and sotalol. It is important to note the significant disparity in the quality and quantity of evidence between this compound and the other agents.

Table 1: Long-Term Efficacy in Ventricular Arrhythmia Suppression

DrugStudy PopulationFollow-up DurationEfficacy EndpointResults
Oral this compound Tosylate Patients with refractory ventricular tachyarrhythmiasUp to 15 monthsFreedom from major ventricular arrhythmias6 patients remained free from major ventricular arrhythmias.[3]
Survivors of ventricular tachycardia or fibrillationMean 12.2 monthsFavorable response (continued control of arrhythmias)4 out of 6 patients maintained a favorable response; 2 died suddenly.[4]
Oral Amiodarone Patients with symptomatic, drug-refractory ventricular tachycardia/fibrillationMean 10.3 monthsEffective control of arrhythmias83% of patients had effective arrhythmia control.[5]
Patients with sustained ventricular tachyarrhythmias1 and 2 yearsSatisfactory arrhythmia control (absence of sudden cardiac death or recurrence)78% at 1 year, 71% at 2 years.[6]
Patients with potentially lethal ventricular arrhythmias1, 2, 3, and 4 yearsSuppression of nonsustained ventricular tachycardia57%, 57%, 97%, and 91% suppression, respectively.[7]
Oral Sotalol Patients with spontaneous, sustained ventricular tachyarrhythmias36 monthsFreedom from ventricular tachyarrhythmia75% of patients remained free from arrhythmia.[8]
Patients with drug-refractory ventricular arrhythmias1, 2, 4, and 5 yearsActuarial incidence of efficacy76%, 72%, 64%, and 52%, respectively.[9]
Patients with inducible sustained ventricular tachycardia or fibrillation1 and 3 yearsAbsence of arrhythmic recurrence89% and 77%, respectively.[10]

Table 2: Adverse Effects and Discontinuation Rates

DrugCommon Adverse EffectsSerious Adverse EffectsDiscontinuation Rate
Oral this compound Tosylate Postural hypotension, parotid pain, nausea, vomiting.[1][3]Sudden death (reported in one small study).[4]Not well-documented in long-term studies.
Oral Amiodarone Corneal microdeposits, photosensitivity, thyroid dysfunction (hypo- or hyperthyroidism), gastrointestinal upset.[6]Pulmonary toxicity (fibrosis), hepatotoxicity, proarrhythmia (less common than other agents), optic neuropathy.[6][11]10% due to side effects in one study.[5] 9.7% in another long-term study.[6]
Oral Sotalol Bradycardia, fatigue, dizziness, dyspnea.[9]Proarrhythmia (Torsades de Pointes, especially in the context of hypokalemia or renal impairment), bronchospasm (due to beta-blocking activity), worsening of heart failure.[10][12]11% due to severe side effects in one study.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its antiarrhythmic effect primarily through its action on the sympathetic nervous system and by affecting potassium channels.

cluster_Neuron Sympathetic Nerve Terminal cluster_Myocyte Cardiac Myocyte cluster_Outcome Antiarrhythmic Effect This compound Oral this compound Analog NE_Release Norepinephrine Release (Initial) This compound->NE_Release transiently causes NE_Block Norepinephrine Release Blockade (Sustained) This compound->NE_Block subsequently blocks K_Channel Potassium (K+) Channels This compound->K_Channel blocks Vfib_Thresh Increased Ventricular Fibrillation Threshold NE_Block->Vfib_Thresh AP Action Potential Duration K_Channel->AP prolongs ERP Effective Refractory Period AP->ERP prolongs ERP->Vfib_Thresh Arrhythmia_Supp Suppression of Ventricular Arrhythmias Vfib_Thresh->Arrhythmia_Supp

Mechanism of Action of this compound.

Experimental Protocols

General Protocol for Long-Term Antiarrhythmic Efficacy Trials
  • Patient Selection:

    • Inclusion criteria typically involve patients with a documented history of sustained ventricular tachycardia (VT) or survivors of ventricular fibrillation (VF).

    • Arrhythmias are often required to be refractory to or intolerant of standard antiarrhythmic therapies.

    • Exclusion criteria would include severe uncorrected electrolyte imbalances, severe bradycardia or heart block (unless a pacemaker is present), and significant comorbidities that would interfere with the interpretation of the results.

  • Baseline Assessment:

    • Comprehensive medical history and physical examination.

    • 12-lead electrocardiogram (ECG).

    • 24-hour ambulatory ECG (Holter) monitoring to quantify the baseline arrhythmia burden (e.g., frequency of premature ventricular contractions, couplets, and runs of non-sustained VT).

    • Echocardiogram to assess cardiac structure and function, particularly left ventricular ejection fraction (LVEF).

    • Electrophysiology study (EPS) may be performed to induce the clinical arrhythmia and assess its characteristics.

  • Drug Administration and Titration:

    • For oral this compound, early studies involved an initial intravenous or intramuscular loading phase, followed by a transition to an oral maintenance dose (e.g., 600 mg every 6 hours).[3]

    • For amiodarone, a loading phase with higher oral doses (e.g., 800-1600 mg/day) is administered for several weeks, followed by a lower maintenance dose (typically 200-400 mg/day).[5][6]

    • For sotalol, treatment is often initiated in a monitored setting to observe for proarrhythmia, with doses titrated based on efficacy, tolerance, and renal function.

  • Long-Term Follow-up:

    • Patients are followed for an extended period (typically 1-5 years).

    • Regular follow-up visits include clinical assessment for symptoms of arrhythmia recurrence and adverse drug effects.

    • Periodic Holter monitoring and/or device interrogations (for patients with implantable cardioverter-defibrillators - ICDs) are used to assess arrhythmia control.

    • Primary endpoints often include time to first recurrence of sustained VT/VF or sudden cardiac death. Secondary endpoints may include total mortality, arrhythmia burden, and adverse-effect-related drug discontinuation.

cluster_Workflow Experimental Workflow for Long-Term Efficacy Assessment Start Patient Recruitment (Sustained VT/VF) Baseline Baseline Assessment (Holter, EPS, Echo) Start->Baseline Randomization Randomization Baseline->Randomization Drug_A Oral this compound Analog (or Alternative A) Randomization->Drug_A Arm 1 Drug_B Alternative B / Placebo Randomization->Drug_B Arm 2 FollowUp Long-Term Follow-up (1-5 years) Drug_A->FollowUp Drug_B->FollowUp Endpoint Primary Endpoint Analysis (Arrhythmia Recurrence, Mortality) FollowUp->Endpoint Safety Safety & Tolerability Assessment FollowUp->Safety

Generalized workflow for a long-term antiarrhythmic trial.

Conclusion

The available evidence on the long-term efficacy of oral this compound tosylate is sparse and originates from small, older studies. While suggesting a potential benefit in some patients with refractory ventricular arrhythmias, concerns about adverse effects and poor bioavailability have limited its development and clinical use. In contrast, oral amiodarone and sotalol have more robust, albeit mixed, data supporting their long-term use, and they remain important tools in the management of ventricular arrhythmias. For researchers, the historical trajectory of oral this compound serves as a case study in the challenges of antiarrhythmic drug development, where a favorable intravenous effect does not guarantee a viable oral agent. Future research in this area would require the development of novel this compound analogs with improved pharmacokinetic and safety profiles to warrant further investigation.

References

Safety Operating Guide

Proper Disposal of Bretylium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling bretylium must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This compound tosylate, a quaternary ammonium compound, is classified as a hazardous substance due to its potential to cause burns and its acute toxicity to aquatic organisms. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. This compound tosylate is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[1] All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] In case of a spill, use dry clean-up procedures and avoid generating dust. The spilled material should be collected in a suitable, labeled container for disposal.[1]

Waste Classification

This compound tosylate is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its high toxicity to aquatic life, it may be classified as a hazardous waste based on its characteristics. It is the responsibility of the waste generator to make this determination. As a best practice, all this compound waste should be managed as hazardous waste to ensure compliance with environmental regulations.

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for the safe disposal of this compound waste, including pure chemical, contaminated labware, and aqueous solutions.

Segregation and Collection:
  • Solid Waste: Collect un-used or expired this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.

  • Liquid Waste: Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing this compound waste.

On-site Neutralization (for Aqueous Solutions):

For laboratories equipped to perform chemical neutralization, aqueous solutions of this compound can be treated to reduce their toxicity before disposal. This procedure is based on methods effective for other quaternary ammonium compounds.

Experimental Protocol: Neutralization of Aqueous this compound Waste

Objective: To neutralize the active this compound in aqueous waste streams to reduce its environmental toxicity prior to final disposal.

Materials:

  • Aqueous this compound waste

  • Lecithin

  • Polysorbate 80 (Tween 80)

  • Stir plate and stir bar

  • pH meter

  • Appropriate PPE (safety glasses, gloves, lab coat)

Methodology:

  • In a well-ventilated fume hood, place the container of aqueous this compound waste on a stir plate.

  • Prepare a neutralizing solution of Lecithin and Polysorbate 80. A common mixture is a 50:50 or 20:80 ratio of Tween 80 to Lecithin.

  • Slowly add the neutralizing solution to the this compound waste while stirring continuously. The recommended ratio of neutralizer to quaternary ammonium compound can range from 1:1 to 150:1 by weight.[3] Start with a lower ratio and increase as needed.

  • Allow the mixture to stir for a minimum of 30 minutes to ensure complete neutralization.

  • Check the pH of the solution and adjust to a neutral range (6.0-8.0) if necessary, using dilute acid or base.

  • The neutralized solution should still be collected and disposed of as hazardous waste, but with a clear indication on the label that it has been neutralized (e.g., "Neutralized this compound Solution").

Final Disposal:
  • All this compound waste, whether neutralized or not, must be disposed of through a licensed hazardous waste contractor.

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name ("this compound Tosylate"), and the specific hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity (LD50, Mouse)400 mg/kg[4]
Primary Hazard ClassificationsAcute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage[4]
Environmental HazardVery toxic to aquatic life

This compound Disposal Workflow

BretyliumDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 On-site Treatment (Aqueous Waste) cluster_3 Final Disposal Identify_Bretylium_Waste Identify this compound Waste (Solid, Liquid, Sharps) Segregate_Waste Segregate by Waste Type Identify_Bretylium_Waste->Segregate_Waste Collect_in_Labeled_Containers Collect in Labeled Hazardous Waste Containers Segregate_Waste->Collect_in_Labeled_Containers Neutralization_Decision Neutralize Aqueous Waste? Collect_in_Labeled_Containers->Neutralization_Decision Perform_Neutralization Perform Neutralization Protocol (Lecithin/Tween 80) Neutralization_Decision->Perform_Neutralization Yes Contact_EHS Contact Environmental Health & Safety (EHS) Neutralization_Decision->Contact_EHS No Label_as_Neutralized Label as 'Neutralized' Perform_Neutralization->Label_as_Neutralized Label_as_Neutralized->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Contractor Contact_EHS->Arrange_Pickup Incineration Final Disposal via Incineration Arrange_Pickup->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bretylium
Reactant of Route 2
Reactant of Route 2
Bretylium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。